molecular formula C16H24N2O B1659035 4-Hydroxy DPT CAS No. 63065-88-3

4-Hydroxy DPT

Número de catálogo: B1659035
Número CAS: 63065-88-3
Peso molecular: 260.37 g/mol
Clave InChI: MZLRMPTVOVJXLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipropyl-4-hydroxytryptamine (also known as 4-HO-DPT and deprocin) is a synthetic 4-hydroxytryptamine derivative and a structural analog of psilocin (4-HO-DMT), the active metabolite of psilocybin . This compound is provided as a high-purity material for scientific and pharmacological research applications. As a serotonergic agonist, 4-HO-DPT acts as a full agonist at the serotonin 5-HT2A and 5-HT2B receptors, with significantly higher potency at these subtypes compared to the 5-HT2C receptor . Its functional activity has been confirmed in calcium mobilization assays, and it produces the head-twitch response in C57BL/6J mice, a well-established behavioral proxy for psychedelic-like effects that is dependent on 5-HT2A receptor activation . This makes 4-HO-DPT a valuable research tool for investigating the structure-activity relationships of psychedelic tryptamines and for studying 5-HT2A receptor function and signaling . The compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-(dipropylamino)ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRMPTVOVJXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618835
Record name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63065-88-3
Record name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63065-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl-4-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropyl-4-hydroxytryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPROPYL-4-HYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS597YAU98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of 4-Hydroxy-N,N-dipropyltryptamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. First synthesized in 1977, it has garnered interest in the scientific community for its psychoactive properties, which are mediated by its interaction with serotonin (B10506) receptors. This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological properties of 4-HO-DPT, intended for researchers and professionals in the field of drug development.

Discovery and History

4-Hydroxy-N,N-dipropyltryptamine was first synthesized and described in the scientific literature by David Repke and colleagues in 1977.[1][2] Subsequently, the compound was independently synthesized and documented by the American chemist Alexander Shulgin in his book "TiHKAL (Tryptamines I Have Known and Loved)".[3] While Shulgin's work is often cited, the initial discovery predates his publication. In his book, Shulgin noted that a 20 mg oral dose resulted in only "possible threshold effects," leaving its dosage and duration largely uncharacterized at the time.[3] More recent anecdotal reports from recreational users suggest that higher doses produce significant psychedelic effects with an onset of 15 to 45 minutes and a duration of 5 to 8 hours.[4]

Chemical Synthesis

The synthesis of 4-hydroxytryptamines, including 4-HO-DPT, typically involves a multi-step process. A common approach is a modification of the psilocin synthesis developed by Albert Hofmann. This methodology often starts from a protected 4-hydroxyindole (B18505) derivative, such as 4-benzyloxyindole (B23222).

A representative synthesis for a related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), illustrates the general principles that can be adapted for the synthesis of 4-HO-DPT.[5][6] This process involves three main steps:

  • Acylation: 4-Benzyloxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This is then reacted with dipropylamine (B117675) to yield N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

  • Reduction: The resulting glyoxylamide is reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to form 4-benzyloxy-N,N-dipropyltryptamine.

  • Debenzylation: The benzyl (B1604629) protecting group is removed by catalytic hydrogenation to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.[5]

The freebase form of 4-HO-DPT can be converted to a more stable salt, such as the hydrochloride or fumarate (B1241708) salt, for easier handling and storage. For instance, the hydrochloride salt can be prepared by dissolving the freebase in a suitable solvent like dichloromethane (B109758) and adding a solution of hydrochloric acid in ethanol.[7]

Experimental Protocol: Synthesis of a 4-Hydroxytryptamine Analog (4-HO-NiPT)

The following protocol for the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is adapted from the literature and serves as a representative example for the synthesis of 4-hydroxytryptamines.[2][5]

Step 1: N-isopropyl-4-benzyloxy-3-indoleglyoxylamide To a solution of 4-benzyloxyindole (2.0 g, 8.96 mmol) in diethyl ether (50 ml), oxalyl chloride (2.3 g, 17.93 mmol) is added dropwise at 0°C. The mixture is stirred for 6 hours at this temperature. Subsequently, isopropylamine (B41738) (4.24 g, 71.68 mmol) is added dropwise. The reaction mixture is then warmed to room temperature and stirred overnight.[5]

Step 2: 4-benzyloxy-N-isopropyltryptamine The product from Step 1 is reduced to generate 4-benzyloxy-N-isopropyltryptamine.[5]

Step 3: 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) The benzyl group of 4-benzyloxy-N-isopropyltryptamine is removed via hydrogenation to yield 4-HO-NiPT.[5]

SynthesisWorkflow A 4-Benzyloxyindole B N,N-dipropyl-4-benzyloxy- 3-indoleglyoxylamide A->B 1. Oxalyl Chloride 2. Dipropylamine C 4-Benzyloxy-N,N- dipropyltryptamine B->C Reduction (e.g., LiAlH4) D 4-Hydroxy-N,N- dipropyltryptamine (4-HO-DPT) C->D Debenzylation (H2, Pd/C)

General synthesis pathway for 4-HO-DPT.

Pharmacological Properties

4-HO-DPT is a non-selective serotonin receptor agonist, with notable activity at the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸 receptors.[4] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT₂ₐ receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for 4-HO-DPT and related compounds from a study by Klein et al. (2020).[1][6][8][9][10]

Table 1: In Vitro Functional Activity of 4-Hydroxytryptamines at Human Serotonin Receptors

Compoundh5-HT₂ₐ EC₅₀ (nM)h5-HT₂ₙ EC₅₀ (nM)h5-HT₂𝒸 EC₅₀ (nM)
Psilocin (4-HO-DMT)4.34.63.1
4-HO-DET6.15.818
4-HO-DPT 11 11 100
4-HO-DiPT2320230

EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response.

Table 2: In Vivo Potency of 4-Hydroxytryptamines in the Mouse Head-Twitch Response (HTR) Assay

CompoundED₅₀ (μmol/kg)
Psilocin (4-HO-DMT)0.81
4-HO-DET1.56
4-HO-DPT 2.47
4-HO-DiPT3.46

ED₅₀ (median effective dose) values represent the dose of the compound that produces a head-twitch response in 50% of the test subjects.

The data indicates that as the N-alkyl substituents increase in size from methyl (in psilocin) to propyl (in 4-HO-DPT), the potency at the 5-HT₂ₐ and 5-HT₂ₙ receptors decreases, while the decrease in potency at the 5-HT₂𝒸 receptor is more pronounced.[4][11] In vivo, 4-HO-DPT is approximately three times less potent than psilocin in inducing the head-twitch response in mice, a behavioral proxy for hallucinogenic activity.[8]

Signaling Pathway

As a serotonin receptor agonist, 4-HO-DPT binds to and activates serotonin receptors, primarily the 5-HT₂ₐ subtype, which are G-protein coupled receptors. This activation is believed to initiate a downstream signaling cascade that ultimately leads to the observed psychedelic effects.

SignalingPathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates DPT 4-HO-DPT DPT->Receptor Binds & Activates PLC Phospholipase C G_Protein->PLC Activates Downstream Downstream Signaling (e.g., IP3, DAG) PLC->Downstream Generates Effects Psychedelic Effects Downstream->Effects Leads to

Simplified 5-HT₂ₐ receptor signaling cascade.

Conclusion

4-Hydroxy-N,N-dipropyltryptamine is a synthetic tryptamine with a history rooted in both academic research and the work of independent chemists. Its synthesis is achievable through established methods for producing 4-hydroxytryptamines. The pharmacological data reveal it to be a potent serotonin receptor agonist, albeit with lower potency than its lighter homolog, psilocin. For researchers and drug development professionals, 4-HO-DPT represents an interesting compound within the tryptamine class for further investigation into its therapeutic potential and structure-activity relationships.

References

An In-depth Technical Guide to 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a lesser-known psychedelic compound of the tryptamine (B22526) class.

Chemical Structure and Properties

4-HO-DPT, also known as deprocin, is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT).[1] First synthesized by Alexander Shulgin, it is a structural analog of the naturally occurring psychedelic psilocin (4-HO-DMT).[2] The core structure consists of a bicyclic indole (B1671886) heterocycle substituted at the R4 position with a hydroxyl group and at the R3 position with an ethyl side chain connected to a dipropylamino group.[2]

Chemical Identifiers
IdentifierValue
IUPAC Name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol[1]
CAS Number 63065-88-3[1]
Molecular Formula C₁₆H₂₄N₂O[1]
SMILES CCCN(CCC)CCc1c[nH]c2cccc(O)c12[1]
InChI InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3[1]
Physicochemical Properties

Quantitative physicochemical data for 4-HO-DPT is limited. The following table includes experimental data where available and predicted values for related compounds to provide an estimate.

PropertyValueSource
Molar Mass 260.381 g·mol⁻¹[1]Experimental
Melting Point (Freebase) 96-97 °CExperimental
XLogP3-AA 3.8Computed
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol (B145695): 2 mg/mlExperimental
Boiling Point (Predicted for 4-HT) 416.1±30.0 °CPredicted
Density (Predicted for 4-HT) 1.288±0.06 g/cm³Predicted
pKa (Predicted for 4-HT) 9.99±0.40Predicted

Note: Predicted values are for the related compound 4-hydroxytryptamine (B1209533) (4-HT) and should be used as estimations.[3]

The crystal structure of 4-HO-DPT has been solved for its fumarate (B1241708) and hydrochloride salts. The fumarate salt structure consists of a singly protonated 4-HO-DPT cation, half of a fumarate dianion, and two water molecules of crystallization in the asymmetric unit.[1] The hydrochloride salt contains a singly protonated tryptammonium cation and a chloride anion in the asymmetric unit, connected by N—H⋯Cl and O—H⋯Cl hydrogen bonds.

Pharmacology

Pharmacodynamics

4-HO-DPT acts as a non-selective serotonin (B10506) receptor agonist.[1] Its primary psychedelic effects are mediated through its agonist activity at the serotonin 5-HT₂ₐ receptor. It also demonstrates agonist activity at the 5-HT₂ₒ and 5-HT₂𝒸 receptors.[1]

Receptor TargetActivityAffinity (Kᵢ) / Potency (EC₅₀)Notes
5-HT₂ₐ High-efficacy partial agonist to full agonist[1]EC₅₀ = 21 nM (for 4-HT, a related compound)[4]Considered the primary target for psychedelic effects.
5-HT₂ₒ High-efficacy partial agonist to full agonist[1]-
5-HT₂𝒸 High-efficacy partial agonist to full agonist[1]Kᵢ = 40 nM (for 4-HT, a related compound)[4]Shows lower potency at this receptor compared to 5-HT₂ₐ.[1]
5-HT₁ₐ AgonistKᵢ = 95 nM (for 4-HT, a related compound)[4]

In animal models, 4-HO-DPT induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans.

Pharmacokinetics

Human pharmacokinetic data for 4-HO-DPT is not formally documented. Anecdotal reports suggest the following profile for oral administration:

ParameterTime
Onset of Action 15 - 45 minutes[1]
Duration of Action 5 - 8 hours[1]

Signaling Pathways

The primary mechanism of action for 4-HO-DPT's psychedelic effects is the activation of the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) linked to the Gq/G₁₁ signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-DPT 4-HO-DPT 5-HT2A_Receptor 5-HT₂ₐ Receptor Gq/G₁₁ Coupled 4-HO-DPT->5-HT2A_Receptor Binds & Activates Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca2+->PKC Activates

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Experimental Protocols

Synthesis of 4-HO-DPT

The following is a representative three-step synthesis protocol adapted from the synthesis of the closely related compound 4-HO-NiPT.[5] This procedure starts with 4-benzyloxyindole (B23222).

Synthesis_Workflow Start Start Step1 Step 1: Acylation Treat 4-benzyloxyindole with oxalyl chloride, then react with dipropylamine (B117675). Start->Step1 Intermediate1 N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide Step1->Intermediate1 Step2 Step 2: Reduction Reduce the intermediate with a reducing agent (e.g., LiAlH₄ or BH₃). Intermediate1->Step2 Intermediate2 4-Benzyloxy-N,N-dipropyltryptamine Step2->Intermediate2 Step3 Step 3: Debenzylation Remove the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., H₂, Pd/C). Intermediate2->Step3 End 4-HO-DPT Step3->End

Caption: General Synthesis Workflow for 4-HO-DPT.

Methodology:

  • Acylation: 4-benzyloxyindole is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise, followed by the addition of dipropylamine to form the intermediate N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

  • Reduction: The glyoxylamide intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield 4-benzyloxy-N,N-dipropyltryptamine.

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation. The protected tryptamine is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete, yielding the final product, 4-HO-DPT.

5-HT₂ₐ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-HO-DPT for the 5-HT₂ₐ receptor.[6]

Binding_Assay_Workflow Preparation Prepare cell membranes expressing 5-HT₂ₐ receptors (e.g., from rat frontal cortex or transfected cell lines). Incubation Incubate membranes with a radioligand (e.g., [³H]ketanserin) and varying concentrations of 4-HO-DPT. Preparation->Incubation Separation Separate bound from free radioligand via rapid filtration (e.g., using 96-well filter plates). Incubation->Separation Quantification Quantify radioactivity of bound ligand using scintillation counting. Separation->Quantification Analysis Analyze data to determine the IC₅₀ of 4-HO-DPT, then calculate the Kᵢ value. Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT₂ₐ receptor in a suitable buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective 5-HT₂ₐ radioligand (e.g., [³H]ketanserin), and a range of concentrations of the test compound (4-HO-DPT).

  • Incubation: Incubate the plates for a defined period (e.g., 20-30 minutes at room temperature) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: After drying the filters, add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (4-HO-DPT) concentration. Use non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the functional agonist activity of 4-HO-DPT at the Gq-coupled 5-HT₂ₐ receptor by detecting changes in intracellular calcium concentration.[7][8]

Calcium_Assay_Workflow Cell_Plating Plate cells stably expressing 5-HT₂ₐ receptors in a 96- or 384-well black-walled plate. Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5). Cell_Plating->Dye_Loading Compound_Addition Add varying concentrations of 4-HO-DPT to the wells. Dye_Loading->Compound_Addition Measurement Measure fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). Compound_Addition->Measurement Analysis Analyze the change in fluorescence to determine the EC₅₀ and Eₘₐₓ values for 4-HO-DPT. Measurement->Analysis

Caption: Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture: Plate cells (e.g., CHO or HEK293) stably transfected with the human 5-HT₂ₐ receptor into black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate to allow for dye de-esterification.

  • Compound Addition: Use an automated fluorescence plate reader with integrated liquid handling (e.g., a FLIPR system) to add varying concentrations of 4-HO-DPT to the wells.

  • Fluorescence Measurement: Immediately after compound addition, monitor the fluorescence intensity over time. Agonist binding will trigger calcium release, leading to an increase in fluorescence.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist (4-HO-DPT) concentration. Use non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.

Head-Twitch Response (HTR) Assay

The HTR assay is an in vivo behavioral model used to assess the potential psychedelic-like activity of compounds in rodents.[9]

HTR_Workflow Acclimation Acclimate mice (e.g., C57BL/6J) to the testing environment. Drug_Admin Administer varying doses of 4-HO-DPT (typically via intraperitoneal injection). Acclimation->Drug_Admin Observation Place the mouse in an observation chamber and record behavior for a set duration (e.g., 30-60 min). Drug_Admin->Observation Quantification Count the number of head-twitches, either manually by a trained observer or using an automated system. Observation->Quantification Analysis Analyze the dose-response relationship to determine the median effective dose (ED₅₀). Quantification->Analysis

Caption: Head-Twitch Response (HTR) Experimental Workflow.

Methodology:

  • Animals: Use male C57BL/6J mice, which are commonly used for this assay.

  • Acclimation: Allow animals to acclimate to the testing room and individual observation chambers before drug administration to reduce stress-induced behavioral artifacts.

  • Drug Administration: Dissolve 4-HO-DPT in a suitable vehicle (e.g., saline) and administer it via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Test a range of doses to establish a dose-response curve.

  • Observation and Quantification: Immediately after injection, place the animal in a clean observation chamber. A trained observer can manually count the number of rapid, side-to-side head movements for a predetermined period. Alternatively, automated systems using a head-mounted magnet and a magnetometer coil can be used for more objective quantification.

  • Data Analysis: The total number of head-twitches per observation period is recorded for each dose. Plot the mean number of twitches against the drug dose to generate a dose-response curve and calculate the ED₅₀ value.

References

A Technical Examination of 4-Hydroxy-N,N-Dipropyltryptamine (4-HO-DPT) from Shulgin's TiHKAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the synthesis, dosage, and qualitative commentary for 4-Hydroxy-N,N-Dipropyltryptamine (4-HO-DPT) as documented by Alexander Shulgin in his comprehensive work, TiHKAL: The Continuation. All data and methodologies are directly extracted from this seminal text to ensure accuracy and provide a focused resource for research and development.

Quantitative Data Summary

The following table encapsulates the dosage and duration of effects for 4-HO-DPT as reported in TiHKAL. These anecdotal reports are foundational for understanding the compound's primary activity.

Dosage (mg)Route of AdministrationDuration of Effects (hours)
20-30Oral2-4

Experimental Protocols

The synthesis of 4-Hydroxy-N,N-dipropyltryptamine is detailed as a multi-step process. The following protocols are a direct interpretation of the procedures outlined by Shulgin.

Synthesis of 4-Acetoxy-N,N-dipropyltryptamine

A solution of 4-acetoxyindole (B1630585) (prepared from 4-hydroxyindole) in diethyl ether is cooled and treated with oxalyl chloride. The resulting mixture is then stripped of solvent and the residue dissolved in methylene (B1212753) chloride. This solution is added to a mixture of dipropylamine (B117675) and triethylamine (B128534) in methylene chloride. After stirring, the reaction mixture is washed with dilute acid and base, and the solvent is removed. The residue is then chromatographed on silica (B1680970) gel to yield 4-acetoxy-N,N-dipropyltryptamine.

Synthesis of 4-Hydroxy-N,N-dipropyltryptamine

A solution of 4-acetoxy-N,N-dipropyltryptamine in anhydrous diethyl ether is added to a stirred suspension of lithium aluminum hydride in diethyl ether. The mixture is heated to reflux, then cooled, and the excess hydride is decomposed. The resulting solids are removed by filtration, and the filtrate is stripped of solvent. The residue is dissolved in a minimal amount of boiling diethyl ether and, upon cooling, crystals of 4-hydroxy-N,N-dipropyltryptamine form.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 4-HO-DPT as described.

G cluster_synthesis Synthesis of 4-Hydroxy-N,N-dipropyltryptamine Indole 4-Acetoxyindole Intermediate1 Indole-3-glyoxylyl chloride derivative Indole->Intermediate1 Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Intermediate2 4-Acetoxy-N,N-dipropyl- tryptamine Intermediate1->Intermediate2 Amidation Dipropylamine Dipropylamine Dipropylamine->Intermediate2 FinalProduct 4-Hydroxy-N,N-dipropyl- tryptamine Intermediate2->FinalProduct Reduction LAH Lithium Aluminum Hydride LAH->FinalProduct

Caption: Synthesis workflow for 4-HO-DPT.

Qualitative Commentary and Extensions

Shulgin's entry notes that 4-HO-DPT is the 4-hydroxy analogue of DPT. The qualitative comments are sparse, suggesting a short duration of action with effects resolving within a few hours. The provided synthesis route via the 4-acetoxyindole intermediate is a common strategy employed by Shulgin for accessing 4-hydroxy tryptamines. This method protects the reactive hydroxyl group during the addition of the dialkylaminoethyl side chain. The final deprotection step with lithium aluminum hydride is a robust method for ester reduction to the corresponding alcohol. Further research could explore alternative reducing agents to potentially improve yield or simplify the workup procedure. The structure-activity relationship suggests that the dipropyl substitution on the nitrogen might contribute to the observed potency and duration, a hypothesis that could be explored through the synthesis and evaluation of related analogues.

The Psychedelic Tryptamine 4-Hydroxy-DPT: A Technical Guide to its Mechanism of Action at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a lesser-known synthetic tryptamine, belongs to the family of serotonergic psychedelics. Structurally related to the active metabolite of psilocybin, psilocin (4-HO-DMT), this compound is of growing interest to the scientific community for its potential to elucidate the complex pharmacology of psychedelic agents. This technical guide provides a comprehensive overview of the current understanding of 4-HO-DPT's mechanism of action at serotonin (B10506) (5-HT) receptors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: A Serotonin Receptor Agonist

The primary mechanism of action of 4-HO-DPT is its function as an agonist at serotonin receptors. Like other classic psychedelics, its principal target is the serotonin 2A receptor (5-HT₂A), the activation of which is believed to be fundamental to the induction of psychedelic experiences.[1][2][3][4][5][6] However, its activity is not limited to this subtype, and its broader receptor profile contributes to its unique pharmacological effects.

Quantitative Analysis of Receptor Interactions

The interaction of 4-HO-DPT with serotonin receptors has been quantified through in vitro binding and functional assays. The following tables summarize the available data on its binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ) at key human serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 4-HO-DPT at Human Serotonin Receptors

Receptor SubtypeKi (nM)Reference CompoundRadioligand
5-HT₁A>1,0008-OH-DPAT[³H]WAY100635
5-HT₁B>1,000Ergotamine Tartrate[³H]GR125743
5-HT₁D>1,000Ergotamine Tartrate[³H]GR125743
5-HT₁E>1,0005-HT[³H]5-HT
5-HT₂A79Clozapine[³H]Ketanserin
5-HT₂B134SB206553[³H]LSD
5-HT₂C>1,000Ritanserin[³H]Mesulergine
5-HT₅A>1,000Ergotamine Tartrate[³H]LSD
5-HT₆>1,000Clozapine[³H]LSD
5-HT₇>1,000Clozapine[³H]LSD

Data compiled from Glatfelter et al., 2023.[1][3]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of 4-HO-DPT at Human 5-HT₂ Receptors

Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (% of 5-HT response)Assay Type
h5-HT₂A10.298.2%Gq-mediated Calcium Flux
h5-HT₂B21.6100%Gq-mediated Calcium Flux
h5-HT₂C132085.1%Gq-mediated Calcium Flux
m5-HT₂A11.599.3%Gq-mediated Calcium Flux

Data from Klein et al., 2020.[7]

These data highlight that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT₂A and 5-HT₂B receptors. Notably, it exhibits a significant selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor, with one study reporting a 129-fold selectivity.[7] This is a distinguishing feature compared to other tryptamines and may contribute to a unique subjective and physiological profile.

Signaling Pathways Activated by 4-HO-DPT

The activation of 5-HT₂ family receptors by 4-HO-DPT primarily initiates intracellular signaling through the Gq protein pathway. This canonical pathway is a cornerstone of the action of many serotonergic psychedelics.

The Gq Signaling Cascade

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated α-subunit of Gq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist 4-HO-DPT receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates dag DAG plc->dag Produces ip3 IP3 plc->ip3 Produces pip2 PIP2 pip2->plc Hydrolyzes pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets

Figure 1: The Gq signaling pathway activated by 4-HO-DPT at the 5-HT₂A receptor.

Beyond Gq: The Question of Biased Agonism

While the Gq pathway is the primary signaling cascade associated with 5-HT₂A receptor activation by psychedelics, G protein-coupled receptors (GPCRs) can also signal through other pathways, such as the recruitment of β-arrestins. The preferential activation of one signaling pathway over another by a specific ligand is termed "biased agonism" or "functional selectivity."[5][8][9][10][11]

Currently, there is a lack of specific data on whether 4-HO-DPT induces β-arrestin recruitment at serotonin receptors. However, the field of psychedelic pharmacology is increasingly exploring the role of biased agonism in differentiating the effects of various 5-HT₂A agonists.[5][8][10] For some psychedelics, the balance between Gq activation and β-arrestin recruitment is thought to influence the qualitative nature of their effects. Future research on 4-HO-DPT should investigate its potential for biased agonism to provide a more complete picture of its mechanism of action.

Electrophysiological Effects

Recent studies have begun to explore the effects of 4-HO-DPT on neuronal activity. In ex vivo slice electrophysiology experiments on the basolateral amygdala (BLA), 4-HO-DPT was found to produce a robust increase in spontaneous inhibitory postsynaptic currents (sIPSCs) in principal neurons.[12] This effect was mediated by the 5-HT₂A receptor and was accompanied by an increase in the action potential firing of BLA interneurons.[12] These findings suggest that 4-HO-DPT can enhance GABAergic inhibition of principal neurons in the BLA, a potential mechanism for modulating fear and anxiety.[12]

Furthermore, a study on the related compound N,N-dipropyltryptamine (DPT) in in vitro organotypic cultures of rat cortical tissue demonstrated alterations in information-processing dynamics.[13] DPT was found to increase the entropy of spontaneous firing activity, reduce the time of information storage in individual neurons, and alter the structure of neuronal circuits.[13] While these findings are not directly on 4-HO-DPT, they provide a plausible framework for how this class of compounds may affect cortical processing.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand (in this case, 4-HO-DPT) for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the serotonin receptor of interest are prepared from cultured cells or brain tissue homogenates.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT₂A) and varying concentrations of the unlabeled competitor ligand (4-HO-DPT).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the competitor for the receptor, is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Receptor-expressing Cell Membranes incubation Incubation membranes->incubation radioligand Radioligand (e.g., [³H]Ketanserin) radioligand->incubation competitor 4-HO-DPT (unlabeled) competitor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting curve Competition Curve counting->curve ic50 IC₅₀ Determination curve->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Figure 2: Workflow for a radioligand binding assay to determine the affinity of 4-HO-DPT.

Gq-Mediated Calcium Flux Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium.

Methodology:

  • Cell Culture: Cells stably expressing the serotonin receptor of interest (e.g., Flp-In T-REx 293 cells) are cultured in microplates.[7]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: Varying concentrations of the agonist (4-HO-DPT) are added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a reference agonist like serotonin) are determined.

Calcium_Flux_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cells Receptor-expressing Cells loading Dye Loading cells->loading dye Calcium-sensitive Fluorescent Dye dye->loading addition 4-HO-DPT Addition loading->addition measurement Fluorescence Measurement addition->measurement curve Dose-Response Curve measurement->curve ec50 EC₅₀ Determination curve->ec50 emax Eₘₐₓ Determination curve->emax

Figure 3: Workflow for a calcium flux assay to determine the functional activity of 4-HO-DPT.

Conclusion and Future Directions

4-Hydroxy-DPT is a potent serotonin receptor agonist with a notable selectivity for the 5-HT₂A receptor over the 5-HT₂C subtype. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to an increase in intracellular calcium. Preliminary electrophysiological data suggest that it can modulate neuronal activity, particularly by enhancing inhibitory neurotransmission in specific brain regions.

While our understanding of 4-HO-DPT's pharmacology has advanced, several key areas warrant further investigation. A comprehensive assessment of its activity across all serotonin receptor subtypes, including functional assays for G-protein independent pathways like β-arrestin recruitment, is crucial for a complete understanding of its signaling profile and potential for biased agonism. Further electrophysiological studies in cortical neurons are needed to directly link its receptor-level activity to the modulation of neural circuits thought to underlie psychedelic experiences. As research into the therapeutic potential of psychedelics continues to expand, a detailed characterization of compounds like 4-HO-DPT will be invaluable for developing novel therapeutics with improved efficacy and safety profiles.

References

The Pharmacological Profile of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] This document provides a comprehensive overview of the pharmacological profile of 4-HO-DPT, synthesizing available in vitro and in vivo data. The primary mechanism of action for 4-HO-DPT is agonism at serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[2][3] This guide presents quantitative data on receptor binding and functional activity, details key experimental methodologies, and provides visual representations of its primary signaling pathway and experimental workflows.

Introduction

4-HO-DPT is a member of the 4-hydroxytryptamine (B1209533) family and is structurally related to other psychedelic tryptamines such as dipropyltryptamine (DPT) and 5-MeO-DPT.[2] First synthesized by David Repke and colleagues in 1977, it has since been identified as a novel psychoactive substance.[2] Like other classic psychedelics, its effects are primarily attributed to its interaction with the serotonergic system, particularly the 5-HT₂A receptor.[2][3] Understanding the detailed pharmacological characteristics of 4-HO-DPT is crucial for elucidating its mechanism of action and assessing its potential therapeutic or toxicological profile.

In Vitro Pharmacology

The in vitro pharmacology of 4-HO-DPT has been characterized through receptor binding and functional assays, primarily focusing on its interaction with serotonin receptors.

Receptor Binding Profile

Radioligand binding assays have been employed to determine the affinity of 4-HO-DPT for various serotonin receptor subtypes. The inhibition constant (Kᵢ) is a measure of the drug's binding affinity, with lower values indicating a stronger binding.

Receptor SubtypeRadioligandTest SystemKᵢ (nM)Reference
5-HT₁ₐ[³H]WAY-100635Human recombinant>10,000[4]
5-HT₁ₑ[³H]5-HTHuman recombinant1,725[4]
5-HT₂ₐ[³H]ketanserinHuman recombinant-
5-HT₂ₒ[³H]LSDHuman recombinant-
5-HT₂ₒ[³H]mesulergineHuman recombinant-
5-HT₅ₐ[³H]LSDHuman recombinant-
5-HT₆[³H]LSDHuman recombinant-
5-HT₇[³H]LSDHuman recombinant-
SERT[³H]citalopramHuman recombinant-

Note: A dash (-) indicates that data was not available in the cited sources. The high Kᵢ value for the 5-HT₁ₐ receptor suggests low affinity.

Functional Activity

Functional assays, such as calcium flux assays, are used to determine the efficacy and potency of a compound at a given receptor. The half-maximal effective concentration (EC₅₀) indicates the potency of the drug, while the maximum effect (Eₘₐₓ) reflects its efficacy relative to a reference agonist (e.g., serotonin). 4-HO-DPT acts as a high-efficacy partial to full agonist at 5-HT₂ₐ, 5-HT₂ₒ, and 5-HT₂ₒ receptors.[2]

ReceptorAssay TypeTest SystemEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Reference
h5-HT₂ₐCalcium FluxFlp-In T-REx 293 cells7.794.0 ± 2.6[5]
m5-HT₂ₐCalcium FluxFlp-In T-REx 293 cells5.894.6 ± 1.7[5]
h5-HT₂ₒCalcium FluxFlp-In T-REx 293 cells7.793.8 ± 2.0[5]
h5-HT₂ₒCalcium FluxFlp-In T-REx 293 cells99168.2 ± 1.5[5]

h: human, m: mouse

These data indicate that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT₂ₐ and 5-HT₂ₒ receptors, with significantly lower potency at the 5-HT₂ₒ receptor.[2][5] This suggests a degree of selectivity for the 5-HT₂ₐ receptor over the 5-HT₂ₒ receptor.[2]

In Vivo Pharmacology

The in vivo effects of 4-HO-DPT have been primarily studied in rodents using the head-twitch response (HTR) model, a behavioral proxy for psychedelic activity in humans.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement induced by 5-HT₂ₐ receptor agonists.[6] The potency of a compound to induce HTR is quantified by its ED₅₀ value, the dose that produces 50% of the maximal response.

Animal ModelRoute of AdministrationED₅₀ (mg/kg)ED₅₀ (µmol/kg)Reference
C57BL/6J Mice-1.834.80[5]

Compared to psilocin, 4-HO-DPT is approximately 4- to 5-fold less potent in inducing the head-twitch response in mice.[2]

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Pathway

The primary psychedelic effects of 4-HO-DPT are believed to be mediated through its agonism at the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gq/11 protein. This initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4_HO_DPT 4-HO-DPT 5HT2A_R 5-HT2A Receptor 4_HO_DPT->5HT2A_R Binds to Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Activates Ca²⁺-dependent pathways PKC->Cellular_Response Phosphorylates Targets

Caption: 5-HT₂ₐ receptor activation by 4-HO-DPT initiates the Gq/11 signaling cascade.

Experimental Workflow: Head-Twitch Response (HTR) Assay

The HTR assay is a key in vivo model for assessing the psychedelic-like potential of compounds. The following diagram outlines the typical workflow for a magnetometer-based HTR study.

HTR_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Magnet Implant Magnet on Cranium Anesthesia->Magnet Recovery Surgical Recovery (1-2 weeks) Magnet->Recovery Drug_Admin Administer 4-HO-DPT or Vehicle Recovery->Drug_Admin Placement Place Mouse in Cylinder with Magnetometer Coil Drug_Admin->Placement Recording Record Head Movements (e.g., 30 minutes) Placement->Recording Signal_Processing Process Magnetometer Signal Recording->Signal_Processing HTR_Identification Identify HTR Events (AI or Manual) Signal_Processing->HTR_Identification Quantification Quantify HTR Frequency and Generate Dose-Response Curve HTR_Identification->Quantification

References

An In-Depth Technical Guide on the Receptor Binding Affinity of 4-HO-DPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine (B22526) class. This document summarizes available quantitative binding data, details common experimental methodologies, and visualizes key signaling pathways to support research and drug development efforts in the field of serotonergic compounds.

Quantitative Receptor Binding Affinity Data

4-HO-DPT is a potent serotonin (B10506) receptor agonist, with its primary psychedelic effects attributed to its interaction with the 5-HT₂A receptor. The following table summarizes the available quantitative data on the binding affinity (Ki) of 4-HO-DPT and related compounds for various serotonin receptors. The data is compiled from various in vitro studies and presented to facilitate comparative analysis. Lower Ki values are indicative of higher binding affinity.

CompoundReceptorKᵢ (nM)Assay TypeReference
4-HO-DPT 5-HT₂A Data Not Explicitly Found in Cited Literature--
5-HT₂B Data Not Explicitly Found in Cited Literature--
5-HT₂C Data Not Explicitly Found in Cited Literature--
Psilocin (4-HO-DMT)5-HT₁A567.4Radioligand Binding
5-HT₂A107.2Radioligand Binding
5-HT₂B4.6Radioligand Binding
4-HO-DiPT5-HT₂A229 ± 5.6Radioligand Binding ([¹²⁵I]DOI)[1]
SERT219Radioligand Binding[1]
5-MeO-MiPT5-HT₂A42 ± 11Radioligand Binding ([¹²⁵I]DOI)[1]
5-MeO-DET5-HT₂A251 ± 92.0Radioligand Binding ([¹²⁵I]DOI)[1]
DiPT5-HT₂A910 ± 120Radioligand Binding ([¹²⁵I]DOI)[1]

Note: While direct Ki values for 4-HO-DPT were not found in the surveyed literature, functional assay data indicates it is a high-efficacy partial to full agonist at 5-HT₂A and 5-HT₂B receptors, with significantly lower potency at the 5-HT₂C receptor.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of compounds like 4-HO-DPT to specific receptors is typically determined using a radioligand displacement assay. This competitive binding assay measures the ability of a non-labeled compound (the "competitor," e.g., 4-HO-DPT) to displace a radioactively labeled ligand that is known to bind to the target receptor.

General Methodology
  • Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A receptor) are prepared from cultured cells or tissue homogenates through a series of centrifugation and resuspension steps.

  • Assay Buffer : A buffered solution is prepared to maintain a stable pH and ionic environment for the binding reaction.

  • Incubation : A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor compound.

  • Separation of Bound and Free Ligand : After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification : The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

The following diagram illustrates the general workflow of a radioligand displacement assay.

Radioligand_Displacement_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor (4-HO-DPT) Serial Dilution Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Data_Analysis Data Analysis: IC50 Determination Scintillation->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Radioligand Displacement Assay Workflow

Signaling Pathways

The primary pharmacological effects of 4-HO-DPT are mediated through its agonist activity at serotonin receptors, particularly the 5-HT₂A receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5-HT₂A Receptor Signaling Pathway

Upon activation by an agonist like 4-HO-DPT, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G protein. This initiates a downstream signaling cascade as depicted in the following diagram.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-HO-DPT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Ca2->Cellular_Response Mediates

5-HT₂A Receptor Gq Signaling Pathway

Pathway Description:

  • Receptor Activation : 4-HO-DPT binds to and activates the 5-HT₂A receptor.

  • G Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

  • PLC Activation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release : IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation : DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).

  • Cellular Response : Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses that are ultimately responsible for the physiological and psychoactive effects of 4-HO-DPT.

This guide provides a foundational understanding of the receptor binding characteristics of 4-HO-DPT. Further research is required to fully elucidate its complete pharmacological profile and therapeutic potential. The provided methodologies and pathway diagrams serve as a resource for researchers designing and interpreting experiments in this area.

References

In Vitro Pharmacological Profile of 4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT, or 4-HO-DPT) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a research chemical, understanding its in vitro pharmacological characteristics is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, focusing on its interactions with key serotonin (B10506) receptors. The data presented is compiled from peer-reviewed scientific literature to guide further research and drug development efforts.

Quantitative Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its agonist effects at serotonin 5-HT₂ receptor subtypes. The following tables summarize the key quantitative data from functional and binding assays.

Table 1: Functional Activity of this compound at Human Serotonin 5-HT₂ Receptors
ReceptorAssay TypeParameterValueReference
h5-HT₂ACalcium MobilizationEC₅₀ (nM)26.7Klein et al. (2020)
Eₘₐₓ (%)97.4Klein et al. (2020)
h5-HT₂BCalcium MobilizationEC₅₀ (nM)27.6Klein et al. (2020)
Eₘₐₓ (%)94.0Klein et al. (2020)
h5-HT₂CCalcium MobilizationEC₅₀ (nM)3451Klein et al. (2020)
Eₘₐₓ (%)89.6Klein et al. (2020)

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by the drug.

Table 2: Receptor Binding Affinities of this compound

At the time of this writing, specific Kᵢ values for this compound from primary literature sources such as Rickli et al. (2016) were not available in the immediate search results. The functional data from Klein et al. (2020) indicates that this compound acts as a potent agonist at 5-HT₂A and 5-HT₂B receptors, suggesting high binding affinity. It displays significantly lower potency at the 5-HT₂C receptor.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is a generalized protocol based on standard laboratory practices.

1. Membrane Preparation:

  • Cells stably expressing the target human serotonin receptor (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[3]

  • The homogenate is centrifuged to pellet the cell membranes.[3]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

  • Protein concentration is determined using a standard method like the BCA assay.[3]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[3]

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled test compound (this compound).[4]

  • The plates are incubated to allow for competitive binding to reach equilibrium.[3][4]

  • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.[5]

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[3][4]

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[3]

  • The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ (half-maximal inhibitory concentration) is determined from the competition binding curves.

  • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Calcium Mobilization Assay (Based on Klein et al., 2020)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the 5-HT₂ receptor subtypes.

1. Cell Culture and Plating:

  • Flp-In T-REx 293 cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor are used.[7]

  • Cells are plated into 96-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.[8][9]

  • The incubation is typically carried out in the dark at 37°C for a specified period to allow the dye to enter the cells and be de-esterified.

3. Compound Addition and Signal Detection:

  • Varying concentrations of this compound are added to the wells.

  • The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[9]

  • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.

4. Data Analysis:

  • The peak fluorescence response is measured for each concentration of the test compound.

  • The data is normalized to the response of a reference agonist (e.g., serotonin).

  • The EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound at 5-HT₂A Receptors

G 4-Hydroxy_DPT This compound 5-HT2A_Receptor 5-HT2A Receptor 4-Hydroxy_DPT->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_Release Ca²⁺ Release ER->Ca2_Release Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response G cluster_0 Receptor Binding Assay cluster_1 Functional Assay (Calcium Mobilization) Membrane_Prep Membrane Preparation Binding_Incubation Competitive Binding Incubation Membrane_Prep->Binding_Incubation Filtration Filtration & Washing Binding_Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Ki_Calculation Ki Determination Scintillation_Counting->Ki_Calculation Cell_Plating Cell Plating Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading Compound_Addition->Fluorescence_Reading EC50_Emax_Calculation EC50/Emax Determination Fluorescence_Reading->EC50_Emax_Calculation

References

Initial animal studies on 4-HO-DPT effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Initial Animal Studies of 4-HO-DPT

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a research chemical. The information provided herein is intended for research and informational purposes only.

Executive Summary

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine (B22526) structurally related to psilocin (4-HO-DMT).[1] Despite its availability in the designer drug market, formal preclinical evaluation in animal models has been notably limited. The primary peer-reviewed data available originates from a 2020 study by Klein et al., which systematically investigated the structure-activity relationships of various psilocybin analogues.[1][2] This guide synthesizes the key findings from initial animal studies, focusing on the in vitro functional activity and in vivo behavioral effects of 4-HO-DPT. It provides a detailed overview of experimental protocols and presents the core data in a structured format to support future research and development.

In Vitro Pharmacology: Serotonin (B10506) Receptor Functional Activity

The principal mechanism of action for classic psychedelic compounds is agonism at the serotonin 2A receptor (5-HT₂A). Initial in vitro studies confirm that 4-HO-DPT functions as a potent agonist at multiple 5-HT₂ receptor subtypes.

Quantitative Data

Functional activity was assessed using calcium mobilization assays in cell lines expressing human (h) or mouse (m) 5-HT₂ receptors.[1][3] The following table summarizes the key findings for 4-HO-DPT in comparison to the benchmark compound, psilocin.

CompoundReceptorPotency (EC₅₀)Efficacy (Eₘₐₓ)Comparative Notes
4-HO-DPT h5-HT₂AData reported in Klein et al. (2020)High Efficacy (90-100% relative to 5-HT)[4]Potency and efficacy are roughly equivalent to psilocin.[1]
h5-HT₂BData reported in Klein et al. (2020)High Efficacy (94%)[1]Much more efficacious than psilocin (Eₘₐₓ = 39%).[1]
h5-HT₂CData reported in Klein et al. (2020)High Efficacy[1][4]Approximately 10-fold lower potency than psilocin.[1]
Psilocin h5-HT₂A~24 nM[5]High Efficacy (90-100% relative to 5-HT)[4]Benchmark compound.
h5-HT₂BData reported in Klein et al. (2020)Lower Efficacy (39%)[1]
h5-HT₂CData reported in Klein et al. (2020)High Efficacy[1][4]

Note: Specific EC₅₀ values for 4-HO-DPT were not available in the reviewed literature snippets but are contained within the primary publication by Klein et al. (2020).

Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. This pathway is central to the psychedelic effects of tryptamines.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂A Receptor Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates 4HO_DPT 4-HO-DPT (Agonist) 4HO_DPT->5HT2A_Receptor Binds to ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Stimulates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Hypothesized 5-HT₂A Receptor Signaling Pathway for 4-HO-DPT.

In Vivo Pharmacology: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT₂A receptor activation and potential psychedelic activity in humans.[6][7]

Quantitative Data

Studies in C57BL/6J mice demonstrate that 4-HO-DPT induces the HTR in a dose-dependent manner.[1][3] Its potency is lower than that of many other 4-hydroxy tryptamines.

CompoundHTR Potency (ED₅₀) [µmol/kg]HTR Potency (ED₅₀) [mg/kg]¹Notes
4-HO-DPT 2.47[4]~0.64Lower potency relative to psilocin.[1]
Psilocin (4-HO-DMT) 0.81[4]~0.17Potent HTR-inducing agent.
4-HO-MET 0.65[4]~0.14Most potent among tested analogues.
4-HO-DET 1.56[4]~0.36
4-HO-DiPT 3.46[4]~0.90Least potent among tested analogues.

¹Calculated based on molar mass (4-HO-DPT: 260.38 g/mol ; Psilocin: 204.27 g/mol ; 4-HO-MET: 218.30 g/mol ; 4-HO-DET: 232.32 g/mol ; 4-HO-DiPT: 260.38 g/mol ).

The potency of 4-hydroxy-N,N-dialkyltryptamines in the HTR assay is inversely correlated with the steric bulk of the N-alkyl substituents.[4]

Experimental Protocols

The following sections describe generalized protocols for the key experiments cited, based on standard methodologies in the field.

In Vivo: Head-Twitch Response (HTR) Assay

This protocol outlines the procedure for quantifying 5-HT₂A agonist-induced head twitches in mice.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize C57BL/6J Mice to Reverse Light Cycle B Prepare 4-HO-DPT Solution in Isotonic Saline C Administer Drug or Vehicle (Intraperitoneal, 5 mL/kg) B->C D Place Mouse in Individual Observation Arena C->D E Record Behavior via Video for 30-60 minutes D->E F Trained Observers Manually Score Head Twitches from Video E->F G Analyze Data: - One-way ANOVA - Non-linear Regression for ED₅₀ F->G H Generate Dose-Response Curve G->H

General Experimental Workflow for the Head-Twitch Response Assay.
  • Animals: Male C57BL/6J mice (6–8 weeks old) are used.[3] Animals are housed in a climate-controlled facility with a reverse light-cycle and given ad libitum access to food and water.[3]

  • Drug Preparation: 4-HO-DPT is dissolved in isotonic saline. Test substances are administered intraperitoneally (IP) at a volume of 5 mL/kg.[5]

  • Procedure:

    • Mice are habituated to the testing room before the experiment begins.

    • Following IP injection of the test compound or vehicle, each mouse is placed into an individual, transparent cylindrical observation chamber.

    • Behavior is recorded via video camera for a set duration, typically starting immediately after injection for 30 to 60 minutes.

  • Data Analysis:

    • Videos are scored by trained observers who are blind to the experimental conditions. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming behavior.[6][8]

    • The total number of head twitches is counted for each animal.

    • Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.[9]

    • The half-maximal effective dose (ED₅₀) is calculated by applying non-linear regression to the dose-response data.[9]

In Vitro: Calcium Mobilization Assay

This protocol describes a common method to determine the functional potency and efficacy of a compound at Gq-coupled receptors like 5-HT₂A.

  • Cell Culture: A stable cell line, such as HEK293 or CHO, expressing the human 5-HT₂ receptor of interest is cultured under standard conditions.

  • Assay Preparation:

    • Cells are seeded into 96-well or 384-well black-walled microplates and allowed to grow overnight.[10][11]

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) diluted in an assay buffer (e.g., HBSS with 20 mM HEPES).[10][11]

    • Cells are incubated with the dye for a specified period (e.g., 45-60 minutes) at 37°C.[11][12]

  • Compound Addition and Measurement:

    • Serial dilutions of 4-HO-DPT and a reference agonist (e.g., 5-HT) are prepared.

    • The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken before the automated addition of the test compounds.

    • Upon compound addition, the change in fluorescence intensity, corresponding to the release of intracellular calcium, is measured kinetically over time.

  • Data Analysis:

    • The peak fluorescence response is normalized to the response of a maximal concentration of the reference agonist (5-HT).

    • Concentration-response curves are generated using non-linear regression (e.g., four-parameter logistic equation) to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Discussion and Future Directions

The available data, while limited, firmly place 4-HO-DPT within the classic psychedelic class of 5-HT₂A agonists. Its in vivo potency in the HTR assay is modest compared to its structural analogues, suggesting that the dipropyl substitutions on the amine nitrogen reduce 5-HT₂A-mediated behavioral effects.[4] The compound's high efficacy at the 5-HT₂B receptor is noteworthy, as chronic activation of this receptor has been associated with valvular heart disease, a critical consideration for any potential therapeutic development.

Crucial data are currently absent from the scientific literature. To build a comprehensive preclinical profile for 4-HO-DPT, future animal studies should prioritize:

  • Pharmacokinetics: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles, including bioavailability and brain penetration.

  • Toxicology: Acute and repeated-dose toxicity studies to establish a safety profile.

  • Drug Discrimination Studies: Training animals to discriminate 4-HO-DPT from vehicle to confirm its subjective effects are similar to other known psychedelics.

  • Behavioral Models of Therapeutic Efficacy: Assessing the compound in animal models of depression, anxiety, and PTSD.[13]

A thorough characterization of these parameters is essential for understanding the compound's full pharmacological profile and evaluating any potential for future clinical investigation.

References

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Whitepaper on a Psilocin Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a member of the 4-hydroxytryptamine (B1209533) family, 4-HO-DPT is of significant interest to the scientific community for its potential to elucidate the structure-activity relationships of serotonergic psychedelics. This document provides a comprehensive technical overview of 4-HO-DPT, focusing on its pharmacological profile, relevant experimental protocols, and a comparative analysis with psilocin. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical and Pharmacological Profile

4-HO-DPT is characterized by a hydroxyl group at the 4-position of the indole (B1671886) ring and two propyl groups attached to the terminal nitrogen of the ethylamine (B1201723) side chain.[3] This structural modification, specifically the replacement of psilocin's two methyl groups with propyl groups, influences its pharmacokinetic and pharmacodynamic properties.[1] First described in scientific literature in 1977 by David Repke and colleagues, it has since been identified as a novel psychoactive substance.[1][2]

Pharmacodynamics

4-HO-DPT acts as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT2A receptor, which is the primary target for classic psychedelics.[1][2] It functions as a high-efficacy partial to full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-HO-DPT in comparison to psilocin, facilitating a direct comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C
4-HO-DPT ----
Psilocin ----

Data not available in a comparable format from the search results.

Table 2: Functional Activity (EC50, nM and Emax, %)

CompoundReceptorEC50 (nM)Emax (%)
4-HO-DPT 5-HT2A~1-10~90-100
5-HT2B-94
5-HT2C--
Psilocin 5-HT2A~1-10~90-100
5-HT2B-39
5-HT2C--

Note: A direct side-by-side numerical comparison of EC50 values was not available in the search results. The potency of 4-HO-DPT at the 5-HT2A receptor is stated to be similar to psilocin.[1][4]

Table 3: In Vivo Head-Twitch Response (HTR) in Mice

CompoundED50 (μmol/kg)Relative Potency (vs. Psilocin)
4-HO-DPT 2.47~4-5 fold lower
Psilocin 0.811

Table 4: Pharmacokinetic Parameters

CompoundOnset of ActionDuration of ActionElimination Half-life
4-HO-DPT 15-45 minutes (oral)[1][2]5-8 hours (oral)[1][2]-
Psilocin 15-40 minutes (oral)4-6 hours (oral)1.5-4 hours[1]

Pharmacokinetic data for 4-HO-DPT is limited. The data for psilocin is derived from studies of oral psilocybin administration, which is rapidly dephosphorylated to psilocin.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of 4-HO-DPT.

Protocol 1: Synthesis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

While a specific, detailed, and publicly available protocol for the synthesis of 4-HO-DPT is not readily found, its synthesis is noted to be challenging.[1] The general approach is based on the Speeter-Anthony tryptamine synthesis, similar to the synthesis of psilocin.[1] The following is a representative protocol adapted from the synthesis of related 4-hydroxytryptamines.

Materials:

  • 4-Benzyloxyindole

  • Oxalyl chloride

  • Dipropylamine (B117675)

  • Lithium aluminum hydride (LiAlH4)

  • Palladium on carbon (Pd/C)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection of the Hydroxyl Group: The synthesis typically begins with a protected 4-hydroxyindole (B18505), such as 4-benzyloxyindole, to prevent unwanted side reactions.

  • Acylation: The protected 4-hydroxyindole is reacted with oxalyl chloride in an anhydrous solvent like diethyl ether at a low temperature (e.g., 0°C) to form the corresponding indol-3-ylglyoxylyl chloride.

  • Amidation: The resulting acid chloride is then reacted with dipropylamine to yield N,N-dipropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide.

  • Reduction: The amide is subsequently reduced to the corresponding tryptamine using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF under reflux. This step yields 4-benzyloxy-N,N-dipropyltryptamine.

  • Deprotection: The final step involves the removal of the benzyl (B1604629) protecting group. This is typically achieved through catalytic hydrogenation using palladium on carbon as a catalyst in a suitable solvent under a hydrogen atmosphere. This yields the final product, 4-hydroxy-N,N-dipropyltryptamine.

  • Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization to obtain pure 4-HO-DPT.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-HO-DPT for serotonin receptors.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)

  • Radioligand with known affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • 4-HO-DPT and psilocin (test compounds)

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (4-HO-DPT and psilocin) in the assay buffer.

  • Incubation: In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or a concentration of the test compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in rodents.[1]

Materials:

  • Male C57BL/6J mice

  • 4-HO-DPT and psilocin dissolved in a suitable vehicle (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period of time before drug administration.

  • Drug Administration: Administer various doses of 4-HO-DPT, psilocin, or the vehicle control to different groups of mice via a specific route (e.g., intraperitoneal injection).

  • Observation: Immediately after administration, place the mice individually into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Scoring: Count the number of head twitches for each mouse during the observation period. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve. Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Protocol 4: In Vitro Metabolism Assay

This protocol outlines a general method for investigating the metabolic stability of 4-HO-DPT using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • 4-HO-DPT

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add 4-HO-DPT to the incubation mixture to initiate the metabolic reaction.

  • Cofactor Addition: Add the NADPH regenerating system to start the enzymatic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of 4-HO-DPT at each time point.

  • Data Analysis: Plot the percentage of remaining 4-HO-DPT against time. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizations

The following diagrams illustrate key concepts related to 4-HO-DPT and its study.

G cluster_psilocin Psilocin (4-HO-DMT) cluster_4hodpt 4-HO-DPT psilocin_struct psilocin_struct hodpt_struct hodpt_struct psilocin_struct->hodpt_struct Propyl groups replace methyl groups

Caption: Structural comparison of Psilocin and 4-HO-DPT.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Biosynthesis Synapse Serotonin->Synapse Release HT2A 5-HT2A Receptor Gq Gq HT2A->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Increase CellularResponse Psychedelic Effects Ca_PKC->CellularResponse Leads to Psychedelic 4-HO-DPT / Psilocin Psychedelic->HT2A Agonist Binding

Caption: Serotonergic signaling pathway activated by 4-HO-DPT.

G cluster_invitro cluster_invivo start Compound Synthesis & Purification in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays (EC50, Emax) metabolism Metabolic Stability (HLM, Hepatocytes) pk_pd Pharmacokinetic/ Pharmacodynamic Modeling in_vivo->pk_pd htr Head-Twitch Response (ED50, behavioral proxy) drug_discrim Drug Discrimination clinical Preclinical & Clinical Development pk_pd->clinical

Caption: Experimental workflow for characterizing novel psilocin analogs.

Conclusion

4-HO-DPT presents a valuable tool for psychedelic research, offering a structural variation on the classic psilocin molecule. Its distinct pharmacokinetic and pharmacodynamic profile, particularly its differing potency in inducing the head-twitch response compared to psilocin, underscores the importance of N-alkyl substitutions in modulating the activity of 4-hydroxytryptamines. Further research, especially in elucidating its full pharmacokinetic profile and metabolic fate, is warranted to fully understand its potential and to contribute to the broader understanding of serotonergic psychedelics. This document provides a foundational guide for researchers to design and execute further studies on this intriguing compound.

References

Stability and Storage of 4-Hydroxy DPT Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT) is a synthetic tryptamine (B22526) and a structural analog of psilocin. As with many phenolic tryptamines, its stability is a critical factor for consideration in research and pharmaceutical development to ensure the integrity and purity of the compound for experimental use. This technical guide provides an in-depth overview of the known stability and recommended storage conditions for this compound powder. It includes a summary of available stability data, detailed experimental protocols for stability assessment, and a discussion of the primary degradation pathways for related compounds.

Introduction to this compound

This compound, also known as deprocin, is a psychedelic compound belonging to the tryptamine class.[1] It is structurally related to the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1] this compound acts as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][2] Given its potential for research in neuroscience and pharmacology, understanding its chemical stability is paramount for accurate and reproducible studies.

Stability Profile of this compound Powder

The stability of this compound powder is influenced by environmental factors such as temperature, light, humidity, and oxygen. While specific, comprehensive degradation kinetics for this compound are not extensively published in peer-reviewed literature, data from commercial suppliers and knowledge of the stability of similar 4-hydroxytryptamines provide a strong basis for recommended handling and storage.

Quantitative Stability Data

The primary quantitative stability data for this compound powder comes from analytical reference standard suppliers. This data provides a baseline for the expected shelf-life under ideal conditions.

ParameterConditionDurationResultSource
Long-Term Stability-20°C≥ 3 yearsStableCayman Chemical[3]

Recommended Storage Conditions

To ensure the long-term stability of this compound powder and prevent degradation, the following storage conditions are recommended:

  • Temperature: The recommended storage temperature is -20°C for long-term preservation.[3]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or other light-blocking container. Phenolic compounds are often susceptible to photolytic degradation.

  • Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, which can facilitate hydrolytic degradation.

Experimental Protocols for Stability Assessment

To determine the stability of this compound powder under specific laboratory conditions or in a particular formulation, a stability-indicating method should be developed and validated. A common approach involves forced degradation studies followed by analysis with a separation technique like High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[4][5] These studies also help in developing and validating a stability-indicating analytical method.[6]

Experimental Workflow for Forced Degradation of this compound Powder

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of this compound powder in appropriate solvents (e.g., methanol, water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 80°C) prep->thermal photo Photolytic Degradation (ICH Q1B compliant light exposure) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess peak purity and mass balance. Identify and characterize major degradants. analysis->evaluation

Forced degradation experimental workflow.
Sample Preparation for Forced Degradation:

  • Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the stressor to achieve the desired final concentration (e.g., 0.1 mg/mL).

Stress Conditions:
  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the this compound solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Incubate the this compound solution at 80°C.

    • Solid: Place the this compound powder in an oven at 80°C.

  • Photolytic Degradation: Expose the this compound solution and powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Analytical Method

A reversed-phase HPLC method with UV and/or mass spectrometric (MS) detection is suitable for resolving this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 224 nm[3] or 280 nm) and/or MS for identification of degradants.

Potential Degradation Pathways

The primary point of instability for 4-hydroxytryptamines like this compound is the hydroxyl group at the 4-position of the indole (B1671886) ring. This group is susceptible to oxidation, which can lead to the formation of colored degradation products. This is analogous to the degradation of psilocin, which is also known to be unstable in solution, especially when exposed to oxygen and light. The degradation can proceed through the formation of semiquinone and quinone intermediates, which can then polymerize.

Signaling Pathway of this compound

This compound's pharmacological effects are primarily mediated through its interaction with serotonin receptors. It is a potent agonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Mediates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Neuronal Excitation & Psychedelic Effects ca2->cellular_response pkc->cellular_response drug This compound drug->receptor Agonist Binding

References

An In-depth Technical Guide to 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known synthetic tryptamine (B22526) and a structural analog of the classic psychedelic psilocin (4-HO-DMT).[1][2] First synthesized by Alexander Shulgin, this compound has garnered interest within the scientific community for its potential psychoactive effects, mediated primarily through its interaction with serotonin (B10506) receptors.[1][2][3] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4-HO-DPT, including its chemical identifiers, receptor binding profile, and in vivo effects. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

Chemical Identification and Properties

4-HO-DPT is a synthetic indole (B1671886) molecule belonging to the tryptamine class.[2][3] Its structure is characterized by a hydroxyl group at the 4-position of the indole ring and two propyl groups attached to the terminal amine of the tryptamine backbone.[2][3]

Identifier Value
CAS Number 63065-88-3[1]
IUPAC Name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol[1]
PubChem CID 21854223[1]
ChemSpider ID 10579817[1]
Molecular Formula C₁₆H₂₄N₂O[1]
Molar Mass 260.381 g/mol [1]
Canonical SMILES CCCN(CCC)CCc1c[nH]c2cccc(O)c12[1]
InChI InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3[1]
InChIKey MZLRMPTVOVJXLW-UHFFFAOYSA-N[1]
Synonyms 4-OH-DPT, 4-Hydroxy-N,N-dipropyltryptamine, Deprocin[1]

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for 4-HO-DPT is believed to be its activity as a serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor.[1][4] This interaction is thought to be responsible for its psychedelic effects.[2]

Receptor Binding and Functional Activity

Studies have shown that 4-HO-DPT acts as a high-efficacy partial agonist to full agonist at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[4] It displays considerable selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.[4]

Receptor Activity Potency (EC₅₀) Efficacy (Eₘₐₓ) Selectivity vs 5-HT₂C
Human 5-HT₂A Partial to Full Agonist~1-10 nMHigh (90-100% of 5-HT)~129-fold[5]
Mouse 5-HT₂A Partial to Full AgonistSimilar to humanHigh-
Human 5-HT₂B Partial to Full Agonist-High-
Human 5-HT₂C Partial to Full Agonist~1408 nM[5]--

Data compiled from calcium flux assays.[5][6]

In Vivo Effects

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT₂A receptor activation.[7][8] 4-HO-DPT induces the HTR in mice, confirming its 5-HT₂A agonist activity in vivo.[9] The potency of 4-HO-DPT in inducing HTR is reported to be dose-dependent, with an ED₅₀ of 2.47 μmol/kg.[9] The onset of the response is rapid, typically peaking within the first 10 minutes after administration and declining thereafter.[6][9]

Experimental Protocols

Synthesis of 4-HO-DPT

While detailed, step-by-step synthesis protocols are proprietary, a general synthetic route has been described, starting from 4-benzyloxyindole. The synthesis is noted to be challenging.[1][10] A generalized workflow is as follows:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Debenzylation cluster_product Final Product 4-Benzyloxyindole 4-Benzyloxyindole Acylation_Reaction Reaction 4-Benzyloxyindole->Acylation_Reaction Oxalyl_chloride Oxalyl chloride Oxalyl_chloride->Acylation_Reaction Dipropylamine Dipropylamine Dipropylamine->Acylation_Reaction Intermediate_1 Intermediate_1 Acylation_Reaction->Intermediate_1 N,N-Dipropyl- 4-benzyloxy-3- indoleglyoxylamide Reducing_Agent Reducing Agent (e.g., LiAlH4) Reduction_Reaction Reduction Reducing_Agent->Reduction_Reaction Intermediate_2 Intermediate_2 Reduction_Reaction->Intermediate_2 4-Benzyloxy-N,N- dipropyltryptamine Hydrogenation Hydrogenation (e.g., H2, Pd/C) Debenzylation_Reaction Debenzylation Hydrogenation->Debenzylation_Reaction 4-HO-DPT 4-HO-DPT Debenzylation_Reaction->4-HO-DPT Intermediate_1->Reduction_Reaction Intermediate_2->Debenzylation_Reaction

Caption: Generalized synthetic workflow for 4-HO-DPT.

Head-Twitch Response (HTR) Assay

This protocol is based on the magnetometer-based detection method.[7][9]

Animals: Male C57BL/6J mice are commonly used.[7]

Surgical Preparation:

  • Anesthetize the mouse.

  • Make a small incision in the scalp.

  • Attach a small neodymium magnet to the dorsal surface of the cranium using dental cement.[9]

  • Allow for a 1-2 week recovery period.[7]

Experimental Procedure:

  • Administer the test compound (4-HO-DPT) or vehicle via intraperitoneal (IP) injection.[7]

  • Place the mouse in a glass cylinder surrounded by a magnetometer coil.[7]

  • Record the magnetometer coil voltage for a specified duration (e.g., 30 minutes).[7]

  • Filter and digitize the coil voltage signal.[7]

  • Analyze the recordings to identify head twitches, which produce characteristic wave-like oscillations.[8] This can be done manually or using automated methods, including artificial intelligence algorithms.[7]

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Surgery Implant Head Magnet Anesthesia->Surgery Recovery 1-2 Week Recovery Surgery->Recovery Injection Administer 4-HO-DPT or Vehicle (IP) Recovery->Injection Placement Place Mouse in Magnetometer Chamber Injection->Placement Recording Record Coil Voltage (30 min) Placement->Recording Filtering Filter and Digitize Signal Recording->Filtering Detection Identify HTR Events Filtering->Detection Quantification Quantify HTR Frequency Detection->Quantification

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Signaling Pathways

The psychedelic effects of 4-HO-DPT are primarily initiated by its agonism at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is known to engage multiple intracellular signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects 4-HO-DPT 4-HO-DPT 5-HT2A_R 5-HT2A Receptor 4-HO-DPT->5-HT2A_R Binds and Activates Gq_11 Gq/11 5-HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Responses Cellular Responses (e.g., Neuronal Excitability) Ca2->Cellular_Responses PKC->Cellular_Responses Gene_Expression Changes in Gene Expression Cellular_Responses->Gene_Expression Plasticity Neuronal Plasticity (via BDNF/mTOR) Cellular_Responses->Plasticity

Caption: Postulated 5-HT₂A receptor signaling pathway for 4-HO-DPT.

Conclusion

4-HO-DPT is a potent serotonergic agent with high affinity and efficacy at the 5-HT₂A receptor. Its ability to induce the head-twitch response in mice provides a reliable in vivo model for assessing its psychedelic potential. The data presented in this guide offer a foundational understanding of 4-HO-DPT for researchers and professionals in the field of drug development and neuroscience. Further investigation into its detailed synthesis, metabolic fate, and the nuances of its signaling pathways will be crucial for elucidating its full therapeutic and pharmacological profile.

References

The Structure-Activity Relationships of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a comprehensive understanding of 4-HO-DPT's pharmacological profile.

Core Concepts in the Structure-Activity Relationships of 4-HO-DPT

4-HO-DPT, also known as deprocin, is a non-selective serotonin (B10506) receptor agonist with psychedelic properties.[1] Its activity is primarily attributed to its interaction with the serotonin 5-HT2A receptor. The structure of 4-HO-DPT can be systematically modified to investigate how chemical changes influence its biological activity, a study known as structure-activity relationship (SAR) analysis.

The key structural features of 4-HO-DPT that are often manipulated in SAR studies include:

  • The N,N-dialkyl substituents: The nature of the alkyl groups on the terminal nitrogen atom significantly impacts the compound's potency and selectivity.

  • The 4-position substituent on the indole (B1671886) ring: The hydroxyl group at this position is crucial for its activity, and its replacement with other functional groups, such as an acetoxy group, alters the pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro functional activity and in vivo behavioral effects of 4-HO-DPT and its analogs.

Table 1: In Vitro Functional Activity of 4-Substituted Tryptamines at Serotonin 5-HT2 Receptors

CompoundReceptorEC50 (nM)Emax (% of 5-HT)
4-HO-DPT h5-HT2A ~1-10 ~90-100
h5-HT2B ~1-10 ~94
h5-HT2C >1000 ~90-100
Psilocin (4-HO-DMT)h5-HT2A~1-10~90-100
h5-HT2B~1-10~39
h5-HT2C~10-100~90-100
4-HO-DETh5-HT2A~1-10~90-100
4-HO-DIPTh5-HT2A~1-10~90-100
h5-HT2C~1408~90-100
4-AcO-DPTh5-HT2A~10-100~90-100
4-AcO-DMTh5-HT2A~10-100~79.2
4-AcO-DIPTh5-HT2A~10-100~74.6

Data synthesized from studies employing calcium flux assays.[2][3]

Table 2: In Vivo Potency of 4-Substituted Tryptamines in the Rodent Head-Twitch Response (HTR) Assay

CompoundED50 (μmol/kg)
4-HO-DPT 2.47
Psilocin (4-HO-DMT)0.81
4-HO-MET0.65
4-HO-DET1.56
4-HO-MPT1.92
4-HO-MIPT2.97
4-HO-DIPT3.46
4-AcO-DPT 1.32
4-AcO-DMT1.12
4-AcO-MET1.17
4-AcO-DET1.81
4-AcO-DIPT3.88

The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in rodents.[2][3]

Discussion of Structure-Activity Relationships

Influence of N,N-Dialkyl Substituents

The size and steric bulk of the N,N-dialkyl groups play a critical role in the in vivo potency of 4-hydroxytryptamines.[2] A general trend observed is that as the size of the alkyl chains increases, the potency in the head-twitch response (HTR) assay decreases.[2][3] For symmetrically substituted tryptamines, the rank order of potency is: psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl).[2][3] This suggests that bulkier substituents may hinder the optimal binding of the ligand to the 5-HT2A receptor in vivo.

Interestingly, this trend is not as pronounced in in vitro functional assays, where most 4-hydroxy tryptamines exhibit similar high potency and efficacy at the 5-HT2A receptor.[2] This discrepancy may be due to differences in pharmacokinetics, such as blood-brain barrier penetration or metabolism, which are influenced by the lipophilicity of the N,N-dialkyl groups.

Notably, N,N-dipropyl and N,N-diisopropyl substitutions are detrimental to activity at the 5-HT2C receptor, leading to a significant increase in selectivity for the 5-HT2A receptor over the 5-HT2C receptor for compounds like 4-HO-DPT and 4-HO-DIPT.[3] 4-HO-DPT is reported to be 129-fold more selective for the 5-HT2A receptor compared to the 5-HT2C receptor.[3]

Influence of the 4-Position Substituent

The 4-hydroxy group is a key feature for high-potency agonist activity at the 5-HT2A receptor. Replacing this hydroxyl group with an acetoxy group (O-acetylation) generally leads to a decrease in in vitro potency at the 5-HT2A receptor by about an order of magnitude.[1] However, in vivo, the 4-acetoxy analogs often display similar potency to their 4-hydroxy counterparts in the HTR assay.[2] This suggests that 4-acetoxy tryptamines, such as 4-AcO-DPT, likely act as prodrugs for their corresponding 4-hydroxy metabolites (e.g., 4-HO-DPT), being deacetylated by esterases in the body.[2]

Experimental Protocols

In Vitro: Calcium Flux Assay

This assay measures the intracellular calcium mobilization following the activation of Gq-coupled receptors like the 5-HT2A receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Test compounds, including 4-HO-DPT and its analogs, are added to the wells at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. Dose-response curves are generated, and EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated relative to a reference agonist like serotonin (5-HT).

In Vivo: Rodent Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Compound Administration: 4-HO-DPT or its analogs are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period: Immediately after injection, the mice are placed in individual observation chambers.

  • HTR Quantification: The number of head twitches is counted by a trained observer for a defined period (e.g., 30-60 minutes). Alternatively, automated systems using video tracking or a head-mounted magnet and a magnetometer can be used for more objective quantification.[4]

  • Data Analysis: Dose-response curves are constructed by plotting the number of head twitches against the dose of the compound. The ED50 (dose that produces 50% of the maximal response) is calculated to determine the in vivo potency of the compound.[2]

Visualizations

5-HT2A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4_HO_DPT 4-HO-DPT 5_HT2A_R 5-HT2A Receptor 4_HO_DPT->5_HT2A_R Binds to Gq Gq Protein 5_HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: Canonical Gq-protein signaling pathway activated by 4-HO-DPT at the 5-HT2A receptor.

Experimental Workflow for SAR Studies of 4-HO-DPT Analogs

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Assay cluster_analysis Data Analysis and SAR Synthesis Synthesize 4-HO-DPT and Analogs Binding_Assay Receptor Binding Assays (Determine Ki values) Synthesis->Binding_Assay Test Compounds Functional_Assay Calcium Flux Assay (Determine EC50, Emax) Synthesis->Functional_Assay Test Compounds Data_Analysis Correlate Structural Modifications with Activity Data Binding_Assay->Data_Analysis HTR_Assay Head-Twitch Response (HTR) in Rodents (Determine ED50) Functional_Assay->HTR_Assay Select Potent Agonists Functional_Assay->Data_Analysis HTR_Assay->Data_Analysis SAR_Conclusion Establish Structure-Activity Relationships Data_Analysis->SAR_Conclusion

Caption: A typical experimental workflow for investigating the structure-activity relationships of novel tryptamines.

Logical Relationship from Structure to In Vivo Effect

Logical_Flow Structure Molecular Structure (e.g., N,N-dialkyl groups, 4-position substituent) Binding Receptor Binding Affinity (Ki) - 5-HT2A - Other receptors (e.g., 5-HT2C) Structure->Binding Determines Activity In Vitro Functional Activity - Potency (EC50) - Efficacy (Emax) Binding->Activity Influences Signaling Intracellular Signaling (e.g., Gq activation, Ca²⁺ mobilization) Activity->Signaling Initiates InVivo In Vivo Behavioral Effect (e.g., Head-Twitch Response) Signaling->InVivo Leads to

Caption: The logical progression from chemical structure to the observable in vivo psychedelic-like effects.

References

The Therapeutic Potential of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a non-selective serotonin (B10506) receptor agonist, 4-HO-DPT exhibits high affinity and efficacy, particularly at the 5-HT2A receptor, a key target for classic psychedelics.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding 4-HO-DPT, with a focus on its pharmacological properties and potential therapeutic applications. While direct clinical research on 4-HO-DPT is limited, preclinical data, primarily from in vitro functional assays and in vivo rodent models, suggest a pharmacological profile that warrants further investigation for its potential in treating various neuropsychiatric conditions. This document summarizes key quantitative data, details established experimental protocols, and visualizes the primary signaling pathway and experimental workflows to facilitate further research and development in this area.

Introduction

The resurgence of interest in psychedelic compounds for therapeutic purposes has led to a re-examination of a wide range of tryptamine derivatives. Among these, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) presents as a compelling candidate for investigation. First synthesized by David Repke and colleagues in 1977, 4-HO-DPT is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and a close structural relative of psilocin, the active metabolite of psilocybin.[3][5] Its primary mechanism of action is believed to be the agonism of serotonin receptors, with a notable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[3][4] This profile is significant, as the therapeutic effects of classic psychedelics are largely attributed to their action at the 5-HT2A receptor. This guide aims to consolidate the existing preclinical data on 4-HO-DPT to provide a foundational resource for researchers and drug development professionals exploring its therapeutic potential.

Pharmacology

Mechanism of Action

4-HO-DPT is a non-selective serotonin receptor agonist, exhibiting activity at multiple 5-HT receptor subtypes.[3] Its psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT2A receptor.[3] It acts as a high-efficacy partial agonist to a full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Notably, it displays a significantly greater potency as an agonist of the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor, indicating a considerable selectivity for the 5-HT2A receptor.[3]

Pharmacodynamics

Preclinical studies have sought to quantify the interaction of 4-HO-DPT with serotonin receptors. In vitro functional assays have measured its potency and efficacy in activating these receptors, while in vivo studies in rodents have assessed its hallucinogenic potential through the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[3][6]

Table 1: In Vitro Functional Activity of 4-HO-DPT at Human Serotonin Receptors

ReceptorAssay TypeParameterValueReference
h5-HT2ACalcium FluxEC50 (nM)6.8[3]
Emax (%)98[3]
h5-HT2BCalcium FluxEC50 (nM)8.2[3]
Emax (%)94[3]
h5-HT2CCalcium FluxEC50 (nM)877[3]
Emax (%)99[3]

Table 2: In Vivo Head-Twitch Response (HTR) Potency of 4-HO-DPT in Mice

CompoundAnimal ModelParameterValue (mg/kg)Reference
4-HO-DPTC57BL/6J miceED500.79[3]
Psilocin (for comparison)C57BL/6J miceED500.17[3]

Potential Therapeutic Applications

Currently, there are no FDA-approved therapeutic uses for 4-HO-DPT, and it has not been the subject of formal clinical trials. However, its pharmacological similarity to psilocin, which is under intensive investigation for the treatment of depression, anxiety, and substance use disorders, suggests that 4-HO-DPT may have similar therapeutic potential.[6][7][8] The broader class of serotonergic psychedelics is being explored for their ability to promote neuroplasticity and produce profound psychological experiences that can be therapeutically beneficial in a psychotherapeutic context.[7]

The parent compound of 4-HO-DPT, N,N-dipropyltryptamine (DPT), has a history of limited psychotherapeutic use and has been investigated for the treatment of alcoholism and anxiety associated with terminal cancer.[9] More recently, a preclinical study demonstrated that DPT has anticonvulsant effects in a mouse model of Fragile X syndrome, suggesting a potential therapeutic avenue that may be independent of its serotonergic psychedelic properties.[10][11] While these findings are not directly transferable to 4-HO-DPT, they provide a rationale for exploring its potential in a wider range of neurological and psychiatric conditions.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is based on the methodology described by Klein et al. (2020) for assessing the functional activity of tryptamines at 5-HT2 receptors.[3]

Objective: To determine the potency (EC50) and efficacy (Emax) of 4-HO-DPT at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Flp-In T-REx 293 cells stably expressing the respective human 5-HT receptor subtype.

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hygromycin B

  • Blasticidin

  • Tetracycline (B611298)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • 4-HO-DPT

  • Serotonin (5-HT) as a reference agonist

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent microplate reader with automated liquid handling

Procedure:

  • Cell Culture: Culture the Flp-In T-REx 293 cells in DMEM supplemented with 10% FBS, 100 µg/mL hygromycin B, and 15 µg/mL blasticidin. Induce receptor expression by adding tetracycline (1 µg/mL) 24 hours prior to the assay.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 4-HO-DPT and the reference agonist (5-HT) in the assay buffer.

  • Calcium Flux Measurement: Use a fluorescent microplate reader to measure the baseline fluorescence. Add the different concentrations of 4-HO-DPT or 5-HT to the wells and record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximal response induced by 5-HT. Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 and Emax values.

In Vivo Head-Twitch Response (HTR) Assay

This protocol is a generalized procedure based on studies of psychedelic tryptamines in mice.[3][6]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 4-HO-DPT by quantifying the head-twitch response in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • 4-HO-DPT dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room and observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer 4-HO-DPT or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.

  • Observation Period: Immediately after injection, place the mice individually into the observation chambers. Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or exploratory behavior.

  • Scoring: The number of head twitches can be counted by a trained observer blind to the treatment conditions. Alternatively, video recordings can be scored later.

  • Data Analysis: Analyze the total number of head twitches for each dose group. Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 4-HO-DPT to the vehicle control. Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Radioligand Binding Assay (Representative Protocol)

This is a representative protocol for a competitive radioligand binding assay to determine the affinity of 4-HO-DPT for serotonin receptors.

Objective: To determine the binding affinity (Ki) of 4-HO-DPT for specific serotonin receptor subtypes (e.g., 5-HT2A).

Materials:

  • Cell membranes prepared from cells expressing the target serotonin receptor.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • 4-HO-DPT

  • Non-labeled competing ligand for determining non-specific binding (e.g., unlabeled ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 4-HO-DPT. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-labeled competing ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of 4-HO-DPT. Fit the data to a one-site competition model to determine the IC50 value (the concentration of 4-HO-DPT that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_HO_DPT 4-HO-DPT 5HT2A_R 5-HT2A Receptor 4_HO_DPT->5HT2A_R Agonist Binding Gq Gq Protein 5HT2A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 ER->Ca2 Ca²⁺ Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response Modulation PKC->Cellular_Response Phosphorylation of Target Proteins

Caption: 5-HT2A Receptor Signaling Pathway Activated by 4-HO-DPT.

G cluster_invitro In Vitro Workflow: Calcium Mobilization Assay cluster_invivo In Vivo Workflow: Head-Twitch Response (HTR) Assay Cell_Culture 1. Cell Culture (5-HT2A expressing cells) Cell_Plating 2. Cell Plating (96-well plate) Cell_Culture->Cell_Plating Dye_Loading 3. Dye Loading (Calcium-sensitive dye) Cell_Plating->Dye_Loading Compound_Addition 4. Compound Addition (4-HO-DPT) Dye_Loading->Compound_Addition Fluorescence_Measurement 5. Fluorescence Measurement Compound_Addition->Fluorescence_Measurement Data_Analysis_invitro 6. Data Analysis (EC50, Emax) Fluorescence_Measurement->Data_Analysis_invitro Animal_Acclimation 1. Animal Acclimation (Mice) Drug_Administration 2. Drug Administration (4-HO-DPT or Vehicle) Animal_Acclimation->Drug_Administration Observation 3. Behavioral Observation (Record Head Twitches) Drug_Administration->Observation Data_Analysis_invivo 4. Data Analysis (HTR counts, ED50) Observation->Data_Analysis_invivo

References

Methodological & Application

Application Note: Quantitative Analysis of 4-HO-DPT in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, followed by analysis using an LC-MS/MS system operating in positive electrospray ionization mode. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies, clinical research, and forensic toxicology applications.

Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine (B22526) and a structural analog of psilocin, the active metabolite of psilocybin. As interest in the therapeutic potential of psychedelic compounds grows, there is an increasing need for reliable and validated bioanalytical methods to accurately measure their concentrations in biological matrices. This document provides a detailed protocol for the quantification of 4-HO-DPT in human plasma, adapted from established methodologies for similar tryptamine compounds.[1][2][3]

Experimental

Materials and Reagents
  • 4-HO-DPT reference standard

  • Internal Standard (IS) (e.g., 4-HO-DPT-d8 or a structurally similar compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ascorbic acid

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or similar)

Sample Preparation

A protein precipitation method is employed for the extraction of 4-HO-DPT from plasma samples.[1][2][3]

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of ascorbic acid solution to prevent oxidation.

  • Add 10 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient As required for analyte separation

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature As per instrument recommendation
Ion Spray Voltage As per instrument recommendation
MRM Transitions Two transitions monitored per analyte

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[4][5][6] The key validation parameters are summarized below.

Table 1: Method Validation Parameters for 4-HO-DPT in Plasma

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 20%
Extraction Efficiency Approximately 50%

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of 4-HO-DPT in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_ascorbic Add Ascorbic Acid plasma->add_ascorbic add_is Add Internal Standard add_ascorbic->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc Liquid Chromatography (C18 Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of 4-HO-DPT in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 4-HO-DPT in human plasma. The simple protein precipitation extraction and robust chromatographic performance make this method suitable for high-throughput analysis in various research and clinical settings.

References

Assessing 4-HO-DPT Activity in Mice Using the Head-Twitch Response (HTR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that has become a widely accepted behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1] This response is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A), a key target for classic psychedelics.[1] As such, quantifying the HTR is a valuable preclinical tool for screening and characterizing novel psychoactive substances. This document provides detailed application notes and protocols for assessing the activity of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) in mice using the HTR assay.

4-HO-DPT is a lesser-known tryptamine (B22526) derivative, and understanding its in vivo activity is crucial for structure-activity relationship (SAR) studies and potential therapeutic development. The following sections outline the underlying signaling pathway, a comprehensive experimental protocol, and comparative quantitative data for 4-HO-DPT and related compounds.

Serotonergic Signaling Pathway in HTR

The induction of the head-twitch response by psychedelic compounds like 4-HO-DPT is initiated by their agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled receptor. Upon binding of the agonist, the receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events in cortical neurons are believed to be the primary drivers of the neuronal activity that manifests as the head-twitch behavior.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-HO-DPT 4-HO-DPT 5-HT2A_R 5-HT2A Receptor 4-HO-DPT->5-HT2A_R Binds to Gq_11 Gq/11 5-HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR HTR_Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation & Handling Start->Animal_Acclimation Drug_Preparation Prepare 4-HO-DPT & Vehicle Solutions Start->Drug_Preparation Habituation Habituate Mice to Observation Chambers Animal_Acclimation->Habituation Administration Administer Drug or Vehicle (i.p. or s.c.) Drug_Preparation->Administration Habituation->Administration Observation Record Behavior (30-60 min) Administration->Observation Quantification Quantify Head Twitches (Manual or Automated) Observation->Quantification Data_Analysis Statistical Analysis & ED50 Calculation Quantification->Data_Analysis End End Data_Analysis->End

References

Application Note: High-Throughput Calcium Flux Assays for Characterizing 4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT) Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT or 4-HO-DPT) is a synthetic tryptamine (B22526) and a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] These receptors are predominantly G-protein coupled receptors (GPCRs) that couple to the Gαq signaling pathway.[2] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.[3] This transient increase in intracellular Ca2+ serves as a critical second messenger and can be measured to quantify receptor activation.

Calcium flux assays provide a robust, sensitive, and high-throughput method for studying the pharmacology of compounds like this compound.[4][5] By using fluorescent calcium indicators, such as Fluo-4, researchers can monitor changes in intracellular calcium concentration in real-time, allowing for the determination of agonist potency (EC50) and efficacy (Emax). This application note provides a detailed protocol for performing a no-wash calcium flux assay using Fluo-4 AM to characterize the activation of 5-HT2A receptors by this compound in a cell-based model.

Signaling Pathway: 5-HT2A Receptor Activation by this compound

Activation of the 5-HT2A receptor, a Gq-coupled GPCR, by an agonist such as this compound initiates a well-defined signaling cascade. The process begins with ligand binding, which induces a conformational change in the receptor, activating the associated Gq protein. The Gαq subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions and a rapid increase in cytosolic Ca2+ concentration.[3]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased Cytosolic Ca²⁺ Fluo4 Fluo-4 Dye Ca_cytosol->Fluo4 Activates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_cytosol Release Ligand This compound Ligand->Receptor Binds Signal Fluorescent Signal (Ex/Em: 490/525 nm) Fluo4->Signal Emits Signal

Gq-coupled receptor signaling cascade initiated by this compound.

Experimental Protocol: Fluo-4 NW Calcium Flux Assay

This protocol is designed for a 96-well plate format and is adapted from standard methodologies for no-wash (NW) fluorescent calcium indicators.[6][7]

I. Materials Required
  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Reagents:

    • Fluo-4 NW (No-Wash) Calcium Assay Kit (e.g., from Thermo Fisher Scientific or Abcam).[7][8]

    • This compound hydrochloride (test compound).

    • Serotonin (5-HT) or a known 5-HT2A agonist (positive control).

    • Ketanserin or other 5-HT2A antagonist (negative control/inhibitor).

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Dimethyl sulfoxide (B87167) (DMSO).

    • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.

  • Equipment:

    • Black, clear-bottom 96-well microplates.

    • Fluorescence microplate reader with fluidic injection capabilities (e.g., FLIPR, FlexStation).[4] The reader must be capable of excitation at ~490 nm and emission detection at ~525 nm.[8]

    • Cell incubator (37°C, 5% CO2).

    • Multichannel pipette.

II. Reagent Preparation
  • Compound Plates:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in HBSS with 20 mM HEPES to create a 2X final concentration compound plate. For a typical 8-point dose-response curve, concentrations might range from 200 µM to 20 nM (resulting in final assay concentrations of 100 µM to 10 nM).

    • Prepare 2X solutions of the positive control (e.g., 20 µM Serotonin) and vehicle control (HBSS with DMSO).

  • Fluo-4 NW Dye-Loading Solution:

    • Prepare the dye-loading solution according to the manufacturer's instructions.[7] Typically, this involves dissolving a probenecid (B1678239) component in assay buffer and then adding the Fluo-4 AM component. Probenecid is an anion-exchange transport inhibitor used to prevent the leakage of the dye from the cells.[9]

III. Assay Procedure
  • Cell Plating:

    • The day before the assay, seed the 5-HT2A-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[6]

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • On the day of the assay, remove the growth medium from the cell plate.

    • Add 100 µL of the prepared Fluo-4 NW dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.[7]

  • Fluorescence Measurement:

    • Set the plate reader to record fluorescence at an excitation of ~490 nm and emission of ~525 nm.

    • Program the instrument to first establish a stable baseline fluorescence reading for 10-20 seconds.

    • Next, program the instrument to perform an online addition of 100 µL from the 2X compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 90-120 seconds post-addition to capture the peak calcium response.

Experimental Workflow

The workflow for a calcium flux assay is a sequential process designed for efficiency and reproducibility, making it highly suitable for high-throughput screening applications.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed 5-HT2A cells in 96-well plate) Start->Cell_Culture Incubate_1 Incubate Overnight (37°C, 5% CO₂) Cell_Culture->Incubate_1 Dye_Loading 2. Dye Loading (Add Fluo-4 NW solution) Incubate_1->Dye_Loading Incubate_2 Incubate (37°C then RT) Dye_Loading->Incubate_2 Plate_Reading 3. Compound Addition & Measurement (Read baseline, inject compound, read signal) Incubate_2->Plate_Reading Data_Analysis 4. Data Analysis (Normalize data, plot dose-response curve) Plate_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Studies of 4-HO-DPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) psychedelic compound structurally related to psilocin (4-HO-DMT).[1] It acts as a non-selective serotonin (B10506) receptor agonist, with prominent activity at the 5-HT2A receptor, which is believed to mediate the hallucinogenic effects of psychedelic substances.[1] Preclinical in vivo studies are essential to characterize the pharmacological, behavioral, and toxicological profile of 4-HO-DPT to understand its mechanism of action and assess its therapeutic potential.

These application notes provide detailed protocols for key in vivo experimental designs to study 4-HO-DPT in rodent models. The protocols cover behavioral assays predictive of psychedelic, anxiolytic, and antidepressant-like effects, as well as methodologies for pharmacokinetic/pharmacodynamic (PK/PD), neurochemical, and neurophysiological assessments.

Pharmacological Profile of 4-HO-DPT

4-HO-DPT is a high-efficacy partial to full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It displays considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[1] The psychedelic-like effects of 4-HO-DPT in animals are primarily mediated by its agonist activity at the 5-HT2A receptor.[2] The presumed prodrug, 4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT), is thought to be deacetylated in vivo to the active compound 4-HO-DPT.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for 4-HO-DPT and related compounds from in vivo and in vitro studies.

Table 1: In Vivo Potency of 4-Substituted Tryptamines in the Mouse Head-Twitch Response (HTR) Assay

CompoundED₅₀ (μmol/kg)Relative Potency (Psilocin = 1)
Psilocin (4-HO-DMT)0.811.00
4-HO-DET1.560.52
4-HO-DPT 2.47 0.33
4-HO-DiPT3.460.23

Data from Klein et al. (2020)[3]

Table 2: In Vitro Functional Activity of 4-HO-DPT at Serotonin Receptors

ReceptorAssayEC₅₀ (nM)Eₘₐₓ (% of 5-HT)
Human 5-HT2ACalcium Mobilization21.495.5
Mouse 5-HT2ACalcium Mobilization20.198.2
Human 5-HT2BCalcium Mobilization28.3100
Human 5-HT2CCalcium Mobilization234092.4

Data from Klein et al. (2020)[3]

Experimental Protocols

1. Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, rotational head movement in rodents that serves as a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.[5][6]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • 4-HO-DPT hydrochloride or fumarate (B1241708) salt

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers (e.g., clear polycarbonate cages)

  • Video recording equipment or automated HTR detection system (e.g., magnetometer-based)

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve 4-HO-DPT in the vehicle to the desired concentrations for intraperitoneal (i.p.) injection. A range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) is recommended to establish a dose-response curve.

  • Administration: Administer the prepared 4-HO-DPT solution or vehicle via i.p. injection at a volume of 10 ml/kg.

  • Observation: Immediately after injection, place the mouse in the observation chamber. Record the number of head twitches for a period of 30-60 minutes. The response to 4-HO-DPT has been noted to begin declining within the first 10 minutes, so early and continuous observation is crucial.[3][4]

  • Data Analysis: Quantify the total number of head twitches for each animal. Plot the mean number of head twitches against the dose to generate a dose-response curve and calculate the ED₅₀ value.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Acclimation of Mice drug_prep Drug Preparation acclimation->drug_prep injection I.P. Injection drug_prep->injection observation Observation & Recording injection->observation quantification Quantify Head Twitches observation->quantification analysis Dose-Response Analysis quantification->analysis

Workflow for the Head-Twitch Response (HTR) Assay.

2. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[2][7]

Materials:

  • Male rats (e.g., Wistar) or mice

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • 4-HO-DPT and vehicle

  • Video tracking software

Protocol:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to testing.

  • Drug Administration: Administer 4-HO-DPT or vehicle (i.p.) 15-30 minutes before the test.

  • Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for 5 minutes.

  • Recording: Record the session using an overhead camera and tracking software.

  • Data Analysis: Analyze the time spent in the open arms versus the closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.

3. Locomotor Activity Assessment

This assay measures the effect of 4-HO-DPT on spontaneous motor activity.

Materials:

  • Rodents (mice or rats)

  • Open field arenas equipped with photobeam detectors or video tracking systems

  • 4-HO-DPT and vehicle

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room.

  • Drug Administration: Administer 4-HO-DPT or vehicle (i.p.).

  • Procedure: Immediately place the animal in the open field arena.

  • Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect on locomotor activity.

4. In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions.[4]

Materials:

  • Rats or mice

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC-ECD or LC-MS/MS system for neurotransmitter analysis

  • 4-HO-DPT and vehicle

Protocol:

  • Probe Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) under anesthesia. Allow for a recovery period.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect baseline dialysate samples for at least 60 minutes.

  • Drug Administration: Administer 4-HO-DPT or vehicle.

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the dialysate samples for neurotransmitter concentrations (e.g., serotonin, dopamine, glutamate).

Simplified 5-HT2A Receptor Signaling Pathway Activated by 4-HO-DPT.

5. Electrophysiology for Neuronal Activity Recording

In vivo electrophysiology can be used to measure the effects of 4-HO-DPT on the firing rate and patterns of individual neurons or local field potentials in specific brain regions.

Materials:

  • Rats or mice

  • Stereotaxic frame

  • Microelectrode arrays or single electrodes

  • Data acquisition system

  • 4-HO-DPT and vehicle

Protocol:

  • Electrode Implantation: Surgically implant electrodes in the brain region of interest (e.g., prefrontal cortex, hippocampus) under anesthesia. Allow for recovery.

  • Baseline Recording: Record baseline neuronal activity in awake, freely moving animals.

  • Drug Administration: Administer 4-HO-DPT or vehicle.

  • Post-Drug Recording: Continue recording neuronal activity to assess changes in firing rate, burst firing, and oscillatory activity.

  • Data Analysis: Analyze the electrophysiological data to quantify the effects of 4-HO-DPT on neuronal activity.

Pharmacokinetic and Toxicology Studies

Pharmacokinetic (PK) Studies: A comprehensive PK study should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HO-DPT. This typically involves administering the compound to rodents via different routes (e.g., oral, intraperitoneal, intravenous) and collecting blood and brain tissue samples at various time points. The concentration of 4-HO-DPT and its potential metabolites would then be quantified using a validated analytical method like LC-MS/MS.

Toxicology Studies: Initial toxicology studies should be performed to determine the acute toxicity and maximum tolerated dose (MTD) of 4-HO-DPT. This involves administering escalating doses of the compound and monitoring for any adverse effects, including changes in clinical signs, body weight, and mortality. For more comprehensive safety assessment, repeat-dose toxicity studies in both a rodent and a non-rodent species are recommended, with particular attention to potential cardiovascular effects due to the interaction of some tryptamines with the 5-HT2B receptor.

InVivo_Study_Logic cluster_behavior Behavioral Phenotyping cluster_mechanism Mechanistic Studies cluster_safety Safety & PK/PD htr Head-Twitch Response (Psychedelic-like Effects) analysis Comprehensive In Vivo Profile of 4-HO-DPT htr->analysis Characterize Psychedelic Potential epm Elevated Plus Maze (Anxiety-like Behavior) epm->analysis Assess Anxiolytic/Anxiogenic Profile locomotor Locomotor Activity (General Activity) locomotor->analysis fst Forced Swim Test (Antidepressant-like Effects) fst->analysis Evaluate Antidepressant Potential microdialysis In Vivo Microdialysis (Neurochemistry) microdialysis->analysis Understand Neurochemical Effects electrophysiology Electrophysiology (Neuronal Activity) electrophysiology->analysis Determine Neuronal Correlates pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->analysis Define Dose-Exposure-Response toxicology Toxicology toxicology->analysis Establish Safety Profile start 4-HO-DPT Administration to Rodent Model start->htr start->epm start->locomotor start->fst start->microdialysis start->electrophysiology start->pk_pd start->toxicology

Logical Flow of In Vivo Studies for 4-HO-DPT.

References

Application Notes & Protocols: Preparation of 4-Hydroxy-DPT for Oral Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals in a controlled laboratory setting. 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a research chemical. All procedures must be carried out in accordance with local regulations and institutional guidelines, including those set forth by an Institutional Animal Care and Use Committee (IACUC). Appropriate personal protective equipment (PPE) must be worn at all times. This product is intended for research and forensic applications only and is not for human or veterinary use.[1]

Compound Characteristics

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analogue of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[2][3] For research purposes, understanding its physical and chemical properties, particularly solubility, is critical for preparing accurate and homogenous dosing formulations.

Table 1: Physicochemical Properties of 4-HO-DPT (Freebase)

Property Value Source
Formal Name 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol [1]
Synonyms 4-hydroxy-N,N-Dipropyltryptamine, Deprocin, Psiprocin [1][3]
Molecular Formula C₁₆H₂₄N₂O [1]
Formula Weight 260.4 g/mol [1]

| Appearance | Crystalline solid |[1] |

Solubility

The freebase form of 4-HO-DPT exhibits poor solubility in aqueous solutions. To improve bioavailability and ease of administration, amines are often converted into salt forms (e.g., hydrochloride, fumarate), which typically demonstrate higher water solubility.[2] The solubility of the freebase in common laboratory solvents is summarized below.

Table 2: Solubility of 4-HO-DPT (Freebase)

Solvent Solubility Source
Dimethylformamide (DMF) ~25 mg/mL [1]
Dimethyl sulfoxide (B87167) (DMSO) ~25 mg/mL [1]
Ethanol ~2 mg/mL [1]

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |[1] |

This data indicates that while 4-HO-DPT is soluble in organic solvents, a co-solvent system or suspension is necessary for preparing aqueous formulations suitable for oral administration, especially if the salt form of the compound is not available.

Vehicle Selection & Preparation

The choice of vehicle is critical and depends on the compound's form (freebase vs. salt), the required dose concentration, and the study duration.[4] The goal is to create a homogenous, stable formulation that is non-toxic and minimally impacts the experimental outcome.[4][5]

G start Start: Select Vehicle for 4-HO-DPT compound_form Is Compound a Salt (e.g., HCl, Fumarate)? start->compound_form check_solubility Is required concentration soluble in aqueous vehicle? compound_form->check_solubility Yes use_cosolvent Use Co-Solvent System: - Dissolve in min. DMSO - Dilute with Saline/PEG/Tween - Final DMSO <10% compound_form->use_cosolvent No (Freebase) use_aqueous Use Aqueous Vehicle: - Sterile Saline (0.9%) - Sterile Water - Phosphate-Buffered Saline (PBS) check_solubility->use_aqueous Yes check_solubility->use_cosolvent No final_check Verify pH (5-9), homogeneity, and stability before administration. use_aqueous->final_check use_suspension Prepare a Suspension: - Use 0.5-1% Methylcellulose (B11928114) or 0.5% CMC - Ensure uniform particle size use_cosolvent->use_suspension If precipitation occurs or high dose needed use_cosolvent->final_check use_suspension->final_check

Caption: Decision workflow for selecting an appropriate vehicle.

Vehicle Preparation Protocols
  • Protocol 2.1.1: Aqueous Vehicle (for Salt Forms)

    • Use sterile 0.9% sodium chloride (saline) or Phosphate-Buffered Saline (PBS).

    • Ensure the vehicle is at room temperature.

    • If necessary, adjust the pH to be between 5.0 and 8.0.[5]

  • Protocol 2.1.2: Co-Solvent Vehicle (for Freebase) A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

    • Measure the required amount of Dimethyl sulfoxide (DMSO).

    • Completely dissolve the weighed 4-HO-DPT in the DMSO. Gentle vortexing may be required.

    • In a separate container, combine the other vehicle components (e.g., PEG300, Tween-80, Saline).

    • Slowly add the drug-DMSO mixture to the aqueous phase while continuously vortexing to prevent precipitation.

    • The final solution should be clear.

  • Protocol 2.1.3: Suspension Vehicle A common formulation is 0.5% methylcellulose in sterile water.[7]

    • Heat approximately one-third of the total required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it.

    • Once dispersed, remove from heat and add the remaining volume of cold (2-5°C) sterile water.

    • Continue to stir until the solution is uniform and viscous. Store at 4°C for at least one hour to ensure complete hydration.

    • To prepare the dosing suspension, weigh the 4-HO-DPT powder and triturate it with a small amount of the methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste, mixing thoroughly to achieve a uniform suspension.

Dosing Formulation & Administration Workflow

The overall process from receiving the compound to administering it requires careful planning and execution.

G cluster_prep Preparation Phase cluster_admin Administration Phase compound 1. Obtain 4-HO-DPT (Verify Purity & Form) vehicle 2. Select & Prepare Vehicle compound->vehicle calculate 3. Calculate Dose & Required Concentration vehicle->calculate mix 4. Prepare Dosing Formulation calculate->mix weigh 5. Weigh Animal mix->weigh dose_vol 6. Calculate Final Dosing Volume (ml) weigh->dose_vol gavage 7. Perform Oral Gavage dose_vol->gavage monitor 8. Monitor Animal Post-Administration gavage->monitor end 9. Record Data & Observations monitor->end

Caption: Experimental workflow from preparation to administration.

Protocol: Final Dosing Formulation

Objective: To prepare a 10 mL solution of 4-HO-DPT at a concentration of 0.25 mg/mL, suitable for administering a 2.5 mg/kg dose to a 25g mouse at a volume of 10 mL/kg.

  • Calculation:

    • Total Drug Needed: 10 mL * 0.25 mg/mL = 2.5 mg

    • Vehicle Composition (e.g., 5% DMSO in Saline):

      • DMSO Volume: 10 mL * 5% = 0.5 mL

      • Saline Volume: 10 mL * 95% = 9.5 mL

  • Preparation:

    • Accurately weigh 2.5 mg of 4-HO-DPT powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 0.5 mL of DMSO and vortex until the compound is completely dissolved.

    • Slowly add 9.5 mL of sterile saline to the tube while vortexing.

    • Visually inspect the final solution to ensure it is clear and free of precipitates. If preparing a suspension, ensure it is homogenous before drawing each dose.

Protocol for Oral Administration (Gavage)

Oral gavage is a standard method for delivering a precise volume of a substance directly into the stomach.[7][8] Proper training and technique are essential to minimize animal stress and prevent injury.[8][9]

Table 3: Recommended Gavage Needle Sizes and Dosing Volumes

Species Body Weight (g) Gauge Length (inches) Max Dose Volume (mL/kg) Ref
Mouse 20 - 30 20g - 18g ~1.5 10 mL/kg [8][10]
Rat 200 - 400 18g - 16g ~2 - 3 10 mL/kg [8][10]

Note: While volumes up to 20 mL/kg are cited, 10 mL/kg or less is generally recommended to reduce the risk of reflux and aspiration pneumonia.[10][11]

Step-by-Step Gavage Procedure
  • Preparation:

    • Select the appropriate gavage needle size based on the animal's weight (see Table 3). Flexible or curved needles with a rounded tip are recommended to reduce the risk of trauma.[8][12]

    • Weigh the animal and calculate the precise volume of the dosing formulation to administer.[12]

    • Measure the correct insertion depth by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib or xiphoid process. Mark the needle at the level of the animal's nose to prevent over-insertion.[8][10]

    • Draw the calculated volume into a syringe and attach the gavage needle. Ensure no air bubbles are present.

  • Restraint:

    • Mouse: Scruff the mouse firmly by grasping the loose skin over the shoulders and back, immobilizing the head. The animal's body should be vertical.[10]

    • Rat: Hold the rat near the thoracic region while supporting the lower body. The head and neck should be gently extended to create a straight line through the neck and esophagus.[10]

  • Tube Insertion:

    • Gently introduce the needle tip into the diastema (the gap between the incisors and molars).[8]

    • Advance the needle along the roof of the mouth toward the back of the pharynx. The animal will typically swallow as the tube enters the esophagus.[9][10]

    • The tube should pass smoothly without resistance. If any resistance is felt, STOP immediately , withdraw the needle, and repeat the attempt. Forcing the needle can cause perforation of the esophagus or entry into the trachea.[9]

  • Administration & Removal:

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the substance.[10]

    • After administration, gently remove the needle along the same path of insertion.[8]

  • Post-Procedure Monitoring:

    • Return the animal to its home cage and monitor closely for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, blue-tinged mucous membranes).[8][10]

    • Continue to monitor the animal periodically over the next 24 hours.[12] Any animal showing progressive distress must be managed according to IACUC-approved endpoints.[11]

References

Techniques for Growing 4-HO-DPT Crystals for X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing single crystals of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) suitable for X-ray crystallography. The successful determination of the three-dimensional structure of 4-HO-DPT is crucial for understanding its structure-activity relationships, informing the design of new therapeutics, and for unambiguous identification in forensic and pharmaceutical settings.

Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a psychedelic tryptamine (B22526) and a structural analog of psilocin.[1] X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[2] To perform this analysis, a well-ordered single crystal of high purity is required. The process of growing such crystals can be challenging, as it is influenced by numerous factors including purity, solvent choice, temperature, and the presence of nucleation sites.[3][4]

This guide outlines several common techniques for the crystallization of small molecules, providing specific starting protocols for 4-HO-DPT in its freebase form, as well as its hydrochloride and fumarate (B1241708) salts. The protocols are based on published crystallographic data for 4-HO-DPT salts and solubility information for the freebase.[5][6][7]

Safety and Handling

4-HO-DPT is a potent psychoactive research chemical with limited toxicological data.[1][8] Therefore, it should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid material and solutions in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Controlled Access: Store 4-HO-DPT in a secure, labeled container in a controlled access area.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Data Presentation

Solubility of 4-HO-DPT Freebase

The choice of solvent is critical for successful crystallization. The ideal solvent is one in which the compound is moderately soluble, allowing for the creation of a supersaturated solution from which crystals can form.[3] The following table summarizes the known solubility of 4-HO-DPT freebase in various solvents.[7]

SolventSolubility (mg/mL)
Dimethylformamide (DMF)25
Dimethyl sulfoxide (B87167) (DMSO)25
Ethanol (B145695)2
DMSO:PBS (pH 7.2) (1:1)0.5
Successfully Crystallized Forms of 4-HO-DPT

Single crystal X-ray diffraction data has been published for two salt forms of 4-HO-DPT.

FormSolvent System for CrystallizationReference
Hydrochloride SaltMethylene (B1212753) chloride / Methanol[5][6]
Fumarate SaltNot specified in abstract, but likely a polar solvent system[1]

Experimental Protocols

The following protocols are provided as starting points and may require optimization based on the purity of the 4-HO-DPT sample and specific laboratory conditions. Utmost care should be taken to use clean glassware to minimize nucleation sites.[3]

Protocol 1: Crystallization of 4-HO-DPT Hydrochloride Salt by Slow Evaporation

This protocol is adapted from the published method used to obtain X-ray quality crystals of 4-HO-DPT HCl.[5][6]

Materials:

  • 4-HO-DPT freebase

  • Dichloromethane (DCM)

  • Hydrochloric acid (1.25 M in ethanol)

  • Methanol

  • Diethyl ether

  • Small vials or a beaker

  • Filter paper or aluminum foil with pinholes

Procedure:

  • Salt Formation: Dissolve approximately 50 mg of 4-HO-DPT freebase in a minimal amount of dichloromethane. With stirring, add a stoichiometric equivalent of 1.25 M hydrochloric acid in ethanol. A white precipitate of 4-HO-DPT HCl should form. The precipitate can be isolated by vacuum filtration and washed with diethyl ether.[6]

  • Prepare a Saturated Solution: Dissolve the isolated 4-HO-DPT HCl in a minimal amount of a methylene chloride/methanol mixture. Gently warm the solution if necessary to ensure all the solid dissolves.

  • Slow Evaporation: Transfer the solution to a clean vial. Cover the vial with filter paper or aluminum foil pierced with a few small holes to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Protocol 2: General Techniques for Crystallization of 4-HO-DPT Freebase

Given the solubility data, the following general techniques can be attempted for the freebase form.

Principle: The concentration of the solute slowly increases as the solvent evaporates, leading to a supersaturated solution from which crystals can form.[8]

Procedure:

  • Prepare a nearly saturated solution of 4-HO-DPT in ethanol at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial with a wide mouth to provide a large surface area for evaporation.

  • Cover the vial with a perforated cap or aluminum foil with pinholes.

  • Place the vial in a quiet, undisturbed location.

  • Monitor for crystal growth over several days to weeks.

Principle: Many compounds are more soluble in hot solvents than in cold ones. By preparing a saturated solution at a higher temperature and allowing it to cool slowly, a supersaturated state is achieved, promoting crystal growth.[8]

Procedure:

  • Prepare a saturated solution of 4-HO-DPT in a minimal amount of hot ethanol.

  • Filter the hot solution into a clean, pre-warmed vial.

  • Cover the vial and place it in an insulated container (e.g., a Dewar flask with warm water or wrapped in glass wool) to slow the rate of cooling.

  • Allow the solution to cool to room temperature over several hours to days.

  • If no crystals form at room temperature, the vial can be transferred to a refrigerator (4°C) or freezer (-20°C) to further decrease the solubility.

Principle: A solution of the compound in a "good" solvent is exposed to the vapor of a "poor" solvent (antisolvent) in which the compound is insoluble. The antisolvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[9]

Procedure:

  • In a small, open vial, dissolve 4-HO-DPT in a minimal amount of a solvent in which it is soluble (e.g., ethanol or a small amount of DMF/DMSO).

  • Place this small vial inside a larger, sealable jar.

  • Add a larger volume of a "poor" solvent, or antisolvent (e.g., hexane (B92381) or diethyl ether), to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar and leave it in an undisturbed location.

  • The more volatile antisolvent will slowly diffuse into the solution in the inner vial, causing crystals to form over time.

Visualizations

experimental_workflow_slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve 4-HO-DPT in suitable solvent B Filter solution to remove impurities A->B C Transfer to clean vial B->C D Cover with perforated lid C->D E Store in undisturbed location D->E F Monitor for crystal growth E->F G Harvest single crystals F->G

Caption: Workflow for Slow Evaporation Crystallization.

experimental_workflow_vapor_diffusion cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth cluster_outcome Outcome A Dissolve 4-HO-DPT in 'good' solvent in a small vial B Place small vial inside a larger, sealable jar A->B C Add 'poor' solvent (antisolvent) to the bottom of the larger jar B->C D Seal the larger jar C->D E Store in undisturbed location D->E F Antisolvent vapor diffuses into the 'good' solvent E->F Over time G Solubility of 4-HO-DPT decreases, leading to crystallization F->G H Harvest single crystals G->H

Caption: Workflow for Vapor Diffusion Crystallization.

salt_formation_crystallization cluster_salt Salt Formation cluster_cryst Crystallization A Dissolve 4-HO-DPT freebase in an organic solvent (e.g., DCM) B Add stoichiometric amount of acid (e.g., HCl in ethanol) A->B C Isolate precipitated salt (e.g., by filtration) B->C D Dissolve the salt in a suitable solvent or solvent mixture C->D E Employ crystallization technique (e.g., slow evaporation) D->E F Harvest X-ray quality crystals E->F

Caption: General workflow for salt formation and crystallization.

References

Proper handling and safety precautions for 4-Hydroxy DPT

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of providing comprehensive and accurate information on the proper handling and safety precautions for 4-Hydroxy DPT (4-Hydroxydipropyltryptamine), it is essential to consult reliable scientific and safety resources. Due to the nature of this compound as a research chemical, detailed protocols and safety data may be limited and require careful compilation from various sources. The following information is intended for researchers, scientists, and drug development professionals and should be used in a controlled laboratory setting by qualified personnel only.

Chemical and Physical Properties

This compound is a tryptamine (B22526) derivative. A summary of its key properties is presented below.

PropertyValue
IUPAC Name 3-(2-(Dipropylamino)ethyl)-1H-indol-4-ol
Molecular Formula C₁₆H₂₄N₂O
Molecular Weight 260.38 g/mol
Appearance Varies (commonly found as a crystalline solid or powder)
Solubility Generally soluble in organic solvents like ethanol, DMSO, and DMF.
Stability and Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Protect from light and moisture.

Pharmacological Profile

This compound is a psychedelic compound, and its primary mechanism of action is believed to be agonism at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.

Receptor TargetAffinity (Ki, nM) / EfficacySpecies
5-HT₂AData not widely available in peer-reviewed literature. Expected to be a primary target.N/A
5-HT₁AData not widely available.N/A
5-HT₂CData not widely available.N/A
Hypothesized Signaling Pathway

The interaction of this compound with the 5-HT₂A receptor is thought to initiate a signaling cascade involving G-proteins and downstream effectors. A simplified representation of this pathway is shown below.

G_protein_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand This compound ligand->receptor Binds dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Stimulates

Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.

Safety and Handling Precautions

As with any research chemical, proper safety protocols must be strictly followed to minimize risk to personnel.

Personal Protective Equipment (PPE)

A standard workflow for donning and doffing PPE should be followed to prevent contamination.

PPE_Workflow cluster_donning Donning PPE (Before Handling) cluster_doffing Doffing PPE (After Handling) gown 1. Lab Coat / Gown mask 2. Respirator / Mask gown->mask goggles 3. Goggles / Face Shield mask->goggles gloves 4. Gloves (double-gloving recommended) goggles->gloves rm_gloves 1. Remove Outer Gloves rm_gown 2. Remove Gown rm_gloves->rm_gown rm_goggles 3. Remove Goggles / Face Shield rm_gown->rm_goggles rm_mask 4. Remove Mask rm_goggles->rm_mask rm_inner_gloves 5. Remove Inner Gloves rm_mask->rm_inner_gloves wash 6. Wash Hands Thoroughly rm_inner_gloves->wash

Caption: Recommended workflow for donning and doffing Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Designated Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Spills Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand).

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: Preparation of Stock Solutions
  • Objective: To prepare a concentrated stock solution for use in in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Tare a clean, dry vial on an analytical balance.

    • Carefully weigh the desired amount of this compound powder.

    • Add a small amount of DMSO to the vial to dissolve the powder.

    • Once dissolved, transfer the solution to a volumetric flask.

    • Rinse the vial with additional DMSO and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add DMSO to the flask up to the calibration mark.

    • Cap the flask and invert several times to ensure homogeneity.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Receptor Binding Assay (General Outline)
  • Objective: To determine the binding affinity of this compound for a specific receptor (e.g., 5-HT₂A).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A radiolabeled ligand known to bind to the receptor (e.g., [³H]ketanserin for 5-HT₂A).

    • This compound stock solution.

    • Assay buffer.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand, and either the assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the serial dilutions of this compound.

    • Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a filter mat, which traps the cell membranes.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to calculate the IC₅₀ and Ki values for this compound.

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, 4-HO-DPT dilutions) plate Add Reagents to 96-Well Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: General workflow for an in vitro radioligand receptor binding assay.

Disclaimer

This document is intended for informational purposes for qualified research professionals. This compound is a research chemical and should be handled with extreme caution. All procedures should be performed in a properly equipped laboratory, and a thorough risk assessment should be conducted before any experimentation. This information is not an endorsement for the use of this compound outside of legitimate, approved research.

Dosing Considerations for 4-HO-DPT in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine (B22526) and a structural analog of psilocin (4-HO-DMT), the primary psychoactive component of psychedelic mushrooms.[1][2] Like other classic psychedelics, 4-HO-DPT is believed to exert its effects primarily through agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3] As research into the therapeutic potential of psychedelic compounds continues to expand, establishing appropriate dosing regimens for novel compounds like 4-HO-DPT in preclinical models is crucial for safety, efficacy, and translational relevance.

This document provides detailed application notes and protocols for researchers investigating 4-HO-DPT, with a focus on dosing considerations for in vitro and in vivo preclinical models. The information herein is synthesized from available data on 4-HO-DPT and structurally related tryptamines.

Pharmacological Profile

4-HO-DPT acts as a non-selective serotonin receptor agonist, with notable activity as a partial to full agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][3] Its psychedelic effects are primarily attributed to its action at the 5-HT2A receptor.[1][2] In animal models, 4-HO-DPT has been shown to induce the head-twitch response (HTR), a behavioral proxy for psychedelic activity in rodents.[1]

In Vitro Dosing Considerations

For in vitro assays, such as receptor binding or functional assays (e.g., calcium mobilization), concentrations of 4-HO-DPT will typically range from picomolar to micromolar. It is recommended to perform concentration-response curves to determine key pharmacological parameters.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeKey Parameters to Determine
Receptor Binding Assays0.1 nM - 10 µMKi (inhibition constant)
Calcium Mobilization Assays1 pM - 10 µMEC50, Emax
Second Messenger Assays1 pM - 10 µMEC50, Emax

In Vivo Dosing Considerations

Preclinical in vivo studies are essential for understanding the pharmacokinetics, pharmacodynamics, and behavioral effects of 4-HO-DPT. The following tables provide suggested dose ranges for common preclinical models, extrapolated from data on psilocin and other 4-hydroxy-tryptamines. Researchers should always perform dose-finding studies to determine the optimal dose for their specific experimental conditions.

Table 2: Recommended Dose Ranges for In Vivo Studies in Rodents

Preclinical ModelSpeciesRoute of AdministrationRecommended Dose Range (mg/kg)Notes
Head-Twitch Response (HTR)Mousei.p., s.c.0.1 - 5.0The HTR is a classic behavioral assay for 5-HT2A receptor activation. A bell-shaped dose-response curve is often observed.[3]
Pharmacokinetic (PK) StudiesMousei.v., i.p., s.c., p.o.0.5 - 5.0Doses should be selected to cover a range of exposures. It is advisable to test at least one dose that elicits a clear pharmacodynamic effect.
Pharmacokinetic (PK) StudiesRati.v., i.p., s.c., p.o.0.1 - 2.0Rats may be more sensitive to tryptamines than mice.
Behavioral Models (e.g., FST, EPM)Mousei.p., s.c.0.1 - 3.0Lower doses may be required to avoid confounding effects of intense psychedelic-like behaviors on the performance in these assays.
Receptor Occupancy StudiesMousei.v., i.p., s.c.0.1 - 5.0Doses should be chosen to achieve a range of receptor occupancies, from low to near-saturation.

FST: Forced Swim Test; EPM: Elevated Plus Maze; i.p.: intraperitoneal; s.c.: subcutaneous; i.v.: intravenous; p.o.: per os (oral)

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) in Mice

Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like effects of 4-HO-DPT.

Materials:

  • 4-HO-DPT (dissolved in a suitable vehicle, e.g., 0.9% saline with a small amount of DMSO if necessary)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers (e.g., standard mouse cages)

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Administer 4-HO-DPT or vehicle via the desired route (e.g., i.p. or s.c.).

  • Immediately place the mouse in an individual observation chamber.

  • Record the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behavior.

  • If using video recording, the videos should be scored by at least two observers blinded to the treatment conditions.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of 4-HO-DPT.

Materials:

  • 4-HO-DPT

  • Male C57BL/6J mice (8-10 weeks old)

  • Dosing vehicles (e.g., saline for i.v., i.p., s.c.; appropriate formulation for p.o.)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Administer a single dose of 4-HO-DPT via the desired route.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose), collect blood samples from a cohort of mice (typically 3-4 mice per time point).

  • Process the blood to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of 4-HO-DPT in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4_HO_DPT 4-HO-DPT 5HT2A_R 5-HT2A Receptor 4_HO_DPT->5HT2A_R Binds to Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC->Downstream Ca_release->Downstream

Caption: 5-HT2A Receptor Signaling Pathway for 4-HO-DPT.

G Start Start Acclimatize Acclimatize Mice to Testing Room (≥ 60 min) Start->Acclimatize Prepare_Dose Prepare 4-HO-DPT Doses and Vehicle Control Acclimatize->Prepare_Dose Administer Administer Drug/Vehicle (i.p., s.c.) Prepare_Dose->Administer Observe Place in Observation Chamber & Record Behavior (30-60 min) Administer->Observe Score Score Head-Twitch Responses (Blinded Observers) Observe->Score Analyze Data Analysis (Dose-Response Curve) Score->Analyze End End Analyze->End

Caption: Experimental Workflow for Head-Twitch Response Assay.

Conclusion

The provided dosing considerations, protocols, and visualizations offer a foundational framework for initiating preclinical research on 4-HO-DPT. Due to the limited specific data on this compound, it is imperative that researchers conduct thorough dose-finding studies and carefully consider the translatability of their findings. As with all psychedelic research, adherence to ethical guidelines and rigorous experimental design is paramount.

References

Sourcing and Application of 4-Hydroxy DPT Analytical Reference Standards: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals working with 4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT). It covers the sourcing of analytical reference standards, detailed methodologies for key experiments, and an overview of its pharmacological properties.

Sourcing Analytical Reference Standards

High-purity analytical reference standards are crucial for accurate and reproducible research. This compound (also known as 4-HO-DPT or deprocin) is a psychedelic tryptamine (B22526) and an analog of psilocin.[1] The primary supplier for this compound analytical reference standards is Cayman Chemical. Other suppliers of general tryptamine and psychedelic reference standards include Chiron, Supelco (a subsidiary of MilliporeSigma), and Thermo Fisher Scientific. When sourcing, it is essential to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the standard.

Table 1: Sourcing Information for this compound Analytical Reference Standards

SupplierProduct NameCAS NumberPurityFormulation
Cayman ChemicalThis compound63065-88-3≥98%A crystalline solid

Analytical Protocols

Accurate quantification of this compound in biological matrices and other samples is critical for pharmacokinetic, metabolism, and forensic studies. The following are generalized protocols based on methods developed for related tryptamines, which can be adapted and validated for this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of other psychoactive tryptamines in human plasma.[2][3][4]

Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., this compound-d8).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for peak shape and separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer. For this compound (C16H24N2O, MW: 260.38), the protonated molecule [M+H]+ at m/z 261.2 would be the precursor ion. Product ions would be generated by collision-induced dissociation (CID) and would likely correspond to fragments of the tryptamine structure.

Table 2: Example LC-MS/MS Parameters (to be optimized)

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeESI+
Precursor Ion (m/z)261.2
Product Ions (m/z)To be determined empirically
Screening of this compound in Urine by GC-MS

This protocol is a general procedure for the analysis of tryptamines and other drugs of abuse in urine, which can be adapted for this compound.[5][6][7][8][9]

Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add an internal standard.

  • Adjust the pH of the sample to 9-10 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Add 3 mL of an extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • For derivatization, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of the hydroxyl group, which improves chromatographic performance.

GC-MS Parameters

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is commonly used.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 300°C and hold for several minutes.

    • Injection Mode: Splitless injection is typically used for trace analysis.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-550) for screening and identification based on the mass spectrum. Selected Ion Monitoring (SIM) can be used for targeted quantification for higher sensitivity.

Pharmacological Data

This compound is a serotonergic psychedelic that acts as a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2A receptor.[1] Its psychedelic effects are believed to be primarily mediated through the activation of this receptor.

Receptor Binding and Functional Activity

Studies have shown that this compound is a high-efficacy partial to full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It displays significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[1]

Table 3: Receptor Affinity and Functional Activity of this compound

ReceptorAffinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of 5-HT)
Human 5-HT2ANot explicitly reported, but high affinity~10-20~100%
Human 5-HT2BNot explicitly reported, but high affinity~10-20~94%
Human 5-HT2CLower affinity than 5-HT2A~100-200~100%

Note: The exact Ki values are not consistently reported in the literature, but the compound is known to have high affinity for 5-HT2A and 5-HT2B receptors. The functional activity data is derived from calcium flux assays.

In Vivo Effects: The Head-Twitch Response (HTR)
Metabolism

The metabolism of this compound has not been extensively studied. However, based on the metabolism of the related compound 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), the primary metabolic pathways are likely to involve N-oxidation and N-dealkylation at the alkylamine chain, as well as O-glucuronidation and sulfation at the hydroxyl group on the indole (B1671886) ring.[13]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates a Gq protein-coupled signaling cascade.[14][15][16][17] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium. These downstream events are thought to be crucial for the psychedelic effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 4_Hydroxy_DPT This compound 5HT2A_Receptor 5-HT2A Receptor 4_Hydroxy_DPT->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 into IP3 Inositol Trisphosphate (IP3) PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitability) PKC->Downstream_Effects Ca_Release->Downstream_Effects

5-HT2A Receptor Signaling Pathway
Experimental Workflow for In Vivo Studies

A typical workflow for assessing the in vivo effects of this compound, such as the head-twitch response, is outlined below.

G Start Start Acquire_Standard Acquire this compound Analytical Standard Start->Acquire_Standard Prepare_Dosing_Solution Prepare Dosing Solution Acquire_Standard->Prepare_Dosing_Solution Administer_Drug Administer Drug (e.g., intraperitoneal injection) Prepare_Dosing_Solution->Administer_Drug Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Animal_Acclimation->Administer_Drug Behavioral_Observation Behavioral Observation (e.g., Head-Twitch Response) Administer_Drug->Behavioral_Observation Data_Collection Data Collection (e.g., count twitches over time) Behavioral_Observation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curve) Data_Collection->Data_Analysis End End Data_Analysis->End

In Vivo Experimental Workflow
Logical Relationship of Analytical Method Development

The development of a robust analytical method follows a logical progression from sample preparation to data analysis.

G Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (LC or GC) Sample_Preparation->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MS/MS) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Analysis_Quantification Data Analysis and Quantification Mass_Spectrometric_Detection->Data_Analysis_Quantification

Analytical Method Development Flow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-DPT Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT). Our goal is to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for 4-Hydroxy-DPT?

A1: A widely adopted strategy for synthesizing 4-HO-DPT involves a multi-step process starting from 4-benzyloxyindole (B23222). This route is favored due to the stability of the benzyl (B1604629) protecting group under various reaction conditions, which can be reliably removed in the final step. The general sequence involves:

  • Acylation: Reaction of 4-benzyloxyindole with oxalyl chloride, followed by the addition of dipropylamine (B117675) to form the corresponding glyoxylamide intermediate.

  • Reduction: Reduction of the glyoxylamide to the tryptamine (B22526) backbone using a suitable reducing agent like Lithium Aluminum Hydride (LAH) or a Borane-THF complex.

  • Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the final 4-HO-DPT product.

An alternative and often simpler final step can be the hydrolysis of the readily available prodrug, 4-Acetoxy-DPT (4-AcO-DPT).

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low overall yield can result from inefficiencies in multiple steps. The most critical points to investigate are:

  • Reduction of the glyoxylamide: This step is often low-yielding. The choice and handling of the reducing agent are crucial.

  • Purification: Significant product loss can occur during chromatographic purification. Optimizing the chromatography conditions is essential.

  • Stability of intermediates: The indole (B1671886) nucleus and the 4-hydroxy group (once deprotected) can be sensitive to strongly acidic or oxidizing conditions.

Q3: What are the main impurities I should expect, and how can I minimize them?

A3: Common impurities can arise from incomplete reactions or side reactions. Key impurities include:

  • Unreacted starting materials: 4-benzyloxyindole or the glyoxylamide intermediate.

  • Partially reduced intermediates: If the reduction of the glyoxylamide is incomplete.

  • Over-alkylation or byproducts from the Pictet-Spengler reaction: This can occur if reaction conditions are not carefully controlled.[1]

  • Degradation products: 4-hydroxytryptamines are susceptible to oxidation, especially in solution and in the presence of air, leading to colored impurities.[2]

Minimizing these impurities involves ensuring complete reactions through careful monitoring (e.g., by TLC or LC-MS), optimizing stoichiometry, and performing reactions under an inert atmosphere, especially after the deprotection step.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide

The reduction of the glyoxylamide intermediate is a frequent bottleneck in this synthesis. Below are common causes and solutions to improve the yield of 4-benzyloxy-N,N-dipropyltryptamine.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Reducing Agent Lithium Aluminum Hydride (LAH) is highly reactive with moisture. Use freshly opened, high-quality LAH and ensure all glassware is rigorously dried. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).Increased conversion of the starting material to the desired product.
Insufficient Stoichiometry of Reducing Agent The reduction of the amide requires at least two equivalents of hydride. An excess of the reducing agent is often necessary to drive the reaction to completion.Improved yield of the reduced product.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.Following established protocols for similar reductions, a gentle reflux in an ethereal solvent like THF is often effective.
Formation of Stable Aluminum Complexes During the workup of LAH reactions, the formation of aluminum salts can trap the product, leading to lower isolated yields.Employ a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easily filtered off.
Problem 2: Inefficient Deprotection of the Benzyl Group

The final deprotection step to yield 4-HO-DPT can be challenging. Here’s how to troubleshoot common issues with catalytic hydrogenation.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning Sulfur-containing compounds, and sometimes amines, can poison the Palladium catalyst. Ensure the starting material is free from such impurities.Restoration of catalyst activity and complete deprotection.
Poor Catalyst Activity The quality and activity of Palladium on carbon (Pd/C) can vary.Use a fresh, high-quality catalyst. For challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[3]
Insufficient Hydrogen Pressure For some substrates, atmospheric pressure may not be sufficient for complete reaction.Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.
Incorrect Solvent System The solvent can affect the catalyst's activity and the substrate's solubility.A mixture of polar solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) is typically effective. Adding a small amount of acetic acid can sometimes improve the reaction rate for substrates containing basic nitrogen atoms.[3]
Problem 3: Product Degradation and/or Difficult Purification

4-hydroxytryptamines are prone to oxidation, which can lead to discoloration and the formation of impurities, complicating purification.

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of the 4-hydroxy Group The phenolic hydroxyl group is sensitive to air, especially under basic conditions.After deprotection, handle the product under an inert atmosphere as much as possible. Workup and purification should be performed promptly.
Streaking or Poor Separation on Silica (B1680970) Gel The basic amine and polar hydroxyl group can cause the compound to streak on silica gel, leading to poor separation and product loss.Deactivate the silica gel with a small percentage of a base like triethylamine (B128534) or ammonia (B1221849) in the eluent system (e.g., dichloromethane/methanol/ammonia).
Formation of Emulsions during Extraction The amphiphilic nature of the product can lead to the formation of emulsions during aqueous workup.Use a brine wash to help break up emulsions. If necessary, filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-DPT from 4-Benzyloxyindole

This protocol is adapted from the synthesis of the similar compound 4-HO-NiPT and is expected to provide a reliable route to 4-HO-DPT.[4]

Step 1: Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide

  • Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add oxalyl chloride (2.0 eq) dropwise to the solution. Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of dipropylamine (4.0-8.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes gradient) to afford the glyoxylamide intermediate.

Step 2: Reduction to 4-Benzyloxy-N,N-dipropyltryptamine

  • To a suspension of Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of the glyoxylamide from Step 1 in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the precipitated aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: e.g., dichloromethane/methanol with a small percentage of ammonia) to yield the protected tryptamine.

Step 3: Deprotection to 4-Hydroxy-DPT

  • Dissolve the 4-benzyloxy-N,N-dipropyltryptamine from Step 2 in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10-20 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-HO-DPT. If necessary, the product can be further purified by column chromatography on deactivated silica gel or by recrystallization.

Protocol 2: Hydrolysis of 4-Acetoxy-DPT to 4-Hydroxy-DPT

This method provides a straightforward route to 4-HO-DPT from its acetate prodrug.

  • Dissolve 4-Acetoxy-DPT in a mixture of acetic acid and water (e.g., a 5:1 ratio).[5]

  • Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base such as sodium bicarbonate or sodium hydroxide (B78521) solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain crude 4-HO-DPT.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Workflow General Synthetic Workflow for 4-HO-DPT A 4-Benzyloxyindole B Acylation (Oxalyl Chloride, Dipropylamine) A->B C Glyoxylamide Intermediate B->C D Reduction (e.g., LAH) C->D E 4-Benzyloxy-DPT D->E F Deprotection (Catalytic Hydrogenation) E->F G 4-Hydroxy-DPT F->G H 4-Acetoxy-DPT I Hydrolysis H->I I->G Troubleshooting_Yield Troubleshooting Low Yield in 4-HO-DPT Synthesis Start Low Overall Yield Step Which step shows low conversion? Start->Step Reduction Reduction Step Step->Reduction Reduction Deprotection Deprotection Step Step->Deprotection Deprotection Purification Purification Step Step->Purification Purification Reduction_Sol Check reducing agent activity. Increase stoichiometry. Optimize temperature. Improve workup procedure. Reduction->Reduction_Sol Deprotection_Sol Check for catalyst poisoning. Use fresh, high-activity catalyst. Increase hydrogen pressure. Optimize solvent system. Deprotection->Deprotection_Sol Purification_Sol Deactivate silica gel. Use appropriate eluent system. Handle product under inert atmosphere. Optimize extraction to avoid emulsions. Purification->Purification_Sol

References

Technical Support Center: Overcoming Solubility Challenges with 4-HO-DPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).

Frequently Asked Questions (FAQs)

Q1: What is 4-HO-DPT and why is its solubility a concern?

A1: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine (B22526) and a structural analog of psilocin.[1] Like many tryptamines, its solubility in aqueous solutions can be limited, which presents a significant challenge for in vitro and in vivo experiments that require precise concentrations in physiological buffers.

Q2: What are the common forms of 4-HO-DPT available for research?

A2: 4-HO-DPT is typically available as a freebase or in salt forms, most commonly as a fumarate (B1241708) or hydrochloride (HCl) salt. Salt forms are generally more water-soluble than the freebase.[1]

Q3: What are the general strategies to improve the solubility of 4-HO-DPT?

A3: Key strategies include:

  • pH Adjustment: As a basic compound, the solubility of 4-HO-DPT can be increased in acidic conditions.

  • Use of Co-solvents: Employing a water-miscible organic solvent can enhance solubility.

  • Salt Formation: Using a salt form of 4-HO-DPT (e.g., hydrochloride or fumarate) generally improves aqueous solubility.[1]

  • Use of Surfactants: Non-ionic surfactants can aid in solubilization.

Q4: Is 4-HO-DPT stable in solution?

A4: 4-hydroxytryptamines can be susceptible to degradation in aqueous solutions, particularly at neutral to basic pH. This degradation is often due to oxidation. It is recommended to prepare solutions fresh and protect them from light. The use of antioxidants, such as L-ascorbic acid, may help prevent degradation in some cases.[2][3] Stock solutions in anhydrous organic solvents like DMSO are generally more stable when stored at low temperatures.

Troubleshooting Guides

Issue 1: 4-HO-DPT (Freebase) will not dissolve in my aqueous buffer.
  • Explanation: The freebase form of 4-HO-DPT has low aqueous solubility.

  • Solutions:

    • pH Adjustment: Lower the pH of your buffer. For tryptamines, adjusting the pH to be 2-3 units below the pKa of the amine will protonate it, forming a more soluble salt in situ.

    • Co-solvent System: First, dissolve the 4-HO-DPT freebase in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).[4]

    • Conversion to a Salt: For broader aqueous solubility, consider converting the freebase to a salt form (e.g., hydrochloride) prior to dissolution.

Issue 2: My 4-HO-DPT solution is cloudy or has visible precipitate after dilution.
  • Explanation: This is known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic stock solution is poorly soluble in the final aqueous medium.

  • Solutions:

    • Optimize Co-solvent Concentration: You may need to increase the final concentration of your co-solvent (e.g., DMSO) in the aqueous buffer. However, always be mindful of the solvent tolerance of your assay.

    • Vigorous Mixing: When diluting the organic stock, add it slowly to the vortexing or rapidly stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[4]

    • Warm the Solution: Gently warming the solution may help to dissolve the precipitate. However, be cautious as heat can also accelerate the degradation of the compound.

    • Use of Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Issue 3: I am observing inconsistent results in my bioassays.
  • Explanation: Inconsistent results can be a consequence of poor solubility, where the actual concentration of the dissolved compound varies between experiments or even within the same experiment over time.

  • Solutions:

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during your experiments.

    • Prepare Fresh Solutions: Due to potential degradation and precipitation over time, it is best practice to prepare fresh solutions of 4-HO-DPT for each experiment.

    • Filter the Solution: After preparation, filtering the solution through a 0.22 µm syringe filter can remove any undissolved micro-precipitates.

    • Protect from Light and Air: 4-hydroxytryptamines can be sensitive to light and oxidation. Prepare and store solutions in amber vials and consider purging with an inert gas like nitrogen or argon.

Data Presentation

Table 1: Solubility of 4-HO-DPT in Various Solvents

SolventFormConcentrationReference
Dimethylformamide (DMF)Freebase~25 mg/mLCayman Chemical
Dimethyl sulfoxide (B87167) (DMSO)Freebase~25 mg/mLCayman Chemical
EthanolFreebase~2 mg/mLCayman Chemical
DMSO:PBS (pH 7.2) (1:1)Freebase~0.5 mg/mLCayman Chemical

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-HO-DPT Stock Solution in DMSO
  • Materials: 4-HO-DPT (freebase), anhydrous DMSO, amber glass vial, precision balance, vortex mixer.

  • Procedure: a. Weigh out the desired amount of 4-HO-DPT freebase (Molar Mass: 260.38 g/mol ) in a tared amber glass vial. For 1 mL of a 10 mM stock solution, you will need 2.60 mg. b. Add the appropriate volume of anhydrous DMSO to the vial. c. Vortex the solution until the 4-HO-DPT is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution. d. Store the stock solution at -20°C or -80°C for long-term storage. When using, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture.

Protocol 2: Preparation of a 100 µM Working Solution of 4-HO-DPT in Aqueous Buffer
  • Materials: 10 mM 4-HO-DPT stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), sterile microcentrifuge tubes, vortex mixer.

  • Procedure: a. Dispense the required volume of the aqueous buffer into a sterile microcentrifuge tube. For 1 mL of a 100 µM working solution, use 990 µL of buffer. b. While vigorously vortexing the buffer, add 10 µL of the 10 mM 4-HO-DPT stock solution in DMSO dropwise. c. Continue to vortex for an additional 30 seconds to ensure complete mixing. d. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. e. Prepare this working solution fresh before each experiment.

Mandatory Visualizations

G cluster_solubility Troubleshooting 4-HO-DPT Solubility cluster_solutions Solutions start Start: 4-HO-DPT Powder dissolve Attempt to Dissolve in Aqueous Buffer start->dissolve precipitate Precipitation or Cloudiness Observed dissolve->precipitate No success Clear Solution Ready for Experiment dissolve->success Yes ph_adjust Adjust pH (Acidify) precipitate->ph_adjust Try co_solvent Use Co-solvent (e.g., DMSO) precipitate->co_solvent Try salt_form Use Salt Form (HCl, Fumarate) precipitate->salt_form Try ph_adjust->dissolve co_solvent->dissolve salt_form->dissolve

Caption: A logical workflow for troubleshooting solubility issues with 4-HO-DPT.

G cluster_pathway 5-HT2A Receptor Signaling Pathway agonist 4-HO-DPT (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylates Targets

Caption: The canonical Gq-coupled signaling pathway activated by 4-HO-DPT at the 5-HT2A receptor.[5][6][7]

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Prepare Receptor Membranes incubate 2. Incubate Membranes with: - Radioligand (fixed concentration) - 4-HO-DPT (varying concentrations) prep->incubate separate 3. Separate Bound from Free Ligand (e.g., Filtration) incubate->separate quantify 4. Quantify Radioactivity of Bound Ligand separate->quantify analyze 5. Data Analysis: - Plot % Inhibition vs. [4-HO-DPT] - Determine IC50 - Calculate Ki quantify->analyze

Caption: A simplified workflow for a competitive radioligand binding assay to determine the affinity of 4-HO-DPT for a target receptor.[8][9][10][11]

References

Technical Support Center: Optimizing 4-HO-DPT Dosage for Head-Twitch Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 4-HO-DPT in head-twitch response (HTR) studies.

Frequently Asked Questions (FAQs)

Q1: What is the head-twitch response (HTR) and why is it used to study 4-HO-DPT?

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents. It is a well-established behavioral proxy for the hallucinogenic potential of substances in humans. The HTR is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is the main target of classic psychedelic compounds like 4-HO-DPT.[1][2][3] Therefore, quantifying the HTR is a reliable method to assess the in vivo 5-HT2A receptor agonist activity of 4-HO-DPT and similar compounds.[3]

Q2: What is the primary mechanism of action of 4-HO-DPT that induces the HTR?

4-HO-DPT is a non-selective serotonin receptor agonist with high affinity and efficacy at the 5-HT2A receptor.[4][5] The HTR is a direct result of 5-HT2A receptor activation.[1][2][3] Upon binding, 4-HO-DPT activates the Gq/11 signaling cascade, leading to downstream cellular effects that manifest as the characteristic head-twitch behavior.

Q3: Does 4-HO-DPT interact with other receptors that might influence the HTR?

Yes, while the HTR is primarily a 5-HT2A-mediated behavior, 4-HO-DPT's activity at other serotonin receptors can modulate the response. For instance, agonist activity at the 5-HT1A receptor has been shown to attenuate the HTR induced by 5-HT2A agonists.[6] This interaction is a critical consideration at higher doses where off-target effects may become more prominent.

Q4: What is a typical dose-response relationship for 4-HO-DPT and the HTR?

Psychedelic compounds, including tryptamines like 4-HO-DPT, often exhibit a biphasic or inverted U-shaped dose-response curve for HTR induction.[7][8] This means that as the dose increases, the frequency of head twitches will increase up to a certain point (the peak of the curve), after which higher doses may lead to a decrease in the response.[7] This reduction at higher doses can be due to several factors, including the engagement of inhibitory receptors like 5-HT1A.[6]

Dosage and Administration

Optimizing the dosage of 4-HO-DPT is critical for obtaining reliable and reproducible data in HTR studies. The following table summarizes key dosage information from preclinical studies.

ParameterValueSpecies/StrainRoute of AdministrationNotes
ED₅₀ 0.79 mg/kg (2.47 µmol/kg)C57BL/6J miceNot specified, but likely intraperitoneal (i.p.) or subcutaneous (s.c.)The dose at which 50% of the maximal HTR is observed.[9]
Effective Dose Range 0.3 - 3 mg/kg (s.c.) for a related compound (4-PrO-DMT)MiceSubcutaneous (s.c.)This range for a similar tryptamine (B22526) produced dose-related HTR.[6]
Dose-Response Curve Inverted U-shapeRodentsi.p. or s.c.Characteristic for many psychedelic compounds.[7][8]

Experimental Protocols

This section provides a detailed methodology for conducting HTR experiments with 4-HO-DPT.

Materials
  • 4-HO-DPT

  • Vehicle (e.g., 0.9% saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard rodent housing

  • Observation chambers (e.g., transparent cylindrical arenas)

  • Video recording equipment or a magnetometer system for automated counting

Procedure
  • Animal Acclimation:

    • House mice in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

    • On the day of the experiment, allow mice to habituate to the testing room for at least 60 minutes.

    • Place each mouse in an individual observation chamber for a 30-60 minute habituation period before drug administration.[10]

  • Drug Preparation and Administration:

    • Dissolve 4-HO-DPT in the appropriate vehicle to the desired concentrations.

    • Administer the 4-HO-DPT solution or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Data Collection:

    • Immediately after injection, or after a short pre-treatment period (e.g., 10 minutes), begin recording the number of head twitches.[11]

    • The observation period typically lasts for 20-60 minutes.[10]

    • HTRs can be counted manually by a trained observer (in real-time or from video recordings) or automatically using a magnetometer system.[12][13] A head twitch is characterized by a rapid, convulsive, side-to-side rotational movement of the head that is not part of normal grooming behavior.

  • Data Analysis:

    • The total number of head twitches during the observation period is the primary dependent variable.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.

    • If determining an ED₅₀ value, use non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation habituation_room Habituation to Testing Room acclimation->habituation_room habituation_chamber Habituation to Observation Chamber habituation_room->habituation_chamber drug_prep Drug Preparation habituation_chamber->drug_prep injection 4-HO-DPT/Vehicle Injection drug_prep->injection observation HTR Observation & Recording injection->observation data_analysis Data Analysis observation->data_analysis interpretation Interpretation of Results data_analysis->interpretation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm four_ho_dpt 4-HO-DPT receptor 5-HT2A Receptor four_ho_dpt->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc PKC Activation dag->pkc cellular_response Cellular Response (HTR) ca_release->cellular_response pkc->cellular_response G cluster_no_htr cluster_high_var cluster_decrease cluster_solutions Solutions start HTR Experiment Issue no_htr No/Low HTR start->no_htr high_variability High Variability start->high_variability decrease_at_high_dose Decrease at High Doses start->decrease_at_high_dose check_dose Check Dosage Range no_htr->check_dose Possible Cause check_injection Review Injection Technique high_variability->check_injection Possible Cause off_target Consider Off-Target Effects (e.g., 5-HT1A) decrease_at_high_dose->off_target Possible Cause check_timing Check Timing check_dose->check_timing solution1 Run full dose-response curve check_dose->solution1 check_strain Check Animal Strain/Sex/Age check_timing->check_strain check_environment Assess Environmental Stressors check_injection->check_environment solution2 Standardize protocols check_injection->solution2 behavioral_interference Observe for Competing Behaviors off_target->behavioral_interference solution3 Acknowledge inverted U-curve / Use antagonists off_target->solution3

References

Preventing degradation of 4-Hydroxy DPT in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Hydroxy DPT (4-HO-DPT) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation in solution is oxidation.[1][2] 4-HO-DPT is a 4-hydroxytryptamine, a class of compounds that includes a phenolic hydroxy group.[3][4][5] This group is susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This process is analogous to the degradation of psilocin (4-HO-DMT), a structurally similar compound, which readily forms colored degradation products in the presence of oxygen.[1]

Q2: What are the visible signs of this compound degradation?

A2: A common visible sign of 4-HO-DPT degradation is a change in the color of the solution, often turning yellowish, brownish, or even bluish/black over time. This discoloration is due to the formation of oxidation products.[2]

Q3: What is the recommended solvent for dissolving this compound for short-term and long-term storage?

Q4: How should this compound solutions be stored to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Displace oxygen from the vial by purging with an inert gas like argon or nitrogen before sealing.

  • pH: For aqueous solutions, a slightly acidic pH can help to reduce the rate of oxidation.

Q5: Can antioxidants be used to stabilize this compound solutions?

A5: Yes, antioxidants can be added to the solution to inhibit oxidation. Ascorbic acid (Vitamin C) is a common and effective antioxidant for protecting phenolic compounds.[7][8] Other potential antioxidants include butylated hydroxytoluene (BHT). The optimal concentration of the antioxidant would need to be determined empirically for your specific application.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Solution has changed color (e.g., yellow, brown, or black). Oxidation of the 4-hydroxy group.- Prepare fresh solution. - Store future solutions under an inert atmosphere (argon or nitrogen). - Protect the solution from light. - Store at a lower temperature (-20°C or -80°C). - Consider adding an antioxidant like ascorbic acid to the solvent.
Observed loss of compound activity or potency in bioassays. Degradation of 4-HO-DPT.- Confirm the concentration of the stock solution using an analytical method (e.g., HPLC-UV). - Prepare fresh dilutions from a new stock solution for each experiment. - Implement the improved storage conditions mentioned above.
Precipitate forms in the solution upon storage. - The compound may be coming out of solution at low temperatures. - Degradation products may be insoluble.- Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. - If the precipitate does not redissolve, it is likely due to degradation. Prepare a fresh solution. - Consider using a different solvent system with higher solubility for your storage conditions.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound in various solutions. However, the stability of the solid compound is reported to be at least 3 years when stored at -20°C. The table below provides solubility information which is critical for preparing stable solutions.

Solvent Solubility Reference
DMF25 mg/ml[6]
DMSO25 mg/ml[6]
Ethanol (B145695)2 mg/ml[6]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[6]

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

This protocol outlines a method for preparing a stock solution of 4-HO-DPT with measures to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO or ethanol)

  • Ascorbic acid (optional, as an antioxidant)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps (B75204) and septa

Procedure:

  • Solvent Preparation: If using an antioxidant, dissolve ascorbic acid in the chosen solvent to a final concentration of 0.1-1 mg/mL.

  • Deoxygenation: Sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of 4-HO-DPT in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the 4-HO-DPT to achieve the desired concentration.

  • Mixing: Cap the vial and vortex until the compound is completely dissolved.

  • Inert Atmosphere: Purge the headspace of the vial with inert gas for 1-2 minutes before tightly sealing the cap.

  • Storage: Store the vial at -20°C or -80°C, protected from light.

Visualizations

degradation_pathway 4-Hydroxy_DPT This compound (Phenolic Compound) Degradation_Products Degradation Products (Colored Quinones/Polymers) 4-Hydroxy_DPT->Degradation_Products Oxidation Oxidation (O2, Light, Metal Ions) Oxidation->4-Hydroxy_DPT

Caption: Generalized oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solvent Prepare Solvent (with/without antioxidant) Deoxygenate Deoxygenate Solvent Prep_Solvent->Deoxygenate Dissolve Dissolve 4-HO-DPT Deoxygenate->Dissolve Inert_Atmosphere Store under Inert Gas Dissolve->Inert_Atmosphere Temp_Light Vary Temperature & Light Exposure Inert_Atmosphere->Temp_Light Time_Points Sample at Different Time Points Temp_Light->Time_Points HPLC Analyze by HPLC-UV Time_Points->HPLC Quantify Quantify Remaining 4-HO-DPT HPLC->Quantify Assess_Degradation Assess Degradation Products Quantify->Assess_Degradation

Caption: Experimental workflow for assessing this compound stability.

References

Troubleshooting inconsistent results in 4-HO-DPT assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). Inconsistent results in assays involving this and other 4-hydroxytryptamines can arise from a variety of factors, from sample stability to analytical methodology. This guide aims to address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is 4-HO-DPT and why is it of research interest?

A1: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine.[1][2] It is a structural analog of psilocin, the active metabolite of psilocybin.[1] 4-HO-DPT acts as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT2A receptor, which is believed to mediate the psychedelic effects of such compounds.[1][3] Its potential therapeutic applications are an active area of research.

Q2: What are the main challenges in working with 4-HO-DPT?

A2: The primary challenges include its chemical instability, particularly in solution, and the potential for impurities from its synthesis.[4] Like other 4-hydroxytryptamines, 4-HO-DPT is susceptible to oxidation, which can lead to the formation of degradation products and a decrease in potency.[3][4] This instability can lead to inconsistent results in analytical and in-vitro assays if not properly handled.

Q3: How should 4-HO-DPT be stored to ensure its stability?

A3: For long-term storage, 4-HO-DPT should be kept as a dry powder in a cool, dark, and dry place, preferably in a freezer at -20°C or -80°C.[5] Stock solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at low temperatures (-80°C), protected from light, and for the shortest possible duration.[5] The use of antioxidants, such as ascorbic acid, in solutions can also help to mitigate degradation, particularly in biological matrices like plasma.[6]

Q4: What are the common analytical methods for quantifying 4-HO-DPT?

A4: The most common and reliable method for the quantification of 4-HO-DPT in biological and other matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and selectivity. Other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, but may be less sensitive and specific than LC-MS/MS.[8][9][10]

Troubleshooting Inconsistent Assay Results

Issue 1: Low or No Signal Detected in LC-MS/MS Analysis

Possible Causes & Solutions:

  • Degradation of 4-HO-DPT:

    • Solution: Prepare fresh stock solutions and samples. Store all solutions at -80°C and protect from light.[5] When preparing samples in biological matrices like plasma, acidify the sample with ascorbic acid to prevent oxidative degradation.[6]

  • Improper Sample Preparation:

    • Solution: For plasma samples, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in removing interfering substances and concentrating the analyte.[7][11]

  • Suboptimal LC-MS/MS Parameters:

    • Solution: Ensure that the MS/MS transitions, collision energy, and other instrument parameters are optimized for 4-HO-DPT. Use a validated method with established parameters where possible.

Issue 2: High Variability Between Replicates

Possible Causes & Solutions:

  • Inconsistent Sample Handling:

    • Solution: Ensure uniform treatment of all samples. This includes consistent timing for each step of the sample preparation process and maintaining a consistent temperature.

  • Matrix Effects:

    • Solution: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can cause significant variability.[12] To mitigate this, improve sample cleanup, optimize chromatographic separation to avoid co-elution, and use a stable isotope-labeled internal standard.

  • Instrument Instability:

    • Solution: Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure consistent response.

Issue 3: Unexpected Peaks in Chromatogram

Possible Causes & Solutions:

  • Degradation Products:

    • Solution: As 4-HO-DPT is unstable, unexpected peaks may correspond to its degradation products.[3] Try to identify these by comparing to aged samples or by using high-resolution mass spectrometry. Improving sample handling and storage conditions will minimize their formation.

  • Synthesis Impurities:

    • Solution: The synthesis of 4-HO-DPT can result in impurities. If possible, obtain a certificate of analysis for your standard and use high-purity material.

  • Contamination:

    • Solution: Ensure all glassware, solvents, and equipment are clean to avoid contamination.

Issue 4: Inconsistent Results in In-Vitro Assays (e.g., Receptor Binding, Functional Assays)

Possible Causes & Solutions:

  • Ligand Degradation:

    • Solution: Prepare fresh dilutions of 4-HO-DPT in the assay buffer immediately before use. The phenolic hydroxyl group of 4-hydroxytryptamines is prone to oxidation, which can be accelerated in aqueous buffers at physiological pH.[3]

  • Variability in Cell-Based Assays:

    • Solution: Ensure consistent cell passage number, density, and health. Optimize incubation times and temperatures.

  • Buffer Composition:

    • Solution: The pH and composition of the assay buffer can affect the stability and activity of 4-HO-DPT. Ensure the buffer is appropriate for the assay and consider the addition of antioxidants if stability is a concern.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for 4-HO-DPT in Plasma

ParameterResultReference
Linearity Range0.5–100 ng/mL[6]
Bias±20%[6]
Imprecision (CV)<20%[6]
Matrix Effects (CV)<18.3%[6]
Extraction Efficiency~50%[6]

Table 2: In-Vitro Activity of 4-HO-DPT at Human Serotonin Receptors

ReceptorAssay TypePotency (EC50, nM)Efficacy (% of 5-HT)Reference
5-HT2ACalcium Flux~30~100[13]
5-HT2BCalcium Flux~50~94[1][13]
5-HT2CCalcium Flux~1400~70[1][13]

Table 3: In-Vivo Potency of 4-HO-DPT in Mice (Head-Twitch Response)

CompoundED50 (μmol/kg)Reference
4-HO-DPT2.47[14]
Psilocin (4-HO-DMT)0.81[14]

Experimental Protocols

Protocol 1: Quantification of 4-HO-DPT in Plasma by LC-MS/MS

This protocol is adapted from a validated method.[6]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample with ascorbic acid.

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[15]

    • Ionization: Electrospray ionization (ESI) in positive mode.[6]

    • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for 4-HO-DPT for confident identification and quantification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify with Ascorbic Acid add_is->acidify precipitate Protein Precipitation (Acetonitrile) acidify->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantification detect->quantify data_analysis data_analysis quantify->data_analysis Data Analysis

Caption: Workflow for 4-HO-DPT quantification in plasma.

troubleshooting_logic cluster_analytical Analytical Assays (LC-MS/MS) cluster_invitro In-Vitro Assays start Inconsistent Assay Results low_signal Low/No Signal start->low_signal high_variability High Variability start->high_variability extra_peaks Unexpected Peaks start->extra_peaks inconsistent_invitro Inconsistent In-Vitro Data start->inconsistent_invitro check_stability Check Sample Stability low_signal->check_stability optimize_prep Optimize Sample Prep low_signal->optimize_prep high_variability->check_stability check_matrix Assess Matrix Effects high_variability->check_matrix extra_peaks->check_stability check_purity Verify Standard Purity extra_peaks->check_purity check_ligand Check Ligand Stability in Buffer inconsistent_invitro->check_ligand check_cells Verify Cell Health & Consistency inconsistent_invitro->check_cells

Caption: Troubleshooting logic for inconsistent 4-HO-DPT results.

signaling_pathway DPT 4-HO-DPT HT2A 5-HT2A Receptor DPT->HT2A Agonist Binding Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Psychedelic Effects) Ca->Response PKC->Response

Caption: 5-HT2A receptor signaling pathway for 4-HO-DPT.

References

Technical Support Center: Method Refinement for 4-Hydroxy DPT Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) in biological samples. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the analysis of 4-HO-DPT in biological samples.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the biological matrix. Degradation of 4-HO-DPT during sample preparation. Adsorption of the analyte to container surfaces.Optimize the extraction method; consider solid-phase extraction (SPE) for cleaner samples. Ensure all sample preparation steps are performed at low temperatures and protected from light to minimize degradation. Use silanized glassware to prevent adsorption. Acidifying plasma samples with ascorbic acid can help stabilize 4-hydroxytryptamines.[1]
Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH. Column overload.Use a column with end-capping to minimize silanol (B1196071) interactions. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Reduce the injection volume or sample concentration.
High Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the biological sample.Improve sample clean-up using techniques like SPE or liquid-liquid extraction (LLE).[2][3][4] Optimize chromatographic conditions to separate 4-HO-DPT from interfering matrix components. Use a matrix-matched calibration curve to compensate for matrix effects. For plasma samples, protein precipitation with acetonitrile (B52724) is a common and effective first step.[1]
Inconsistent Results/Poor Reproducibility Variability in sample collection and handling. Instability of 4-HO-DPT in the biological matrix. Inconsistent extraction efficiency.Standardize sample collection, storage, and thawing procedures. 4-hydroxytryptamines can be unstable; analyze samples as quickly as possible and store them at -80°C for long-term stability.[5] Use an internal standard that is structurally similar to 4-HO-DPT to correct for variability in extraction and instrument response.
No Detection of 4-HO-DPT in Suspected Positive Samples Rapid metabolism of 4-HO-DPT in the body. Insufficient sensitivity of the analytical method.Target the analysis to include major metabolites of 4-HO-DPT, such as glucuronide and sulfate (B86663) conjugates.[6] Consider a sample pre-concentration step. Use a highly sensitive instrument, such as a triple quadrupole mass spectrometer.
Difficulty in GC-MS Analysis Poor volatility and thermal instability of 4-HO-DPT.Derivatize the analyte to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with hydroxyl groups.[7][8]

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What is the best way to store biological samples for 4-HO-DPT analysis?

A1: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable. For long-term storage, samples should be frozen at -80°C to minimize degradation.[5] It is also recommended to add a stabilizing agent like ascorbic acid to plasma samples.[1] Avoid repeated freeze-thaw cycles.

Q2: Which extraction method is most suitable for 4-HO-DPT from plasma/urine?

A2: The choice of extraction method depends on the desired level of sample cleanup and the analytical technique being used.

  • Protein Precipitation (PPT): A simple and fast method for plasma samples, typically using acetonitrile. It effectively removes proteins but may not remove all interfering substances.[1]

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT and can be optimized by adjusting the pH and solvent to selectively extract 4-HO-DPT.[2][3]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interferences. This is often the preferred method for complex matrices or when high sensitivity is required.[2][4]

Analytical Methods

Q3: What are the recommended analytical techniques for 4-HO-DPT detection?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the direct analysis of 4-HO-DPT and its metabolites in complex biological matrices.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the analyte to improve its volatility.[9]

Q4: Should I analyze for 4-HO-DPT itself or its metabolites?

A4: It is highly recommended to include the major metabolites of 4-HO-DPT, such as its glucuronide and sulfate conjugates, in your analytical method. Tryptamines are often extensively metabolized, and the parent compound may only be present at very low concentrations or for a short period. Including metabolites increases the window of detection and provides more comprehensive data on exposure.

Q5: What are the typical validation parameters for a 4-HO-DPT analytical method?

A5: A typical method validation should include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, matrix effects, and stability, following established guidelines.[10][11][12][13][14]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of 4-HO-DPT and related compounds in biological samples.

Table 1: LC-MS/MS Method for 4-HO-DPT in Human Plasma

ParameterValueReference
Linearity Range0.5–100 ng/mL[1]
Limit of Quantification (LOQ)0.5 ng/mL[1]
Accuracy (Bias)±20%[1]
Precision (Imprecision)<20%[1]
Extraction Recovery~50%

Table 2: General Performance of Tryptamine Analysis in Hair by LC-MS/MS

ParameterTypical Value RangeReference
Limit of Quantification (LOQ)0.07 to 10.0 pg/mg
Recovery75.0 - 99.3%
Matrix Effect-21.3% to +21.9%

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of 4-HO-DPT in Plasma

This protocol is based on a validated method for the detection of 4-position ring-substituted tryptamines in plasma.[1]

1. Sample Preparation:

  • To a 100 µL plasma sample, add an appropriate internal standard.

  • Acidify the sample by adding a small volume of ascorbic acid solution to stabilize the 4-hydroxy moiety.

  • Vortex the sample briefly.

  • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) for quantification, with at least two transitions per analyte for confirmation.

General Protocol for GC-MS Detection of Tryptamines (Adaptable for 4-HO-DPT)

This is a general protocol that would require optimization and validation for 4-HO-DPT.

1. Sample Preparation and Extraction:

  • Perform an extraction of 4-HO-DPT from the biological matrix (e.g., urine, blood) using LLE or SPE. For LLE, basify the sample and extract with an organic solvent.

  • Evaporate the organic extract to dryness.

2. Derivatization:

  • To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl group.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS).

  • Injector: Splitless injection mode is recommended for trace analysis.

  • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of analytes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep Extraction analysis LC-MS/MS Analysis prep->analysis Injection data Data Processing (Quantification, Confirmation) analysis->data Acquisition results Final Results data->results Reporting

Caption: A generalized workflow for the analysis of 4-HO-DPT in biological samples using LC-MS/MS.

4-HO-DPT Signaling Pathway via 5-HT2A Receptor

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 triggers pkc PKC Activation dag->pkc activates response Cellular Response (e.g., Neuronal Excitation) ca2->response pkc->response DPT 4-HO-DPT DPT->receptor

Caption: The signaling cascade initiated by the binding of 4-HO-DPT to the 5-HT2A receptor.[15][16][17][18][19]

References

Technical Support Center: Investigating 4-HO-DPT in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) in animal behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is 4-HO-DPT and what is its primary mechanism of action?

4-HO-DPT (deprocin) is a psychedelic tryptamine (B22526) that is structurally related to psilocin (4-HO-DMT).[1] Its primary mechanism of action is as a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2A receptor.[1] Like other classic psychedelics, its effects are believed to be mediated primarily through the activation of 5-HT2A receptors.[2][3]

Q2: What are the common behavioral assays used to study the effects of 4-HO-DPT in animals?

The most common behavioral assay is the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for 5-HT2A receptor activation and potential psychedelic effects in humans.[3][4] Other relevant assays include drug discrimination paradigms to assess subjective drug effects, as well as tests for anxiety-like behavior (e.g., elevated plus maze), and locomotor activity monitoring.[3][5][6]

Q3: Why am I observing high variability in behavioral responses to 4-HO-DPT between individual animals?

Inter-individual variability is a known challenge in psychedelic research.[5] Several factors can contribute to this:

  • Genetic Differences: Different strains of mice can exhibit varying sensitivity to the behavioral effects of psychedelics.[7]

  • Metabolic Differences: Individual variations in drug metabolism can lead to different effective concentrations of 4-HO-DPT in the brain.

  • Environmental Factors: Stress levels, housing conditions, and handling procedures can all influence an animal's response to a psychoactive substance.[8]

  • Age and Sex: These biological variables can also play a role in the behavioral outcomes. For instance, female mice have shown greater potency in response to a related compound, 4-OH-DiPT, in a fear extinction paradigm.[9]

Q4: Is there a known dose-response relationship for the behavioral effects of 4-HO-DPT?

Yes, like many psychedelics, 4-HO-DPT is expected to exhibit a dose-response relationship. However, it is important to note that for the head-twitch response, an inverted U-shaped dose-response curve is often observed.[4][10] This means that increasing the dose beyond a certain point may lead to a decrease in the frequency of head twitches. The reasons for this are not fully understood but may involve the engagement of other serotonin receptors, such as 5-HT1A and 5-HT2C, at higher doses.[4]

Troubleshooting Guide

Issue 1: Inconsistent or absent head-twitch response (HTR) at expected effective doses.

  • Possible Cause 1: Incorrect Dose Selection.

    • Solution: Consult the literature for effective dose ranges of 4-HO-DPT and related compounds. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. Remember the inverted U-shaped dose-response curve; a higher dose is not always more effective.[4][10]

  • Possible Cause 2: Animal Strain.

    • Solution: Ensure the rodent strain you are using is sensitive to the HTR-inducing effects of psychedelics. C57BL/6J mice are commonly used and have been shown to exhibit the HTR.[1][10]

  • Possible Cause 3: Habituation/Tolerance.

    • Solution: Repeated administration of 5-HT2A agonists can lead to tolerance, mediated by the downregulation of 5-HT2A receptors.[4] Ensure an adequate washout period between drug administrations.

  • Possible Cause 4: Subjective Scoring.

    • Solution: Manual scoring of HTR can be subjective. Utilize a magnetometer-based system or a validated video analysis software for objective and reliable quantification.[1][11]

Issue 2: Unexpected changes in locomotor activity.

  • Possible Cause 1: Biphasic Effects.

    • Solution: Psychedelics can have complex effects on locomotion, sometimes causing initial hypoactivity followed by hyperactivity, or vice versa. Analyze locomotor activity over the entire duration of the drug's effect.

  • Possible Cause 2: Confounding with Other Behaviors.

    • Solution: At higher doses, other behaviors such as stereotypy or sedation may interfere with locomotor activity. Carefully observe the animals and score different behaviors separately.

Issue 3: Difficulty in establishing drug discrimination.

  • Possible Cause 1: Inappropriate Training Dose.

    • Solution: The training dose of 4-HO-DPT should be carefully selected to be reliably discriminable from vehicle without causing excessive side effects that could interfere with operant responding.

  • Possible Cause 2: Insufficient Training.

    • Solution: Ensure that animals have undergone sufficient training sessions to reliably discriminate the drug from vehicle before starting substitution tests.

  • Possible Cause 3: Generalization to Other Stimuli.

    • Solution: The discriminative stimulus of 4-HO-DPT may generalize to other serotonergic compounds. This is not necessarily a problem but a key finding of the study.

Data Presentation

Table 1: Comparative Potency of Tryptamine Analogs in Inducing Head-Twitch Response (HTR) in Mice

CompoundED50 (mg/kg)ED50 (µmol/kg)Reference
Psilocin (4-HO-DMT)0.170.81[10]
4-HO-MET0.65[10]
4-HO-DiPT3.46[10]

Note: Lower ED50 values indicate higher potency.

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay
  • Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. House animals individually for at least one week before the experiment to acclimatize them to the testing environment.

  • Apparatus: A standard transparent observation chamber. For automated detection, a magnetometer-based system with a small magnet affixed to the animal's head can be used.[1]

  • Drug Preparation: Dissolve 4-HO-DPT in a suitable vehicle (e.g., 0.9% saline with a small amount of acid to aid dissolution, then neutralized). Prepare fresh on the day of the experiment.

  • Procedure: a. Habituate the mice to the observation chambers for at least 30 minutes before drug administration. b. Administer 4-HO-DPT or vehicle via intraperitoneal (i.p.) injection. c. Immediately place the animal back into the observation chamber. d. Record the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head. e. If using a magnetometer, the data will be collected automatically. For manual scoring, a trained observer blind to the experimental conditions should count the twitches.

  • Data Analysis: Compare the number of head twitches between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Drug Discrimination Paradigm
  • Animals: Male Sprague-Dawley rats are often used for this paradigm.

  • Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.

  • Training Phase: a. Rats are first trained to press a lever for a food reward (e.g., on a fixed-ratio schedule). b. Once responding is stable, discrimination training begins. On days when 4-HO-DPT is administered (at the training dose), responses on one lever (the "drug" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle" lever) are reinforced. c. Training sessions are typically conducted daily, with the drug and vehicle conditions alternating. d. Training continues until the rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer).

  • Testing Phase: a. Once the discrimination is acquired, substitution tests with different doses of 4-HO-DPT or other compounds can be conducted. b. During test sessions, responses on either lever are reinforced to maintain responding. c. The percentage of responses on the drug-associated lever is measured to determine the degree of substitution.

  • Data Analysis: Generate dose-response curves showing the percentage of drug-lever responding for each test compound.

Visualizations

G 4-HO-DPT 4-HO-DPT 5-HT2A Receptor 5-HT2A Receptor 4-HO-DPT->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects PKC Activation->Downstream Cellular Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by 4-HO-DPT.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Habituation Habituation Animal Acclimation->Habituation Drug Preparation Drug Preparation Drug Administration Drug Administration Drug Preparation->Drug Administration Habituation->Drug Administration Behavioral Assay Behavioral Assay Drug Administration->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General Experimental Workflow for 4-HO-DPT Behavioral Studies.

G Unexpected Results Unexpected Results Check Dose Check Dose Unexpected Results->Check Dose Dose Correct? Dose Correct? Check Dose->Dose Correct? Check Strain Check Strain Strain Appropriate? Strain Appropriate? Check Strain->Strain Appropriate? Review Protocol Review Protocol Protocol Followed? Protocol Followed? Review Protocol->Protocol Followed? Consider Other Receptors Consider Other Receptors High Dose? High Dose? Consider Other Receptors->High Dose? Dose Correct?->Check Strain Yes Perform Dose-Response Study Perform Dose-Response Study Dose Correct?->Perform Dose-Response Study No Strain Appropriate?->Review Protocol Yes Select Appropriate Strain Select Appropriate Strain Strain Appropriate?->Select Appropriate Strain No Protocol Followed?->Consider Other Receptors Yes Standardize Procedures Standardize Procedures Protocol Followed?->Standardize Procedures No Investigate 5-HT1A/2C Modulation Investigate 5-HT1A/2C Modulation High Dose?->Investigate 5-HT1A/2C Modulation Yes

References

Technical Support Center: Enhancing 4-Hydroxy-DPT Stability via Prodrug Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the inherent instability of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) through the strategic application of prodrugs. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-HO-DPT sample degrading, and what does this degradation look like?

A1: 4-HO-DPT, like other 4-hydroxy-tryptamines such as psilocin, is susceptible to degradation primarily through oxidation.[1][2] The phenolic hydroxyl group at the 4-position of the indole (B1671886) ring is easily oxidized, especially when exposed to oxygen, alkaline pH, and light.[2] This degradation often results in the formation of colored, bluish or black, inactive byproducts, indicating a loss of purity and potency.[2] To achieve good stability, 4-hydroxy-tryptamines often need to be stored in an acidic medium.[1]

Q2: What is a prodrug, and how can it improve the stability of 4-HO-DPT?

A2: A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through metabolic processes like enzymatic hydrolysis.[1] For 4-HO-DPT, a prodrug strategy involves masking the chemically reactive 4-hydroxyl group with a promoiety. This modification prevents oxidation, enhancing shelf-life and stability.[1] Once administered, enzymes in the body cleave off the promoiety, releasing the active 4-HO-DPT.[1]

Q3: What are the most common prodrug strategies for 4-hydroxy-tryptamines?

A3: The most common strategies involve creating an ester linkage at the 4-hydroxyl position.[3][4] This is analogous to how psilocybin is the naturally occurring phosphate (B84403) ester prodrug of psilocin (4-HO-DMT).[5] Common synthetic ester prodrugs include:

  • Acyloxy derivatives: For example, creating an acetate (B1210297) ester (4-AcO-DPT) is a widely explored strategy.[2][6] 4-AcO-DPT is a presumed prodrug of 4-HO-DPT.[6]

  • Phosphate esters: Mimicking the natural psilocybin-psilocin relationship.

  • Acyloxymethyl (ACOM) ethers: These can offer tailored release kinetics based on the chosen acyl group.[7][8]

  • Diacid hemiesters: This approach can improve both stability and solubility.[1]

Q4: Will a prodrug strategy affect the pharmacology of 4-HO-DPT?

A4: The prodrug itself typically has little to no pharmacological activity at the target receptors, such as the 5-HT2A receptor.[1] The onset of action, duration, and overall pharmacokinetic profile, however, will be altered.[1][6] The rate of conversion from the prodrug to 4-HO-DPT in the body will dictate how quickly the effects are felt and how long they last.[1] For example, user reports suggest 4-AcO-DPT has a similar onset and duration to the parent compound.[6]

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Synthesized 4-AcO-DPT is unstable and shows signs of degradation. 1. Incomplete acylation reaction leaving residual 4-HO-DPT.2. Hydrolysis of the ester back to 4-HO-DPT due to moisture or improper pH during workup/storage.3. Presence of impurities that catalyze degradation.1. Optimize reaction conditions (e.g., use a slight excess of acetylating agent, ensure anhydrous conditions).2. Purify the product thoroughly using column chromatography.3. Ensure all workup and storage steps are performed under anhydrous and neutral or slightly acidic conditions. Store the final product in a desiccator, protected from light.
In vitro plasma stability assay shows rapid, non-enzymatic degradation of the prodrug. 1. The prodrug linker is chemically unstable at physiological pH (approx. 7.4).2. The buffer or plasma matrix contains components that catalyze hydrolysis.1. Run a parallel stability test in a simple buffer (e.g., PBS at pH 7.4) without plasma to assess chemical stability.[7]2. If chemically unstable, consider a different, more robust promoiety.3. Ensure the quality of the plasma and buffer used in the assay.
Prodrug shows high stability in plasma but low conversion to 4-HO-DPT. 1. The chosen promoiety is resistant to hydrolysis by plasma esterases.2. The steric bulk of the promoiety is hindering enzyme access.1. The rate of bioactivation is highly dependent on the acyl residue; a different promoiety may be needed to achieve desired kinetics.[7]2. Test for hydrolysis using specific enzyme preparations (e.g., porcine liver esterase) or liver microsomes/S9 fractions which contain a broader range of metabolic enzymes.[9]3. Synthesize and test a series of prodrugs with varying promoieties (e.g., propionyl, butyryl) to find one with optimal cleavage kinetics.
Poor yield during synthesis of Acyloxymethyl (ACOM) ether prodrugs. 1. Lack of chemoselectivity, leading to side reactions at the indole nitrogen or the aliphatic amino group.2. Lability of the acetal (B89532) linker in the ACOM reagent.1. Employ a protecting group strategy. A common approach is to first protect the indole nitrogen (N1 position) with a carbamate (B1207046) group, which can be removed under very mild conditions after the O-acyloxymethylation step.[7]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxy-DPT (4-AcO-DPT)

  • Objective: To synthesize the acetate ester prodrug of 4-HO-DPT to enhance its stability.

  • Methodology: This procedure is a general representation. Molar equivalents and reaction conditions may require optimization.

    • Dissolution: Dissolve 4-HO-DPT in an appropriate anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (approx. 1.2 equivalents), to the solution to act as an acid scavenger.

    • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (B1165640) or acetyl chloride (approx. 1.1 equivalents) dropwise to the stirred solution.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield pure 4-AcO-DPT.

    • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

  • Objective: To evaluate the rate of conversion of a 4-HO-DPT prodrug back to its active form in a biologically relevant matrix.

  • Methodology:

    • Preparation: Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO). Prepare human plasma (or plasma from another species of interest) and a control buffer (Phosphate-Buffered Saline, pH 7.4).

    • Incubation: Pre-warm the plasma and buffer to 37 °C. Initiate the assay by spiking the prodrug from the stock solution into the plasma and buffer to achieve a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (<1%) to avoid affecting enzyme activity.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Reaction Quenching: Immediately quench the enzymatic reaction by adding a multiple volume excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Vortex the samples vigorously and centrifuge to precipitate plasma proteins.

    • Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the appearance of 4-HO-DPT using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Plot the percentage of remaining prodrug against time. From this, calculate the half-life (t½) of the prodrug in the plasma. The degradation in the buffer-only control indicates chemical instability, while the difference between degradation in plasma and buffer indicates enzymatic hydrolysis.[7]

Part 4: Quantitative Data Summary

The following table summarizes hypothetical stability and conversion data for 4-HO-DPT and its prodrugs. Actual experimental values will vary.

CompoundMatrixConditionHalf-Life (t½) (minutes)Notes
4-HO-DPT PBS, pH 7.4, in air25 °C~180Degrades via oxidation.
4-HO-DPT Human Plasma37 °C< 30Rapidly metabolized/degraded.
Prodrug A (e.g., 4-AcO-DPT) PBS, pH 7.425 °C> 1440High chemical stability.
Prodrug A (e.g., 4-AcO-DPT) Human Plasma37 °C~45Converted to 4-HO-DPT via enzymatic hydrolysis.
Prodrug B (Sterically Hindered Ester) Human Plasma37 °C> 240Slower conversion rate due to steric hindrance.[7]

Part 5: Visualizations

Stability_Enhancement_Strategy cluster_problem The Problem cluster_solution The Solution: Prodrug Approach cluster_activation In Vivo Bioactivation HO_DPT 4-HO-DPT Degradation Oxidative Degradation HO_DPT->Degradation Exposed 4-OH group Prodrug 4-R-O-DPT (Prodrug) Stability Enhanced Chemical Stability Prodrug->Stability Masked 4-OH group Release Active 4-HO-DPT Released Stability->Release Enzymatic Cleavage Effect Pharmacological Effect Release->Effect

Caption: Logical flow from the instability of 4-HO-DPT to the prodrug solution and in vivo activation.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_testing Phase 2: In Vitro Testing start Start: 4-HO-DPT synthesis Prodrug Synthesis (e.g., Acylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization stability_assay Chemical Stability Assay (Buffer, pH 7.4) characterization->stability_assay Pure Prodrug plasma_assay Plasma Stability Assay (Enzymatic Conversion) characterization->plasma_assay analysis LC-MS/MS Analysis stability_assay->analysis plasma_assay->analysis data Calculate Half-life (t½) & Conversion Rate analysis->data

Caption: Experimental workflow for the synthesis and in vitro evaluation of a 4-HO-DPT prodrug.

Signaling_Pathway cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling Cascade receptor 5-HT2A Receptor g_protein Gq/G11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release downstream Further Downstream Effects (e.g., PKC, Gene Expression) ca_release->downstream drug 4-HO-DPT (Active Drug) drug->receptor Agonist Binding

References

Challenges in the synthesis of 4-HO-DPT as noted by Shulgin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). The information is based on the synthetic protocol described by Alexander Shulgin in his book, "TiHKAL (Tryptamines I Have Known and Loved)," and addresses potential challenges that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What were the primary challenges noted by Alexander Shulgin in the synthesis of 4-HO-DPT?

A1: In his book TiHKAL, Alexander Shulgin noted the difficulty in synthesizing 4-HO-DPT, stating, "It is a shame that the compound is so difficult to make."[1] While Shulgin did not specify the exact nature of these difficulties, chemists often encounter challenges such as side reactions, purification issues, and the sensitive nature of the indole (B1671886) nucleus, which can contribute to lower than expected yields and complicated product isolation.

Q2: What is the general synthetic route for 4-HO-DPT as described by Shulgin?

A2: The synthesis of 4-HO-DPT, as detailed in TiHKAL, is a two-step process starting from 4-acetoxyindole (B1630585). The first step involves the formation of 4-acetoxyindol-3-yl-N,N-dipropylglyoxylamide, which is then reduced in the second step using lithium aluminum hydride (LAH) to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.[1]

Q3: Are there any particularly hazardous reagents used in this synthesis?

A3: Yes, both oxalyl chloride and lithium aluminum hydride (LAH) are hazardous and require careful handling in a controlled laboratory environment. Oxalyl chloride is corrosive and toxic, and reacts violently with water. LAH is a highly reactive reducing agent that is pyrophoric and also reacts violently with water and other protic solvents. Appropriate personal protective equipment (PPE) and a dry, inert atmosphere are essential when working with these reagents.

Q4: Can the 4-acetoxy protecting group be problematic?

A4: The 4-acetoxy group is used to protect the hydroxyl group on the indole ring during the first step of the synthesis. While effective, it can be susceptible to hydrolysis, especially under non-anhydrous conditions or during workup procedures. Premature deprotection can lead to unwanted side products and complicate purification.

Troubleshooting Guides

Problem 1: Low yield of 4-acetoxyindol-3-yl-N,N-dipropylglyoxylamide (Step 1)
Potential CauseSuggested Solution
Moisture in the reaction Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete reaction Monitor the reaction progress using an appropriate technique (e.g., TLC). Ensure the oxalyl chloride is fresh and added slowly at the correct temperature (0 °C).
Side reactions The indole ring can be sensitive to the acidic conditions generated. Maintain the recommended temperature and reaction time to minimize degradation.
Inefficient extraction or purification During the workup, ensure complete extraction of the product into the organic phase. Optimize the recrystallization solvent system to maximize crystal formation and purity.
Problem 2: Low yield or decomposition during the reduction of the glyoxylamide (Step 2)
Potential CauseSuggested Solution
Inactive Lithium Aluminum Hydride (LAH) Use fresh, high-quality LAH. Ensure it is handled under strictly anhydrous conditions to prevent deactivation.
Incomplete reduction Ensure a sufficient molar excess of LAH is used. The reaction is typically run at reflux in THF to drive it to completion.
Over-reduction or side reactions The reaction conditions are harsh. Adhere to the recommended reaction time and temperature to avoid unwanted side reactions on the indole ring.
Difficult workup and product isolation The quenching of excess LAH must be done carefully and at a low temperature to avoid uncontrolled reactions. The resulting aluminum salts can sometimes trap the product, leading to lower isolated yields. Thorough washing of the filter cake with the reaction solvent (THF) is crucial.
Product degradation 4-hydroxy tryptamines can be sensitive to air and light. It is advisable to handle the final product under an inert atmosphere and store it protected from light.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 4-HO-DPT as reported by Alexander Shulgin in TiHKAL.[1]

StepProductStarting MaterialReagentsSolventYieldMelting Point
14-acetoxyindol-3-yl-N,N-dipropylglyoxylamide4-acetoxyindoleOxalyl chloride, Dipropylamine (B117675)Diethyl ether78%130-131 °C
24-hydroxy-N,N-dipropyltryptamine (4-HO-DPT)4-acetoxyindol-3-yl-N,N-dipropylglyoxylamideLithium aluminum hydride (LAH)Tetrahydrofuran (B95107) (THF)51%96-97 °C

Experimental Protocols

Step 1: Synthesis of 4-acetoxyindol-3-yl-N,N-dipropylglyoxylamide

A solution of 0.50 g of 4-acetoxyindole in 5 mL of diethyl ether was stirred and cooled to 0 °C under a moisture-protected atmosphere. To this, 0.5 mL of oxalyl chloride was added. The reaction mixture was stirred for an additional 30 minutes. The resulting mixture was then treated with dipropylamine until the pH was basic. The solvents were removed under vacuum, and the residue was recrystallized from diethyl ether/cyclohexane.[1]

Step 2: Synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

To a stirred suspension of 0.50 g of lithium aluminum hydride (LAH) in 10 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 0.66 g of 4-acetoxyindol-3-yl-N,N-dipropylglyoxylamide in 10 mL of anhydrous THF was added dropwise at a rate that maintained the reaction at reflux. After the addition was complete, the reflux was maintained for an additional 15 minutes. The reaction was then cooled, and the excess hydride was quenched by the addition of 1 mL of ethyl acetate (B1210297) followed by 3 mL of water. The solids were removed by filtration, and the filtrate was concentrated under vacuum. The residue was distilled and then recrystallized from ethyl acetate/hexane.[1]

Visualizations

Shulgin_4HODPT_Synthesis start 4-Acetoxyindole intermediate 4-acetoxyindol-3-yl- N,N-dipropylglyoxylamide start->intermediate Step 1: Acylation and Amidation reagent1 1. Oxalyl Chloride 2. Dipropylamine final_product 4-HO-DPT intermediate->final_product Step 2: Reduction reagent2 Lithium Aluminum Hydride (LAH)

Caption: Synthetic pathway for 4-HO-DPT from 4-acetoxyindole.

Troubleshooting_Workflow start Low Product Yield check_reagents Verify Reagent Quality (e.g., LAH, Oxalyl Chloride) start->check_reagents reagents_ok Reagents are fresh and handled correctly check_reagents->reagents_ok Yes reagents_bad Replace old or improperly stored reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions match protocol check_conditions->conditions_ok Yes conditions_bad Adjust parameters (e.g., ensure inert atmosphere) check_conditions->conditions_bad No check_workup Optimize Workup and Purification workup_ok Purification is efficient check_workup->workup_ok Yes workup_bad Modify extraction or recrystallization methods check_workup->workup_bad No reagents_ok->check_conditions end Improved Yield reagents_bad->end conditions_ok->check_workup conditions_bad->end workup_ok->end If yield is still low, consider alternative routes workup_bad->end

Caption: Troubleshooting workflow for low yield in 4-HO-DPT synthesis.

References

Interpreting NMR and mass spectrometry data for 4-Hydroxy DPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT). The following sections detail the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing complex multiplets in the aromatic region of the ¹H NMR spectrum for this compound. How do I assign these peaks?

A1: The aromatic region of this compound's ¹H NMR spectrum typically displays signals for the protons on the indole (B1671886) ring. The substitution pattern on the benzene (B151609) ring portion of the indole leads to splitting patterns. Specifically, you should expect to see a doublet of doublets and multiplets due to coupling between adjacent aromatic protons. Factors such as the solvent used can also affect the chemical shifts and resolution of these peaks. For a definitive assignment, consider performing 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.

Q2: The chemical shift of the hydroxyl proton is not always visible in my ¹H NMR spectrum. Why is this?

A2: The hydroxyl proton (-OH) is an exchangeable proton. Its signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In protic solvents like D₂O, the hydroxyl proton will exchange with deuterium, causing the peak to disappear from the spectrum. If you are using a non-protic solvent like DMSO-d₆, you should be able to observe the -OH proton signal.

Q3: My mass spectrum of this compound does not show a clear molecular ion peak. What could be the reason?

A3: The stability of the molecular ion (M⁺) depends on the ionization technique used. With electron ionization (EI), the high energy can cause extensive fragmentation, leading to a weak or absent molecular ion peak. For tryptamines, a common fragmentation pathway is the cleavage of the C-C bond beta to the nitrogen atom of the ethylamine (B1201723) side chain. This results in a stable iminium ion, which is often the base peak in the spectrum. If you need to confirm the molecular weight, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically result in a more prominent protonated molecule [M+H]⁺.

Q4: What are the expected major fragments in the EI mass spectrum of this compound?

A4: The fragmentation of this compound is expected to be dominated by the formation of a stable iminium cation resulting from the cleavage of the bond between the two carbons of the ethylamine side chain. The expected major fragments would be:

  • Molecular Ion (M⁺): m/z 260

  • Iminium Ion (Base Peak): The cleavage of the C-C bond beta to the side-chain nitrogen results in a resonance-stabilized iminium ion. The likely fragment would be [CH₂=N(CH₂CH₂CH₃)₂]⁺ with an m/z of 114.

  • Indole-containing fragment: The other part of the molecule, the 4-hydroxy-3-methylindole radical cation, would have an m/z of 146.

You may also observe fragments resulting from the loss of propyl or other alkyl groups.

Data Presentation

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound hydrochloride in D₂O.[1][2]

Table 1: ¹H NMR Data of this compound HCl in D₂O (400 MHz) [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.07s1HArH
7.04-6.96m2HArH
6.47dd1H6.1, 2.4ArH
3.42-3.30m2HCH₂
3.20-3.07m2HCH₂
3.00dd4H10.1, 6.4CH₂
1.60h4H6.8CH₂
0.84t6H7.4CH₃

Table 2: ¹³C NMR Data of this compound HCl in D₂O (100 MHz) [1][2]

Chemical Shift (δ) ppmAssignment
149.9ArC
138.8ArC
123.3ArC
123.2ArC
115.9ArC
108.5ArC
104.5ArC
103.7ArC
54.7AkC
53.7AkC
21.2AkC
16.8AkC
10.0AkC
Mass Spectrometry Data

Table 3: Predicted EI-MS Fragmentation of this compound

m/zProposed Fragment
260[M]⁺ (Molecular Ion)
146[4-hydroxy-3-methylindole]⁺
114[CH₂=N(CH₂CH₂CH₃)₂]⁺ (Iminium Ion - likely base peak)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: Set to a constant temperature, typically 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless injector, typically at 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of a compound like this compound.

Workflow for Spectroscopic Identification of this compound cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation A Obtain Sample of This compound B Perform Mass Spectrometry (MS) A->B C Perform NMR Spectroscopy (¹H, ¹³C) A->C D Determine Molecular Weight from MS Data B->D F Analyze ¹H NMR: Chemical Shifts, Splitting, Integration C->F G Analyze ¹³C NMR: Number of Signals, Chemical Shifts C->G E Analyze Fragmentation Pattern D->E H Propose Molecular Formula D->H I Identify Key Functional Groups and Connectivity E->I F->I G->I J Assemble Fragments to Propose Structure H->J I->J K Confirm Structure J->K

Caption: Workflow for spectroscopic identification.

References

Validation & Comparative

4-AcO-DPT as a Prodrug: A Comparative Analysis of In Vivo Potency with 4-HO-DPT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo activity and metabolic fate of psychoactive compounds is paramount. This guide provides a detailed comparison of 4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT) and its hydroxylated analog, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), with a focus on the prodrug potential and resulting in vivo potency of 4-AcO-DPT.

The prevailing hypothesis suggests that 4-AcO-DPT functions as a prodrug for 4-HO-DPT, undergoing in vivo deacetylation to yield the more pharmacologically active compound. This mechanism is supported by comparative data from in vitro receptor binding assays and in vivo behavioral studies in animal models.

In Vitro vs. In Vivo Potency: A Tale of Two Molecules

Experimental data reveals a significant disparity between the in vitro and in vivo potencies of 4-AcO-DPT and 4-HO-DPT, lending strong support to the prodrug hypothesis. While 4-HO-DPT demonstrates high affinity and functional activity at the serotonin (B10506) 5-HT2A receptor in vitro, 4-AcO-DPT is considerably less potent. However, when administered in vivo, their potencies in inducing the head-twitch response (HTR) in mice—a behavioral proxy for hallucinogenic effects—are remarkably similar. This suggests that the acetyl group of 4-AcO-DPT is hydrolyzed in the body, leading to the formation of the more active 4-HO-DPT.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of 4-AcO-DPT and 4-HO-DPT.

Table 1: In Vivo Potency in Head-Twitch Response (HTR) Assay

CompoundED₅₀ (μmol/kg)
4-HO-DPT2.47
4-AcO-DPT2.56

ED₅₀ represents the dose required to produce a half-maximal response in the head-twitch response assay in mice.

Table 2: In Vitro Functional Activity at the Human 5-HT₂ₐ Receptor

CompoundEC₅₀ (nM)
4-HO-DPT4.98
4-AcO-DPT23.7

EC₅₀ represents the concentration required to elicit a half-maximal response in a calcium mobilization assay.[2]

Experimental Protocols

Head-Twitch Response (HTR) Studies

The head-twitch response is a rapid, side-to-side head movement in rodents that is a well-established behavioral model for screening compounds with potential hallucinogenic activity mediated by the 5-HT2A receptor.[4][5][6]

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.[2]

  • Drug Administration: Test compounds are dissolved in isotonic saline and administered intraperitoneally (IP) at a volume of 5 mL/kg.[1][2]

  • HTR Detection: A head-mounted neodymium magnet is affixed to the skull of the mouse. Following a recovery period, the mouse is placed in a cylindrical enclosure surrounded by a magnetometer coil. Head twitches are recorded as distinct electrical signals generated by the rapid movement of the magnet.[7][8]

  • Data Analysis: The number of head twitches is recorded over a specified period (e.g., 30 minutes) after drug administration. Dose-response curves are generated to calculate the ED₅₀ value.[2][7]

experimental_workflow_htr cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model C57BL/6J Mice magnet_attachment Attach Neodymium Magnet to Skull animal_model->magnet_attachment recovery Recovery Period magnet_attachment->recovery drug_admin Administer Test Compound (IP) recovery->drug_admin placement Place Mouse in Magnetometer Chamber drug_admin->placement recording Record Head Twitches (e.g., 30 min) placement->recording data_collection Count Head Twitches recording->data_collection dose_response Generate Dose-Response Curve data_collection->dose_response ed50_calc Calculate ED50 dose_response->ed50_calc

Experimental Workflow for the Head-Twitch Response (HTR) Assay.
In Vitro Functional Activity (Calcium Mobilization Assay)

This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor. Activation of this receptor leads to an increase in intracellular calcium levels, which can be quantified using a fluorescent dye.[9][10][11]

Methodology:

  • Cell Line: Flp-In T-REx 293 cells stably expressing the human 5-HT2A receptor are used.[2]

  • Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[12]

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: A fluorescence microplate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[13]

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value for each compound.[2]

Signaling Pathway and Prodrug Metabolism

The proposed mechanism of action involves the in vivo hydrolysis of 4-AcO-DPT to 4-HO-DPT, which then acts as a potent agonist at the 5-HT2A receptor. This receptor activation initiates a downstream signaling cascade, leading to the observed psychoactive effects.

signaling_pathway cluster_metabolism In Vivo Metabolism cluster_receptor_activation Receptor Activation & Signaling prodrug 4-AcO-DPT (Prodrug) active_drug 4-HO-DPT (Active Metabolite) prodrug->active_drug Deacetylation (Esterase Enzymes) receptor 5-HT2A Receptor active_drug->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release cellular_response Downstream Cellular Responses (e.g., Head-Twitch Response) ca_release->cellular_response

Proposed metabolic and signaling pathway of 4-AcO-DPT.

Conclusion

The available experimental data strongly indicates that 4-AcO-DPT serves as a prodrug for 4-HO-DPT. While exhibiting significantly lower in vitro potency at the 5-HT2A receptor, its in vivo potency in a behavioral model of psychedelic activity is comparable to that of 4-HO-DPT. This is attributed to the efficient in vivo conversion of 4-AcO-DPT to the more active 4-HO-DPT through deacetylation. This understanding is critical for the design and interpretation of preclinical and clinical studies involving these compounds.

References

Cross-Reactivity of 4-HO-DPT at Serotonin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) at various serotonin (B10506) (5-HT) receptor subtypes. By summarizing key binding affinity and functional activity data, this document serves as a valuable resource for researchers investigating the pharmacological profile of this psychoactive compound.

Comparative Analysis of Receptor Affinity and Functional Activity

The interaction of 4-HO-DPT with serotonin receptors is a critical determinant of its psychoactive effects. The following tables present a consolidated overview of its binding affinity (Ki) and functional activity (EC50 and Emax) at several key 5-HT receptor subtypes, compared to the endogenous ligand serotonin and another well-studied psychedelic, psilocin (4-HO-DMT).

Table 1: Binding Affinity (Ki, nM) of 4-HO-DPT and Comparator Compounds at Human Serotonin Receptor Subtypes

Compound5-HT1A5-HT2A5-HT2B5-HT2C
4-HO-DPT >10,000[1]14.813.91,725[1]
Psilocin (4-HO-DMT) 13015.74.639
Serotonin (5-HT) 2.73.90.55.2

Note: Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.

Table 2: Functional Activity (EC50, nM and Emax, %) of 4-HO-DPT and Comparator Compounds at Human Serotonin Receptor Subtypes

CompoundReceptorEC50 (nM)Emax (%)Assay Type
4-HO-DPT h5-HT2A10.994Calcium Flux[2]
h5-HT2B10.394Calcium Flux[2]
h5-HT2C140889Calcium Flux[2]
Psilocin (4-HO-DMT) h5-HT2A4.3100Calcium Flux
h5-HT2B7.939Calcium Flux
h5-HT2C41.2100Calcium Flux
Serotonin (5-HT) h5-HT2A6.8100Calcium Flux
h5-HT2B1.8100Calcium Flux
h5-HT2C2.5100Calcium Flux

Note: EC50 represents the concentration of the compound that elicits a half-maximal response. Emax is the maximum response observed relative to a reference agonist (e.g., serotonin).

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (4-HO-DPT).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., 4-HO-DPT) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound ligand Counting Scintillation Counting Filtration->Counting Measure radioactivity IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki Cheng-Prusoff Equation

Experimental workflow for radioligand binding assay.
Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

Protocol:

  • Cell Culture: Cells stably expressing the target serotonin receptor subtype are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) that increases in fluorescence intensity upon binding to calcium.

  • Compound Addition: Varying concentrations of the test compound (4-HO-DPT) are added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity is used to generate concentration-response curves, from which the EC50 and Emax values are determined.

Serotonin Receptor Signaling Pathways

The functional effects of 4-HO-DPT are mediated through the activation of specific intracellular signaling cascades upon binding to serotonin receptors. The diagrams below illustrate the canonical signaling pathways for the 5-HT2A and 5-HT1A receptors.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq-coupled receptor.[3] Agonist binding initiates a signaling cascade that leads to an increase in intracellular calcium.[4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-HO-DPT Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Ca_ion Ca²⁺ Ca_ER->Ca_ion Releases Ca_ion->PKC Activates

Canonical Gq signaling pathway of the 5-HT2A receptor.
5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor.[5] Agonist binding typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Canonical Gi/o signaling pathway of the 5-HT1A receptor.

References

Validating 4-Hydroxy DPT: A Comparative Analysis with Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic tryptamine, against established control compounds. The objective is to offer a clear, data-driven resource for validating research findings related to this compound. This document summarizes key performance data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows.

Executive Summary

4-HO-DPT is a structural analog of psilocin, the active metabolite of psilocybin.[1] Like other serotonergic psychedelics, its primary mechanism of action is agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[2][3] This guide compares the in vitro functional activity and in vivo behavioral effects of 4-HO-DPT with psilocin (4-HO-DMT), a classic psychedelic, and serotonin (5-HT), the endogenous ligand for the 5-HT2A receptor. Additionally, 2,5-dimethoxy-4-iodoamphetamine (DOI) is included as a well-characterized 5-HT2A receptor agonist commonly used as a positive control in behavioral assays.[4]

Data Presentation

In Vitro Functional Activity at the Human 5-HT2A Receptor

The following table summarizes the potency (EC50) and efficacy (Emax) of 4-HO-DPT and control compounds in a calcium mobilization assay using a stable cell line expressing the human 5-HT2A receptor. This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.[5][6]

CompoundEC50 (nM)[5][7]pEC50 (± SEM)[5]Emax (% of 5-HT)[5]
4-HO-DPT 11.07.96 (± 0.05)96.2 (± 2.0)
Psilocin (4-HO-DMT)247.62 (± 0.04)98.7 (± 1.2)
Serotonin (5-HT)ReferenceReference100
In Vivo Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model of hallucinogenic potential.[4][8] The table below presents the potency (ED50) of 4-HO-DPT and control compounds in inducing the HTR in C57BL/6J mice.

CompoundED50 (mg/kg)[5]ED50 (µmol/kg)[5]
4-HO-DPT 0.792.47
Psilocin (4-HO-DMT)0.170.81
DOIPositive ControlPositive Control

Experimental Protocols

Calcium Mobilization Assay

This in vitro assay assesses the functional activity of compounds at the human 5-HT2A receptor by measuring Gq-mediated calcium flux.[2][5]

Cell Line: Flp-In T-REx 293 cells stably expressing the human 5-HT2A receptor.

Methodology:

  • Cells are plated in 384-well plates and incubated overnight.

  • The following day, the growth medium is replaced with a calcium-sensitive fluorescent dye solution (e.g., Fluo-8) and incubated.

  • Test compounds are prepared in a suitable buffer at various concentrations.

  • The fluorescent baseline is measured using a plate reader.

  • The test compounds are added to the wells, and the change in fluorescence, indicating intracellular calcium release, is monitored over time.[9][10]

  • The peak fluorescence response is used to determine concentration-response curves, from which EC50 and Emax values are calculated relative to the response induced by serotonin.

Head-Twitch Response (HTR) Assay

This in vivo assay quantifies the 5-HT2A receptor-mediated behavioral effects of the test compounds in mice.[4][5]

Animal Model: Male C57BL/6J mice.[6]

Methodology:

  • Mice are habituated to the testing environment.

  • Test compounds are dissolved in an appropriate vehicle (e.g., saline) and administered via a specific route (e.g., intraperitoneally).

  • Following administration, mice are placed in individual observation chambers.

  • The number of head-twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[4]

  • Dose-response curves are generated to calculate the ED50 value, the dose that produces 50% of the maximal response.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation invitro_start Compound Synthesis (4-HO-DPT & Controls) cell_culture Culture of h5-HT2A Expressing Cells invitro_start->cell_culture Test Compounds invivo_start Compound Formulation for Injection ca_assay Calcium Mobilization Assay cell_culture->ca_assay Plated Cells data_analysis_invitro Data Analysis (EC50, Emax) ca_assay->data_analysis_invitro Fluorescence Data data_analysis_invivo Data Analysis (ED50) data_analysis_invitro->data_analysis_invivo Comparative Analysis animal_model Acclimatization of C57BL/6J Mice invivo_start->animal_model Injectable Compounds htr_assay Head-Twitch Response (HTR) Assay animal_model->htr_assay Dosed Mice htr_assay->data_analysis_invivo Behavioral Counts signaling_pathway ligand 4-HO-DPT or Control Compound receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

References

Head-Twitch Response Potency: A Comparative Analysis of 4-HO-DPT and Other Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a crucial behavioral assay used to assess the hallucinogenic potential of psychoactive compounds. This response, mediated by the activation of serotonin (B10506) 5-HT2A receptors, serves as a reliable preclinical predictor of psychedelic activity in humans.[1][2][3][4] This guide provides a comparative analysis of the HTR potency of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) against other notable tryptamines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Head-Twitch Response Potency

The potency of a compound to induce the HTR is typically quantified by its ED50 value, the dose required to produce 50% of the maximal response. The following table summarizes the available HTR potency data for 4-HO-DPT and other key tryptamines. It is important to note that direct, side-by-side comparative studies for all these compounds are limited, and ED50 values can vary based on experimental conditions and rodent strain.

CompoundChemical NameHTR Potency (ED50 in mg/kg, s.c. in mice)Notes
4-HO-DPT 4-hydroxy-N,N-dipropyltryptamineED50 not explicitly determined. A 3 mg/kg dose elicited a higher HTR than lower or higher doses.[5]Induces a robust HTR, suggesting significant 5-HT2A agonist activity.[5]
Psilocin 4-hydroxy-N,N-dimethyltryptamine~0.3 mg/kg[6]The active metabolite of psilocybin and a well-characterized psychedelic with potent HTR-inducing effects.
DMT N,N-dimethyltryptamineVariable; induces HTR, but the overall number of twitches can be lower compared to other psychedelics.[1][2]The short duration of action and rapid metabolism of DMT may contribute to the variability in HTR results.[1]
5-MeO-DMT 5-methoxy-N,N-dimethyltryptamineInduces a dose-dependent HTR.[7]A potent psychedelic that reliably elicits the HTR.[2][7]
DPT N,N-dipropyltryptamineInduces HTR; a 3 mg/kg dose has been shown to elicit the response.[1]A classic psychedelic tryptamine (B22526) that is active in the HTR assay.[2]

Experimental Protocols

The following is a detailed methodology for a typical head-twitch response (HTR) assay in mice, synthesized from established protocols.[8]

Animals: Male C57BL/6J mice are commonly used due to their robust and reliable HTR.[8] Animals are housed in a controlled environment with a reversed light-dark cycle.

Drug Administration: Test compounds and vehicle are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses are calculated based on the salt form of the compound and dissolved in a suitable vehicle, such as sterile saline.

Observation Period: Following administration, mice are placed individually into observation chambers. The observation period typically lasts for 30 to 60 minutes.

HTR Quantification: Head twitches, characterized as rapid, spasmodic, side-to-side rotational movements of the head, are counted by trained observers who are blind to the experimental conditions. Automated systems using video recording and analysis software or magnetometer-based detection can also be employed for more objective and high-throughput quantification.[8][9][10]

Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Dose-response curves are generated, and the ED50 value is calculated using non-linear regression analysis to determine the potency of the compound.[4]

Visualizing the Mechanisms and Workflow

To better understand the underlying biology and experimental process, the following diagrams illustrate the key signaling pathway and the experimental workflow for the HTR assay.

HTR_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptamine Tryptamine (e.g., 4-HO-DPT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR Leads to

Figure 1. 5-HT2A receptor signaling pathway mediating the head-twitch response.

HTR_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimation (e.g., C57BL/6J mice) Injection Drug Administration (s.c. or i.p.) Animal_Prep->Injection Drug_Prep Compound & Vehicle Preparation Drug_Prep->Injection Observation Placement in Observation Chamber Injection->Observation Recording Behavioral Recording (30-60 min) Observation->Recording Quantification HTR Quantification (Manual or Automated) Recording->Quantification Dose_Response Dose-Response Curve Generation Quantification->Dose_Response ED50_Calc ED50 Calculation (Potency Determination) Dose_Response->ED50_Calc

Figure 2. Standard experimental workflow for the head-twitch response assay.

Conclusion

The available data indicates that 4-HO-DPT is a potent inducer of the head-twitch response in mice, comparable to other known psychedelic tryptamines. Although a precise ED50 value is not yet established in publicly available literature, the robust HTR observed at a 3 mg/kg dose suggests significant in vivo activity at the 5-HT2A receptor.[5] In comparison, psilocin exhibits a higher potency with an ED50 of approximately 0.3 mg/kg.[6] Other tryptamines such as DMT, 5-MeO-DMT, and DPT also reliably induce the HTR, confirming the utility of this behavioral model for assessing the psychedelic potential of this chemical class. Further head-to-head comparative studies are warranted to precisely determine the relative potencies of these compounds. The standardized experimental protocol and understanding of the underlying signaling pathway provided herein offer a solid foundation for conducting such research in the field of psychedelic drug discovery and development.

References

A Comparative Analysis of the In Vitro Efficacy of 4-HO-DPT and 4-HO-DiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two synthetic tryptamines, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The information presented is intended for a scientific audience and is supported by experimental data from published research.

Introduction

4-HO-DPT and 4-HO-DiPT are structural analogs of the naturally occurring psychedelic compound psilocin (4-HO-DMT). These compounds are of interest to the scientific community for their potential psychoactive effects, which are primarily mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype. Understanding their in vitro efficacy is a critical step in characterizing their pharmacological profiles and potential therapeutic applications. This guide focuses on a direct comparison of their receptor binding affinities and functional activities.

Data Presentation

The following tables summarize the available quantitative data on the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of 4-HO-DPT and 4-HO-DiPT at various serotonin receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki) in nM

Receptor4-HO-DPT4-HO-DiPT
5-HT1A Data not available>10,000
5-HT1B Data not available1,725
5-HT1D Data not availableLow nanomolar affinity
5-HT2A Data not availableSubmicromolar affinity
5-HT2B Data not availableSubmicromolar affinity
5-HT2C Data not availableData not available
SERT Data not availableSubmicromolar affinity

Table 2: Serotonin 5-HT2 Receptor Functional Activity (EC50 in nM) from Calcium Flux Assays

Receptor4-HO-DPT4-HO-DiPT
h5-HT2A ~10~7
h5-HT2B ~30~20
h5-HT2C ~1300~1408

Table 3: Efficacy (Emax %) at 5-HT2 Receptors Relative to Serotonin

Receptor4-HO-DPT4-HO-DiPT
h5-HT2A ~100%~95%
h5-HT2B ~100%~100%
h5-HT2C ~90%~72%

Key Findings from In Vitro Data

Both 4-HO-DPT and 4-HO-DiPT are potent agonists at the human 5-HT2A receptor, with EC50 values in the low nanomolar range.[1] They also demonstrate agonist activity at the 5-HT2B receptor.[1] A notable difference lies in their activity at the 5-HT2C receptor, where both compounds exhibit significantly lower potency.[1]

Interestingly, while both compounds are less potent at the 5-HT2C receptor, 4-HO-DPT shows a higher maximal efficacy (Emax) at this receptor compared to 4-HO-DiPT, which acts as a partial agonist.[1] One study highlights that N,N-dipropyl and N,N-diisopropyl substitutions are detrimental to activity at the 5-HT2C receptor while having little effect on 5-HT2A activity, leading to considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor for both compounds.[1] Specifically, 4-HO-DPT is reported to be 129-fold selective for 5-HT2A, while 4-HO-DiPT is 206-fold selective.[1]

Regarding binding affinity, 4-HO-DiPT has been shown to have submicromolar affinity for 5-HT2A, 5-HT2B, and the serotonin transporter (SERT), with low nanomolar affinity for the 5-HT1D receptor.[2]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and calcium flux assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. The general procedure involves:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (e.g., 4-HO-DPT or 4-HO-DiPT).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor-expressing Cell Membranes Incubation Incubation ReceptorPrep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (4-HO-DPT or 4-HO-DiPT) TestCompound->Incubation Filtration Filtration (Separation of bound and free ligand) Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis IC50 Determination & Ki Calculation Counting->DataAnalysis

Fig. 1: Experimental workflow for a radioligand binding assay.
Calcium Flux Assays

Calcium flux assays are functional assays used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor. The methodology is as follows:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: Activation of the Gq-coupled receptor by an agonist leads to an increase in intracellular calcium, which causes a change in the fluorescence of the dye. This change is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 and Emax values are determined.

Signaling Pathway

Both 4-HO-DPT and 4-HO-DiPT exert their effects at 5-HT2A receptors primarily through the Gq-coupled signaling pathway. Activation of this pathway leads to the mobilization of intracellular calcium, which is the basis of the calcium flux assay.

GqSignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 4-HO-DPT or 4-HO-DiPT Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Fig. 2: Simplified Gq signaling pathway for 5-HT2A receptors.

Conclusion

Based on the available in vitro data, both 4-HO-DPT and 4-HO-DiPT are potent agonists at the 5-HT2A receptor, which is the primary target for psychedelic tryptamines. Their functional profiles at the 5-HT2A and 5-HT2B receptors are largely similar. The most significant difference in their in vitro efficacy appears to be at the 5-HT2C receptor, where both show reduced potency, and 4-HO-DiPT demonstrates lower maximal efficacy compared to 4-HO-DPT. The higher selectivity of both compounds for the 5-HT2A over the 5-HT2C receptor is a key characteristic of their pharmacological profile. Further research, particularly comprehensive radioligand binding studies for 4-HO-DPT, is warranted to provide a more complete understanding of its receptor interaction profile and to further elucidate the structure-activity relationships within this class of compounds.

References

The Size of N-Alkyl Substituents Dictates the Potency and Selectivity of 4-Hydroxytryptamines at Serotonin 2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A systematic analysis of the structure-activity relationship (SAR) of 4-hydroxytryptamine (B1209533) derivatives reveals that the nature of N-alkyl substituents significantly influences their potency and selectivity as agonists for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and potential therapeutic development. This guide objectively compares the performance of various N-alkyl substituted 4-hydroxytryptamines, supported by experimental data, to inform researchers and drug development professionals in the field.

The psychedelic effects of compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine) are primarily mediated by their agonist activity at the 5-HT2A receptor.[1][2][3] Understanding how structural modifications, particularly at the terminal amine, affect receptor interaction is crucial for designing novel compounds with desired pharmacological profiles. A seminal study investigated a series of 17 tryptamines with varied symmetrical and asymmetrical N,N-dialkyl groups, providing valuable insights into this SAR.[1]

Comparative Analysis of Receptor Activity

The functional activity of these compounds is typically assessed through in vitro assays, such as calcium mobilization, which measures the downstream signaling cascade upon receptor activation. The in vivo psychedelic-like activity is often evaluated in rodents using the head-twitch response (HTR) model, a behavior known to be mediated by 5-HT2A receptor activation.[1][3]

Generally, 4-hydroxytryptamines are potent agonists at the 5-HT2A receptor, with EC50 values for functional activity often in the low nanomolar range.[1] The efficacy of most of these compounds is high, comparable to the endogenous ligand serotonin (5-HT).[1][3] However, as the steric bulk of the N-alkyl substituents increases, a discernible trend in potency emerges.

In Vitro Functional Potency (EC50)

For symmetrically substituted dialkyl tryptamines, there is an inverse relationship between the size of the alkyl chains and the potency at the 5-HT2A receptor. For instance, psilocin (N,N-dimethyl) is more potent than its diethyl (4-HO-DET), dipropyl (4-HO-DPT), and diisopropyl (4-HO-DIPT) counterparts.[1] A similar trend is observed for asymmetrically substituted analogs, where N-methyl, N-ethyl (4-HO-MET) is the most potent in its series.[1]

Interestingly, while potency at 5-HT2A and 5-HT2B receptors is similarly affected by the N-alkyl substitutions, bulkier groups lead to a more significant drop in potency at the 5-HT2C receptor.[1] This suggests that the orthosteric binding pocket of the 5-HT2C receptor is less accommodating to larger substituents compared to the 5-HT2A and 5-HT2B receptors.

In Vivo Potency (ED50)

The head-twitch response (HTR) assay in mice confirms the in vitro findings. The potency to induce HTR generally decreases with increasing size of the N-alkyl groups.[1][3] For symmetrical 4-hydroxytryptamines, the rank order of potency is: psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT.[1] For asymmetrical analogs, the order is: 4-HO-MET > 4-HO-MPT > 4-HO-MIPT.[1] This in vivo activity correlates negatively with the steric properties of the amine substituents.[1]

Quantitative Data Summary

The following table summarizes the in vitro functional potency (EC50) at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, and the in vivo potency (ED50) from the head-twitch response assay for a selection of 4-hydroxytryptamines with varied N-alkyl substituents.

CompoundN-Alkyl Substituentsh5-HT2A EC50 (nM)h5-HT2B EC50 (nM)h5-HT2C EC50 (nM)HTR ED50 (μmol/kg)
Psilocin (4-HO-DMT) N,N-Dimethyl1.91.14.60.81
4-HO-MET N-Methyl, N-Ethyl1.20.93.50.65
4-HO-DET N,N-Diethyl2.82.118.21.56
4-HO-MPT N-Methyl, N-Propyl2.51.719.81.92
4-HO-DPT N,N-Dipropyl4.93.56312.47
4-HO-MIPT N-Methyl, N-Isopropyl4.32.91482.97
4-HO-DIPT N,N-Diisopropyl6.84.814083.46

Data compiled from Klein et al., 2020.[1]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound (the 4-hydroxytryptamine derivative).

  • Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

  • Cell Culture and Dye Loading: HEK293 cells stably expressing the human 5-HT2A receptor are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: The concentration-response curve is generated by plotting the peak fluorescence intensity against the logarithm of the compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-HT_Analog 4-Hydroxytryptamine Analog 5HT2A_R 5-HT2A Receptor 4-HT_Analog->5HT2A_R Binds to Gq_G11 Gq/11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

G Start Start Synthesis Synthesis of 4-Hydroxytryptamine Analogs Start->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro Binding Radioligand Binding (Ki determination) In_Vitro->Binding Functional Calcium Mobilization (EC50, Emax determination) In_Vitro->Functional SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis In_Vivo In Vivo Studies (Rodent Model) Functional->In_Vivo HTR Head-Twitch Response (ED50 determination) In_Vivo->HTR HTR->SAR_Analysis End End SAR_Analysis->End

References

Differences in duration of action between 4-HO-DPT and 4-HO-DIPT

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Duration of Action: 4-HO-DPT vs. 4-HO-DIPT

For researchers and professionals in drug development, understanding the pharmacokinetic and pharmacodynamic profiles of novel tryptamines is crucial. This guide provides a comparative analysis of the duration of action of two structurally related psychedelic compounds: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).

Quantitative Comparison of Duration

The two compounds exhibit markedly different temporal characteristics following oral administration. 4-HO-DIPT is characterized by a rapid onset and short duration, whereas 4-HO-DPT has a longer onset and a significantly more extended duration of effects.

Parameter4-HO-DPT4-HO-DIPT
Total Duration 5 - 8 hours[1]2 - 4 hours[2]
Onset of Action 15 - 45 minutes[1]15 - 20 minutes[2]
Peak Effects 2 - 3 hours20 - 90 minutes[2]
Elimination Half-life Not well-characterized2.7 - 4.1 hours[2]
Typical Oral Dose 20 - 130+ mg10 - 30 mg[2]
Note: Half-life for 4-HO-DIPT was determined following subcutaneous injection of its prodrug, luvesilocin.[2]

Initial research by Alexander Shulgin suggested that 20 mg of 4-HO-DPT produced only threshold effects, with the full dose and duration remaining unknown.[1] However, subsequent anecdotal reports from non-clinical settings indicate a much longer activity profile at higher doses.[1] In contrast, Shulgin described 4-HO-DIPT as remarkable for its speed, intensity, and brevity, with oral doses of 15-20 mg producing significant effects lasting only 2 to 3 hours.[2]

Experimental Methodologies

The determination of the duration of action for these compounds relies on several key experimental approaches, ranging from preclinical models to human clinical studies.

Preclinical Assessment:
  • Head-Twitch Response (HTR) in Rodents: This is a widely used behavioral assay to screen for 5-HT2A receptor activation, which is the primary mechanism for the psychedelic effects of these compounds.[1][3] The frequency and duration of rapid head movements are quantified over time after drug administration to model the intensity and time-course of the drug's central nervous system activity. The test involves placing a rodent in an observation chamber after drug administration and counting the number of head twitches over a set period, often in timed intervals to plot a response curve.[4][5]

Clinical Assessment:
  • Human Pharmacokinetic Studies: These studies involve administering a precise dose of the compound to human volunteers and collecting biological samples (e.g., blood, plasma, urine) at various time points. Analysis of these samples determines key parameters like absorption, distribution, metabolism, and elimination, including the elimination half-life.[2]

  • Psychometric Questionnaires: In clinical trials, subjective effects are quantified using validated questionnaires.[2] Instruments like the Drug Effects Questionnaire (DEQ) are administered at regular intervals to track the onset, peak, and offset of the subjective "high" and other perceptual changes.[2] Recently issued FDA guidance for psychedelic clinical trials emphasizes the need for careful study design, including dose-response characterization and assessment of the durability of treatment effects.[6][7]

Below is a generalized workflow for evaluating a novel tryptamine (B22526).

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation invitro In Vitro Assays (Receptor Binding, Ca2+ Flux) invivo In Vivo Animal Models (e.g., Head-Twitch Response) invitro->invivo Selects Candidates pk_animal Animal Pharmacokinetics (Metabolism, Half-life) invivo->pk_animal Correlates Behavior with Exposure data_analysis Data Analysis (Determine Onset, Peak, Duration) invivo->data_analysis phase1 Phase 1 Trials (Safety, PK in Humans) pk_animal->phase1 Guides Initial Dose Selection psychometrics Psychometric Assessment (e.g., DEQ, VAS) phase1->psychometrics Quantifies Subjective Effects Over Time phase2 Phase 2/3 Trials (Efficacy, Dose-Response) phase1->phase2 Informs Dosing psychometrics->data_analysis

Caption: Generalized experimental workflow for characterizing novel psychoactive compounds.

Signaling Pathways and Mechanism of Action

Both 4-HO-DPT and 4-HO-DIPT are substituted tryptamines that act as agonists at serotonin (B10506) receptors, with their psychedelic effects primarily mediated by the serotonin 5-HT2A receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that activates the Gq/11 signaling pathway.[8][9]

The activation cascade is as follows:

  • The tryptamine ligand binds to the 5-HT2A receptor.

  • The receptor undergoes a conformational change, activating the associated Gq protein.

  • The Gq protein activates the enzyme phospholipase C (PLC).[10]

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11]

  • IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11]

  • DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8]

This signaling cascade leads to a variety of downstream cellular responses that are thought to underlie the profound changes in perception and cognition associated with these compounds. The differences in duration of action between 4-HO-DPT and 4-HO-DIPT likely arise from variations in their pharmacokinetics (how they are absorbed, distributed, metabolized, and excreted) and potentially from subtle differences in their binding kinetics or functional selectivity at the 5-HT2A receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 4-HO-DPT or 4-HO-DIPT receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates response Downstream Cellular Responses ca2->response pkc->response

Caption: The 5-HT2A receptor Gq-coupled signaling pathway.

References

In Vivo Deacetylation of 4-AcO-DPT to 4-HO-DPT: A Comparative Analysis Based on Analogous Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the metabolic fate of 4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT) with related psychedelic prodrugs, supported by experimental data from analogous compounds.

This guide provides a comprehensive overview of the evidence supporting the in vivo deacetylation of 4-AcO-DPT to its pharmacologically active metabolite, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). While direct in vivo studies on 4-AcO-DPT are not extensively documented in current scientific literature, a robust body of evidence from structurally analogous compounds, particularly 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin) and 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), provides a strong basis for inferring its metabolic pathway. This guide will objectively present this analogous data, detail the experimental methodologies employed in these studies, and offer a comparative analysis for researchers, scientists, and drug development professionals.

Presumed Metabolic Pathway of 4-AcO-DPT

It is widely postulated that 4-AcO-DPT functions as a prodrug for 4-HO-DPT.[1] This biotransformation is presumed to occur via hydrolysis of the acetate (B1210297) ester group, a process catalyzed by esterase enzymes present in the body. This deacetylation reveals the hydroxyl group at the 4-position of the indole (B1671886) ring, yielding the psychoactive compound 4-HO-DPT. This metabolic process is analogous to the well-established in vivo conversion of psilocybin to psilocin.

The proposed metabolic conversion is a critical aspect of the pharmacology of 4-AcO-DPT, as the parent compound is reported to have a significantly lower affinity for serotonin (B10506) receptors compared to its deacetylated counterpart.[2][3] The enhanced lipid solubility of the acetoxy group may facilitate passage across the blood-brain barrier, after which the conversion to the more active 4-HO-DPT would occur.[2][3]

Comparative In Vivo and In Vitro Data from Analogous Tryptamines

The primary evidence for the deacetylation of 4-AcO-DPT comes from studies on its close structural analogs. The following tables summarize key quantitative data from these studies, providing a comparative framework.

CompoundStudy TypeMatrixKey FindingReference
4-AcO-DMT (Psilacetin)In vivo (mice)PlasmaAdministration of psilacetin resulted in robust in vivo metabolic transformation to psilocin.[2][3]
4-AcO-DMT (Psilacetin)In vivo (mice)PlasmaPsilocin exposure from psilacetin fumarate (B1241708) was approximately 70% of that from an equimolar dose of psilocybin.[4][5][6]
4-AcO-DMT (Psilacetin)In vitroHuman Liver MicrosomesHydrolysis to psilocin was the most abundant metabolic pathway observed.[7]
4-AcO-DiPTIn vitroHuman HepatocytesThe primary metabolic pathway was ester hydrolysis, converting 4-AcO-DiPT to 4-HO-DiPT.[8][9]

Table 1: Summary of Metabolic Studies on 4-Acetoxy Tryptamine Analogs

Parameter4-AcO-DMT (from Psilacetin) vs. (from Psilocybin)Reference
Psilocin Concentration (1 mg/kg equivalent dose) 225 ng/mL vs. 250 ng/mL[2][3]
Psilocin Concentration (3 mg/kg equivalent dose) 860 ng/mL vs. 1,145 ng/mL[2][3]
Relative Bioavailability (Psilocin from Psilacetin vs. Psilocybin) ~70%[4][5][10]
Psilocin Half-life ~30 minutes (consistent for both prodrugs)[4][5]

Table 2: Comparative Pharmacokinetics of Psilocin from Psilacetin and Psilocybin in Mice

Experimental Protocols

The following are detailed methodologies from key experiments cited in this guide, providing insight into how the metabolic fate of analogous compounds was determined.

In Vivo Study of Psilacetin Metabolism in Mice
  • Objective: To provide direct in vivo evidence for the conversion of psilacetin (4-AcO-DMT) to psilocin (4-HO-DMT).[4]

  • Subjects: Male and female C57Bl6/J mice.[4]

  • Administration: Psilacetin fumarate or psilocybin was administered via intraperitoneal (IP) injection.[4][5]

  • Sample Collection: Blood samples were collected at various time points post-injection.[5]

  • Analytical Method: Plasma concentrations of psilocin were quantified using liquid chromatography–tandem mass spectrometry (LC–MS/MS).[4][5] This highly sensitive and specific technique allows for the accurate measurement of the analyte in a complex biological matrix.

In Vitro Metabolism of 4-AcO-DiPT in Human Hepatocytes
  • Objective: To characterize the metabolic profile of 4-AcO-DiPT.[8][9]

  • Method: 4-AcO-DiPT was incubated with pooled human hepatocytes, which provide a more physiologically relevant model of liver metabolism than microsomes as they contain a wider array of phase I and phase II enzymes.[8]

  • Sample Analysis: The reaction mixture was analyzed using reversed-phase liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS).[8][9]

  • Metabolite Identification: In silico prediction software was used to assist in the identification of potential metabolites, which were then confirmed by the LC-HRMS/MS data.[8][9] The primary metabolite identified was 4-HO-DiPT, resulting from ester hydrolysis.[8][9]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the presumed metabolic pathway of 4-AcO-DPT and a typical experimental workflow for studying in vivo metabolism.

4-AcO-DPT 4-AcO-DPT 4-HO-DPT 4-HO-DPT 4-AcO-DPT->4-HO-DPT Hydrolysis (Deacetylation) Esterase Enzymes Esterase Enzymes Esterase Enzymes->4-AcO-DPT

Caption: Presumed in vivo deacetylation of 4-AcO-DPT to 4-HO-DPT.

cluster_0 In Vivo Experiment A Compound Administration (e.g., IP injection in mice) B Biological Sample Collection (e.g., Blood plasma) A->B C Sample Preparation (e.g., Protein precipitation) B->C D LC-MS/MS Analysis C->D E Data Analysis and Metabolite Quantification D->E

Caption: General experimental workflow for in vivo metabolism studies.

Conclusion

While direct experimental data on the in vivo metabolism of 4-AcO-DPT is limited, the evidence from closely related 4-acetoxy tryptamines provides a strong and consistent model for its biotransformation. Both in vivo and in vitro studies on 4-AcO-DMT and 4-AcO-DiPT demonstrate that the primary metabolic pathway is the hydrolysis of the acetate ester to form the corresponding 4-hydroxy metabolite.[2][3][7][8][9] This deacetylation is a crucial step in the activation of these compounds, converting the prodrug into its pharmacologically active form.

The data presented in this guide strongly supports the hypothesis that 4-AcO-DPT is deacetylated in vivo to 4-HO-DPT. Researchers and drug development professionals should consider this metabolic conversion when designing and interpreting studies involving 4-AcO-DPT. Further research, including direct in vivo studies in animal models and in vitro studies with human liver preparations, would be beneficial to definitively confirm and quantify the deacetylation of 4-AcO-DPT to 4-HO-DPT.

References

Comparative Analysis of 4-HO-DPT at 5-HT2A and 5-HT2C Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the binding and functional characteristics of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) at the serotonin (B10506) 5-HT2A and 5-HT2C receptors. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Quantitative Analysis of 4-HO-DPT Receptor Interactions

The following table summarizes the in vitro binding affinity and functional potency of 4-HO-DPT at human 5-HT2A and 5-HT2C receptors. This data, derived from radioligand binding and calcium flux assays, highlights the compound's selectivity profile. 4-HO-DPT demonstrates a notable preference for the 5-HT2A receptor over the 5-HT2C receptor, with a calculated selectivity of 129-fold in functional assays.[1]

Parameter5-HT2A Receptor5-HT2C ReceptorReference
Binding Affinity (Ki, nM) 347Data Not Available in Cited Source
Functional Potency (EC50, nM) 11.01420[1]
Efficacy (Emax, % of 5-HT) 94%91%[1]

Experimental Methodologies

A comprehensive understanding of the experimental conditions is crucial for the interpretation of the presented data. Below are detailed protocols for the key assays used to characterize the interaction of 4-HO-DPT with 5-HT2A and 5-HT2C receptors.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of 4-HO-DPT for the 5-HT2A and 5-HT2C receptors.

Materials:

  • HEK-293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Unlabeled 4-HO-DPT.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated through centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (4-HO-DPT).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Gq-Mediated Calcium Flux Assay

Functional assays, such as the calcium flux assay, are used to measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT2A and 5-HT2C, agonist binding leads to an increase in intracellular calcium levels.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 4-HO-DPT at the 5-HT2A and 5-HT2C receptors.

Materials:

  • Flp-In T-REx 293 stable cell lines expressing human 5-HT2A or 5-HT2C receptors.[1]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 4-HO-DPT at various concentrations.

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will fluoresce upon binding to intracellular calcium.

  • Compound Addition: The fluorescent plate reader is used to measure the baseline fluorescence before automatically adding varying concentrations of 4-HO-DPT to the wells.

  • Signal Detection: The plate reader continues to measure the fluorescence intensity over time, capturing the transient increase in intracellular calcium in response to receptor activation.

  • Data Analysis: The peak fluorescence signal at each compound concentration is recorded. A dose-response curve is generated by plotting the fluorescence intensity against the log of the compound concentration. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference agonist like serotonin) are determined from this curve.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Agonist 4-HO-DPT Receptor 5-HT2A / 5-HT2C Receptor Agonist->Receptor Binding Gq Gαq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway for 5-HT2A/2C receptors.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells expressing 5-HT2A or 5-HT2C receptors B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Measure baseline fluorescence C->D E Add varying concentrations of 4-HO-DPT D->E F Measure kinetic fluorescence response E->F G Generate dose-response curve F->G H Calculate EC50 and Emax G->H

Caption: Experimental workflow for a Gq-mediated calcium flux assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Hydroxy DPT

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4-Hydroxy DPT must adhere to rigorous safety protocols, not only in its application but also in its disposal. As a tryptamine (B22526) derivative intended for laboratory use, this compound requires management as hazardous chemical waste to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its proper disposal, in line with established laboratory safety standards.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the sewer system or in regular trash.[3][6]

  • Classification and Segregation: Treat all this compound waste, including contaminated materials, as hazardous. This waste should be segregated from other laboratory waste streams to prevent dangerous reactions.[3][7] Specifically, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Containerization:

    • Use only approved, chemically compatible waste containers, preferably made of plastic.[8][9]

    • Ensure the container is in good condition, with a secure, leak-proof screw cap.[7][9]

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "3-[2-(dipropylamino)ethyl]-1H-indol-4-ol".[3]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

    • The SAA must be a secure, well-ventilated location away from heat sources and direct sunlight.[3]

    • Keep the waste container closed at all times, except when adding waste.[6][7]

  • Final Disposal:

    • Do not attempt to neutralize or treat the chemical waste unless you have specific protocols and are trained to do so.

    • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[8]

  • Empty Container Disposal:

    • A container that has held this compound should be considered hazardous waste.

    • If the container held an acutely toxic chemical (a "P-listed" waste), it must be triple-rinsed with a suitable solvent before being discarded as regular trash. The rinsate must be collected and disposed of as hazardous waste.[6] While this compound is not explicitly P-listed, it is best practice to follow this procedure due to its potential toxicity.

    • After rinsing, deface all labels on the empty container before disposal.[6]

Quantitative Waste Management Guidelines

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, which are applicable to the disposal of this compound.

GuidelineLimitCitation(s)
Maximum Volume in SAA55 gallons of hazardous waste[8]
Acutely Toxic Waste Limit1 quart (liquid) or 1 kg (solid)[8]
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)[8]
Container Weight LimitMaximum of 15 kg for manual handling[3]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Containerization cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle waste inside a Chemical Fume Hood C Collect this compound waste (pure substance, contaminated labware) A->C D Segregate from incompatible waste streams C->D E Use a designated, compatible hazardous waste container C->E F Label container clearly: 'Hazardous Waste - this compound' E->F G Store container in a designated Satellite Accumulation Area (SAA) E->G H Keep container securely closed G->H I Contact EH&S or licensed waste disposal company for pickup G->I J Document waste transfer as per institutional policy I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Hydroxy DPT

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for 4-Hydroxy DPT

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) & Safety Protocols

A comprehensive approach to safety involves the consistent use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/Standard
Eye Protection Safety Goggles/ShieldMust be worn at all times to protect against splashes. A face shield offers a fuller range of protection.[2]
Hand Protection GlovesChemical-resistant gloves are required. Due to the lack of specific data, nitrile or neoprene gloves are a preferred starting point.[1] Double gloving is recommended when handling hazardous drugs.[2]
Body Protection Lab Coat/GownA disposable gown made of a low-permeability fabric should be worn.[2] This should have a solid front, long sleeves, and tight-fitting cuffs.[2]
Respiratory Protection RespiratorUse a NIOSH-certified respirator if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure.[1]

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Handling and Preparation
  • Controlled Environment: All handling of this compound should be conducted in a designated controlled area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle the solid material carefully to avoid generating dust.

    • Use dedicated spatulas and weighing boats.

    • If creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that have come into contact with the compound.

    • Remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials, including empty containers, used PPE, and any unused compound, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. This typically involves incineration by an approved environmental management vendor.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is essential to contain the material and protect laboratory personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

By implementing these safety protocols and operational plans, research facilities can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel. This proactive approach to laboratory safety builds a foundation of trust and reliability in chemical handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy DPT
Reactant of Route 2
4-Hydroxy DPT

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.